molecular formula C6H10N2O B1254241 3,8-Diazabicyclo[3.2.1]octan-2-one CAS No. 22315-17-9

3,8-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B1254241
CAS No.: 22315-17-9
M. Wt: 126.16 g/mol
InChI Key: GTHHTBKYROANEX-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octan-2-one, also known as 3,8-Diazabicyclo[3.2.1]octan-2-one, is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,8-Diazabicyclo[3.2.1]octan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Diazabicyclo[3.2.1]octan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3,8-Diazabicyclo[3.2.1]octan-2-one physical properties

[1][2][3][4][5][6][7]

Executive Technical Summary

3,8-Diazabicyclo[3.2.1]octan-2-one (CAS: 143393-97-9 for (1R)-isomer) represents a conformationally restricted bicyclic lactam. Structurally, it functions as a piperazinone–proline hybrid .[1] By bridging the piperazinone ring with an ethano-bridge, the molecule locks the N-C

1

This rigidification reduces the entropic penalty upon binding to biological targets, making it a high-value scaffold for farnesyltransferase inhibitors , GPCR ligands (specifically CCR5 antagonists like Maraviroc analogues), and peptidomimetics .

Physicochemical Specifications

The following data aggregates experimental values and high-confidence computational descriptors for the core scaffold.

PropertyValue / DescriptorContext/Notes
Molecular Formula

Core scaffold (unsubstituted)
Molecular Weight 126.16 g/mol Monoisotopic
Physical State Solid PowderWhite to off-white crystalline solid
Melting Point 181–183 °CExperimental (Free base) [1]
Solubility High (Polar Solvents)Soluble in DMSO, MeOH, Water; Sparingly soluble in hexanes
pKa (Calc) ~9.2 (N8-amine)Secondary amine is basic; N3-lactam is non-basic
LogP (Calc) -0.5 to -0.2Highly hydrophilic due to lactam/amine polarity
H-Bond Donors 1 (N8-H)Can be functionalized (e.g., Boc, Cbz)
H-Bond Acceptors 2 (C=O, N8)Carbonyl oxygen and tertiary amine lone pair
Stereochemistry (1R, 5S) or (1S, 5R)Chiral bridgehead carbons; often synthesized enantioselectively

Structural Architecture & Conformational Analysis

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is unique because it prevents the chair-chair interconversion typical of monocyclic piperazines.

  • The Bridge: The ethano-bridge connects C1 and C5.

  • The Constraint: This forces the piperazinone ring into a boat-like or skewed twist-boat conformation.

  • Peptidomimetic Utility: When used in peptide design, this scaffold mimics a Type II'

    
    -turn , a geometry critical for protein-protein interaction interfaces.
    
Structural Logic Diagram

The following diagram illustrates the core connectivity and the functional distinction between the basic amine (N8) and the structural amide (N3).

GScaffold3,8-Diazabicyclo[3.2.1]octan-2-oneFeature1N8: Secondary Amine(Basic Site / Functionalization)Scaffold->Feature1ContainsFeature2N3: Lactam Nitrogen(Structural Rigidity)Scaffold->Feature2ContainsFeature3Ethano Bridge (C1-C5)(Locks Conformation)Scaffold->Feature3Defined byApplicationApplication:Type II' Beta-Turn MimeticFeature3->ApplicationEnables

Figure 1: Structural decomposition of the scaffold highlighting the pharmacophoric features.

Synthetic Methodologies

The synthesis of this bicycle is non-trivial due to the strain introduced by the bridge. The most authoritative route, established to ensure enantiopurity, utilizes a transannular alkylation strategy.

Primary Route: Transannular Enolate Alkylation

This method, pioneered for farnesyltransferase inhibitors, builds the bicycle from a substituted piperazinone.

  • Starting Material: N-protected amino acids (e.g., N-Boc-glycine or alanine derivatives).

  • Cyclization: Formation of the monocyclic piperazinone.

  • Bridging (Key Step): An intramolecular alkylation where an enolate attacks a tethered electrophile (often an alkyl halide or epoxide) to close the [3.2.1] system.

Synthetic Workflow Diagram

SynthesisStep1Step 1: Piperazinone Formation(From N-protected amino acid + diamine)Step2Step 2: Electrophile Installation(Attach alkyl halide side chain to N1)Step1->Step2 Alkylation/AcylationStep3Step 3: Transannular Alkylation(Base-mediated enolate formation)Step2->Step3 LiHMDS / THF, -78°CProductTarget: 3,8-Diazabicyclo[3.2.1]octan-2-oneStep3->Product Cyclization

Figure 2: The Transannular Alkylation strategy for constructing the strained bicyclic lactam.

Experimental Protocol: Synthesis & Isolation

Note: This protocol describes the isolation of the 8-Boc protected derivative, a common intermediate for handling this polar scaffold.

Objective: Synthesis of tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.

Reagents:

  • Substituted Piperazinone precursor (with pendant chloroethyl group).

  • Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Anhydrous Tetrahydrofuran (THF).

  • Ammonium Chloride (saturated aq).

Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Charge the flask with the piperazinone precursor (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation & Cyclization: Dropwise add LiHMDS (1.1 equiv) over 15 minutes. The low temperature is critical to prevent polymerization.

  • Reaction Monitoring: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours. Monitor by TLC (System: 10% MeOH in DCM). The spot for the bicycle should appear more polar than the precursor.

  • Quench: Quench the reaction with saturated

    
     solution (excess) at 0 °C.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
    

Validation (NMR):

  • 
     NMR (CDCl3):  Look for the bridgehead methine protons. The H1 and H5 protons typically appear as broad multiplets or doublets around 
    
    
    4.0–4.5 ppm, distinct from the piperazine precursors.

Applications in Drug Development

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is not merely a chemical curiosity; it is a functional tool for "scaffold hopping."

  • Maraviroc Analogues (HIV): Researchers have replaced the tropane core of Maraviroc (a CCR5 antagonist) with the 3,8-diazabicyclo[3.2.1]octane system.[2] The resulting analogues maintained significant antiviral activity, validating the scaffold's ability to orient substituents (e.g., the phenyl-triazole moiety) in a bio-active conformation similar to the tropane but with altered solubility profiles [2].

  • Farnesyltransferase Inhibitors: In cancer research, this scaffold has been used to constrain the "CAAX" peptide motif. By locking the conformation, these inhibitors provided structural insight into the enzyme-bound conformation of flexible peptide inhibitors [3].

  • Analgesic Development: Diquaternary ammonium salts derived from this scaffold have been evaluated for analgesic activity, showing that the rigid bicyclic structure significantly alters the toxicity and receptor binding profile compared to flexible piperazine analogues [4].

References

  • Sigma-Aldrich. 3,8-Diazabicyclo[3.2.1]octan-2-one Product Specification. Link

  • Meanwell, N. A., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. Link

  • Bolin, D. R., et al. (1998). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters / JACS (Contextual). Link

  • Zhu, Y., et al. (2009). Synthesis and structure-activity relationship of di-(3,8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. Bioorganic & Medicinal Chemistry Letters. Link

3,8-Diazabicyclo[3.2.1]octan-2-one: The Bridged Lactam Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its bicyclic rigidity and orthogonal nitrogen functionality.[1][2][3] Unlike its symmetric congener (diazabicyclo[2.2.2]octane or DABCO) or the purely basic 3,8-diazabicyclo[3.2.1]octane (a tropane alkaloid analog), the 2-one variant incorporates a lactam (amide) linkage within the bicyclic framework.[2][3][4]

This structural nuance creates a "Janus-faced" molecule:

  • N8 Position (Bridge): A basic, nucleophilic tertiary amine (

    
    ), mimicking the tropane nitrogen.[3][4]
    
  • N3 Position (Lactam): A non-basic, planar amide nitrogen (

    
    ), serving as a hydrogen bond donor/acceptor mimic for peptide backbones.[3][4]
    

This guide details the physicochemical properties, synthetic routes, and reactivity profiles necessary to deploy this scaffold in drug discovery campaigns, particularly for peptide mimetics (e.g., farnesyltransferase inhibitors) and GPCR ligands (e.g., opioid and sigma receptors).[3]

Part 2: Structural Analysis & Physicochemical Properties
2.1 Conformational Architecture

The [3.2.1] system forces the cyclohexane ring into a rigid chair conformation, bridged by a nitrogen atom.[3] The "2-one" modification introduces planarity at the C2-N3 bond, constraining the


 and 

torsion angles.[2]
  • Bridgehead Carbons (C1, C5): Anchor the bicyclic system.[3][4]

  • Bridge Nitrogen (N8): Located at the "top" of the bicycle, sterically accessible but constrained.[3]

  • Lactam Sector (N3-C2=O): Mimics a cis- or trans-peptide bond depending on substitution, often used to lock bioactive conformations.[2][3][4]

2.2 Physicochemical Data Table
PropertyValue / CharacteristicMechanistic Note
Molecular Formula

Core scaffold (unsubstituted)
Molecular Weight 126.16 g/mol Fragment-like, high Ligand Efficiency (LE) potential
pKa (N8 - Amine) ~9.5 - 10.0Highly basic; protonates at physiological pH.[2][3][4]
pKa (N3 - Amide) ~15 - 17Non-basic; requires strong bases (e.g., NaH) for deprotonation.[2][3][4]
LogP (Predicted) -0.5 to 0.2Polar scaffold; good solubility in polar organic solvents (DMSO, MeOH).[2][3][4]
H-Bond Donors 1 (N3-H)Unless N-substituted.[2][3][4]
H-Bond Acceptors 2 (C=O, N8)Carbonyl oxygen and bridge amine.[3][4]
Stereochemistry Chiral (C1, C5)Synthesis from chiral pool (e.g., Pyroglutamic acid) yields enantiopure forms.[3][4]
Part 3: Synthetic Strategies

Two primary strategies dominate the literature: the Pyroglutamic Acid Route (for chiral scaffold generation) and the Transannular Alkylation Route (for peptide mimetics).[3][4]

3.1 Pathway Visualization

SynthesisPathways cluster_legend Route Comparison Pyro L-Pyroglutamic Acid (Chiral Pool) NitroEnamine Nitroenamine Intermediate Pyro->NitroEnamine 1. Activation 2. Nitromethane Scaffold 3,8-Diazabicyclo[3.2.1] octan-2-one NitroEnamine->Scaffold H2/Pd-C (Reductive Cyclization) Pip Piperazinone Derivative Enolate Transannular Enolate Pip->Enolate Base (LHMDS) Enolate->Scaffold Alkylation (Ring Closure) Method A: Chiral/Scalable Method A: Chiral/Scalable Method B: Peptidomimetic Method B: Peptidomimetic Method A: Chiral/Scalable->Method B: Peptidomimetic

Figure 1: Comparison of the Pyroglutamic Acid reductive cyclization route (Method A) and the Piperazinone transannular alkylation route (Method B).

3.2 Detailed Protocol: The Pyroglutamic Acid Route

Reference: Tetrahedron Letters 2007, 48(4), 545-548.

This method is preferred for generating the core scaffold with defined stereochemistry.

Materials:

  • (S)-Pyroglutamic acid (Starting material)[2][3][4]

  • Thionyl chloride (

    
    ) / Methanol (for esterification)[2][3][4]
    
  • Nitromethane (

    
    )[2][3][4]
    
  • Boron trifluoride etherate (

    
    )[2][3][4]
    
  • 10% Pd/C catalyst[2][3][4]

  • Hydrogen gas (

    
    )[2][3][4]
    

Step-by-Step Methodology:

  • Esterification: Convert (S)-pyroglutamic acid to its methyl ester using

    
     in MeOH (Reflux, 2h).
    
  • Amide Activation (Thiolactam formation): Treat the ester with Lawesson’s reagent or

    
     to convert the lactam carbonyl to a thiolactam.[3][4] Note: Alternatively, convert to the imino-ether.[2][3]
    
  • Nitroenamine Formation: React the activated intermediate with nitromethane in the presence of a mild Lewis acid or base to form the nitroenamine species. This installs the carbon required for the bridge.

  • Reductive Cyclization (The Key Step):

    • System: Parr Hydrogenator or high-pressure autoclave.[2][3][4]

    • Conditions: Dissolve nitroenamine in MeOH. Add 10% Pd/C (10 wt%).[3][4] Pressurize to 50 psi

      
      . Stir at RT for 12-24h.[2][3][4]
      
    • Mechanism: The nitro group is reduced to a primary amine, which spontaneously attacks the ester (intramolecular aminolysis) to close the [3.2.1] ring.[3][4]

    • Workup: Filter catalyst through Celite. Concentrate filtrate.[4] Purify via column chromatography (

      
      ).
      

Self-Validating Checkpoint: The disappearance of the nitro peak (~1550 cm⁻¹) in IR and the appearance of the bridged methine signals in ¹H NMR confirm cyclization.[3][4]

Part 4: Reactivity & Orthogonal Functionalization

The power of this scaffold lies in the ability to selectively functionalize N3 and N8.

4.1 Reactivity Logic Map

Reactivity Core 3,8-Diazabicyclo [3.2.1]octan-2-one N8 N8 (Bridge) Core->N8 N3 N3 (Lactam) Core->N3 Calpha C-alpha (Position 1/7) Core->Calpha Alkylation Alkylation N8->Alkylation R-X, Base (High Reactivity) ReductiveAm ReductiveAm N8->ReductiveAm R-CHO, NaBH(OAc)3 Deprotonation Deprotonation N3->Deprotonation NaH / LiHMDS (pKa ~16) Enolate Enolate Calpha->Enolate LDA, -78°C N3_Alkylation N3_Alkylation Deprotonation->N3_Alkylation R-X Substitution Substitution Enolate->Substitution Electrophile

Figure 2: Orthogonal reactivity profile.[2][3][4] N8 is nucleophilic under neutral conditions; N3 requires strong base.[2][3][4]

4.2 Functionalization Protocols

A. Selective N8-Alkylation (Basic Conditions) Because N8 is a tertiary amine and N3 is an amide, N8 is vastly more nucleophilic.[3]

  • Dissolve scaffold in DMF or MeCN.[4]

  • Add 1.1 eq of alkyl halide (e.g., Benzyl bromide) and 2.0 eq of

    
    .[3]
    
  • Stir at RT.[4][5] N3 will remain untouched.[4]

B. Selective N3-Alkylation (Anionic Conditions) To functionalize the amide nitrogen, the bridge nitrogen (N8) should ideally be protected (e.g., Boc) or tertiary (e.g., Methyl), or one must rely on the pKa difference.[3][4]

  • Dissolve N8-protected scaffold in dry THF.

  • Cool to 0°C. Add 1.2 eq

    
     (60% dispersion).
    
  • Stir 30 min to generate the amidate anion.

  • Add electrophile.[4] Warm to RT.

Part 5: Medicinal Chemistry Applications
  • Peptide Mimetics (Farnesyltransferase Inhibitors):

    • Mechanism:[2][3][4] The [3.2.1]-2-one scaffold mimics the turn conformation of the CAAX tetrapeptide motif.[2][3][4]

    • Reference: Dinsmore et al. utilized this to lock the bioactive conformation, improving potency and metabolic stability compared to linear peptides.[3]

  • Opioid Receptor Ligands:

    • Mechanism:[2][3][4] The bridgehead nitrogen (N8) mimics the basic nitrogen of morphine/fentanyl pharmacophores, while the bicyclic skeleton provides a rigid template to orient lipophilic side chains (attached at N3 or C3) into accessory binding pockets.[3][4]

  • Sigma Receptor Ligands:

    • Derivatives with bulky hydrophobic groups on N3 and a basic N8 show high affinity for Sigma-1 receptors, relevant in neuropathic pain models.[2][3]

Part 6: References
  • Dinsmore, C. J., et al. (2001).[3][6][7] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865-868.[3][6][7] Link[2][3][4]

  • Pichlmair, S., et al. (2007).[3] "A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid."[2][3][4][8] Tetrahedron Letters, 48(4), 545-548.[3][8] Link[2][3][4]

  • Vianello, P., et al. (2000).[3][7] "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][2][3][4][8][9][10][11][12][13] Journal of Medicinal Chemistry, 43(11), 2115-2123.[3][7] Link[2][3][4]

  • PubChem Compound Summary. (2025). "3,8-Diazabicyclo[3.2.1]octane."[1][2][3][4][8][9][10][11][12][13] National Center for Biotechnology Information.[4] Link[2][3][4]

Sources

An In-depth Technical Guide to 3,8-Diazabicyclo[3.2.1]octan-2-one: A Scaffold for Conformationally Constrained Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a conformationally rigid molecular framework of significant interest in medicinal chemistry. By acting as a constrained peptide mimetic, this bicyclic lactam provides a robust platform for designing potent and selective therapeutic agents. Its rigid structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles. This guide provides a comprehensive overview of the scaffold's nomenclature, stereochemistry, synthetic strategies, and its expanding role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Introduction: The Strategic Value of Conformational Constraint

In modern drug discovery, achieving high target affinity and selectivity while maintaining favorable drug-like properties is a central challenge. Flexible molecules often pay an entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation. Rigid scaffolds, such as 3,8-diazabicyclo[3.2.1]octan-2-one, pre-organize appended functional groups into a specific bioactive conformation, thereby reducing the entropic cost of binding and potentially enhancing potency.[1]

The 3,8-diazabicyclo[3.2.1]octan-2-one core can be viewed as a hybrid of a piperazinone and a proline, where an ethano bridge locks the six-membered ring into a fixed chair-like conformation.[2] This constraint prevents chair-chair interconversion, severely restricting peptide backbone torsion angles and forcing substituents into well-defined pseudoequatorial or pseudoaxial orientations.[2] This structural rigidity is invaluable for probing the topology of receptor binding pockets and for elucidating the enzyme-bound conformations of more flexible inhibitors.[3]

Nomenclature and Structural Elucidation

The systematic IUPAC name, 3,8-diazabicyclo[3.2.1]octan-2-one, precisely describes the molecule's intricate architecture. A breakdown of the name according to IUPAC rules for bicyclic systems clarifies its structure.[4][5]

  • bicyclo : Indicates a molecule containing two rings that share two common atoms, known as bridgehead atoms.[5][6]

  • octan : The parent name is derived from the total number of atoms in the bicyclic system, which is eight (6 carbons and 2 nitrogens).[4]

  • [3.2.1] : These numbers, in descending order, represent the number of atoms in each of the three "bridges" connecting the two bridgehead atoms (C1 and C5).

    • 3 : Three atoms (C7-C6-N8).

    • 2 : Two atoms (C2-N3).

    • 1 : One atom (C4).

  • 3,8-diaza : Specifies that carbon atoms at positions 3 and 8 in the bicyclic system have been replaced by nitrogen atoms ('aza' prefix).

  • -2-one : Indicates a ketone (carbonyl) group at position 2 of the scaffold.

The numbering of the bicyclic system begins at one bridgehead (C1) and proceeds along the longest path to the other bridgehead (C5), then continues along the next longest path, and finally the shortest path.[4][7]

Caption: Logical breakdown of the IUPAC name for the core scaffold.

Stereochemistry and Physicochemical Properties

The unsubstituted scaffold has two stereocenters, leading to the existence of enantiomers, such as (1R)- and (1S)-3,8-diazabicyclo[3.2.1]octan-2-one.[8][9] The specific stereochemistry is critical for biological activity and is a key consideration in asymmetric synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[10]
Molecular Weight 126.16 g/mol [9]
Topological Polar Surface Area 41.1 Ų[9][10]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 2[10]
Melting Point 181-183 °C[11]
CAS Number 22315-17-9[10]

Synthetic Strategies: Building the Bicyclic Core

The construction of the 3,8-diazabicyclo[3.2.1]octane framework is a non-trivial synthetic challenge. The key strategic step in many approaches is the formation of the C1-C7 bond via a transannular cyclization reaction.

Pivotal Synthesis via Transannular Enolate Alkylation

A versatile and widely cited approach involves the transannular enolate alkylation of a substituted piperazinone precursor.[2][3] This method allows for the facile incorporation of substituents at the Cα position (C4 in the final scaffold), which is crucial for creating diverse chemical libraries for drug screening.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis often begins with a suitably protected piperazinone, which serves as the six-membered ring precursor.

  • Protecting Groups: The use of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), is essential. For instance, the N8 nitrogen is typically protected with a group that can be removed under conditions that do not affect the rest of the molecule, allowing for late-stage diversification at this site.[12][13]

  • Cyclization: The critical transannular alkylation is achieved by treating the piperazinone precursor with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS).[1] This deprotonates the Cα position, generating an enolate that attacks an intramolecular electrophilic center (e.g., a tosylate or mesylate leaving group) to forge the bicyclic system. The low reaction temperature (-78 °C) is critical to control the reaction kinetically and prevent side reactions.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Derivatization A Protected Piperazinone B Functionalization (e.g., Alkylation) A->B Introduce side chain (R) C Transannular Alkylation B->C D Bicyclic Lactam (Protected) C->D Base (LiHMDS) -78°C to RT E Deprotection D->E F Final Product E->F N-functionalization, coupling, etc.

Sources

Technical Whitepaper: Structural Elucidation of the 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffold via NMR Spectroscopy

[1]

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one core is a privileged bicyclic scaffold in medicinal chemistry, widely utilized as a conformationally restricted peptidomimetic (specifically for

1

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral characteristics of this scaffold. Given the kinetic instability of the free secondary amine/lactam, this guide focuses on the 8-(tert-butoxycarbonyl) protected derivative (8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one), which serves as the primary commercial and synthetic building block.[1] Comparative data for the reduced backbone (3,8-diazabicyclo[3.2.1]octane) is included to assist in reaction monitoring (e.g., lactam reduction).[1][2]

Structural Geometry & Numbering

Correct IUPAC numbering is critical for spectral assignment.[1][2] The bridgehead carbons are C1 and C5.[1][2] The ketone is located at C2, and the secondary amine (amide in the lactam) is at position 3.[1][2] The bridging nitrogen is at position 8.[1][2]

Numbering Scheme:

  • 1: Bridgehead (adjacent to C=O)[1][2]

  • 2: Carbonyl (C=O)[1][2]

  • 3: Amide Nitrogen (NH)[1][2]

  • 4: Methylene (

    
    , adjacent to NH)[2]
    
  • 5: Bridgehead (adjacent to C4)[1][2]

  • 6, 7: Ethano-bridge (

    
    )[1]
    
  • 8: Bridging Nitrogen (N-Boc)[1]

Rotameric Complexity

Researchers must note that

rotameric broadening12
  • Protocol: If peaks appear broad or doubled in

    
    , acquire spectra in 
    
    
    at elevated temperature (353 K) to coalesce rotamers for sharp, quantifiable integration.

Experimental Protocol: 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one[1]

Sample Preparation[1][2]
  • Solvent:

    
     (99.8% D) with 0.03% TMS v/v.[1][2]
    
  • Concentration: 15 mg in 0.6 mL solvent (approx. 100 mM).

  • Temperature: 298 K (Standard).[1][2]

1H NMR Data (400 MHz, CDCl3)

The following data represents the expected chemical shifts for the 8-Boc protected lactam. Note the distinct deshielding of H1 compared to H5 due to the adjacent carbonyl.[1][2]

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H3 6.20 - 6.50br s1H-Amide NH (Exchangeable)
H1 4.65 - 4.75d1H

Bridgehead

to C=O[1]
H5 4.35 - 4.45br d1H-Bridgehead

to

H4a 3.45 - 3.55dd1H

Methylene adjacent to NH
H4b 3.20 - 3.30d1H

Methylene adjacent to NH
H6/H7 1.90 - 2.20m4HComplexEthano-bridge (Exo/Endo overlap)
Boc 1.48s9H-tert-Butyl group
13C NMR Data (100 MHz, CDCl3)

The carbonyl region is diagnostic.[1][2] Two signals appear above 150 ppm: the lactam (C2) and the Boc carbamate.[1][2]

PositionShift (

ppm)
TypeAssignment Logic
C2 169.5 - 171.0QLactam Carbonyl (Most deshielded)
Boc C=O 153.5 - 155.0QCarbamate Carbonyl
C1 58.0 - 59.5CHBridgehead

to C=O[1]
C5 52.5 - 54.0CHBridgehead

to

C4 46.0 - 47.5

Methylene adjacent to NH
Boc

80.5 - 81.5QQuaternary t-Butyl carbon
Boc

28.3

t-Butyl methyls (Intense signal)
C6/C7 26.0 - 28.0

Ethano-bridge carbons

Comparator Data: The Reduced Scaffold

During synthesis, the C2 ketone is often reduced to a methylene group.[1][2] It is vital to distinguish the lactam (above) from the amine (below).[1][2]

Compound: 8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane.[1][3]

  • Key Diagnostic Change: Disappearance of the signal at ~170 ppm (C2) and the appearance of a new upfield methylene signal.[1][2]

  • Symmetry: The reduced molecule has a plane of symmetry (Cs) passing through N3 and N8 if N-substituted symmetrically, but the Boc group breaks this slightly.[1][2]

PositionShift (

ppm)
Change vs. Lactam
H1/H5 4.10 - 4.20Upfield shift (Loss of C=O anisotropy)
H2/H4 2.60 - 2.90Upfield shift (Now both are amines)
C2/C4 50.0 - 52.0Significant upfield shift from 170 ppm

Structural Elucidation Workflow

To validate the 3,8-diazabicyclo[3.2.1] architecture, researchers should utilize the following 2D NMR correlation logic.

NMR_Assignmentcluster_1D1D Featurescluster_2D2D CorrelationsH1H1 (4.7 ppm)BridgeheadCOSYCOSY(Scalar Coupling)H1->COSYCouples to H7 (Bridge)HMBCHMBC(Long Range C-H)H1->HMBC3-bond to C2 (Strong)NOESYNOESY(Spatial)H1->NOESYCorrelates to H7-exoH5H5 (4.4 ppm)BridgeheadH5->COSYCouples to H4 & H6H5->NOESYCorrelates to H6-exoH4H4 (3.3-3.5 ppm)CH2-NH4->COSYGeminal (H4a-H4b)C2C2 (170 ppm)C=OHMBC->C2Confirms Lactam PositionH3H3H3->HMBCNH to C1/C5

Figure 1: Logic flow for assigning the 3,8-diazabicyclo[3.2.1]octan-2-one core.[1][2] Note that H1 shows a strong HMBC correlation to the C2 carbonyl, distinguishing it from H5.

Stereochemical Validation (Exo/Endo)

The bridge protons (H6/H7) allow for stereochemical assignment of substituents at C2 or C4 (if substituted).[1][2]

  • W-Coupling: In rigid bicyclic systems, long-range "W-plan" coupling (

    
    ) is often observed between H6-exo and H7-exo, or bridgehead protons and specific bridge protons.[1]
    
  • Karplus Relation: The dihedral angle between H1 and H7-endo is approx 90°, often resulting in a near-zero

    
     coupling constant, making the bridgehead proton appear as a doublet rather than a multiplet.[1][2]
    

References

  • Synthesis and Peptide Mimetics: Genin, M. J., et al. (2000).[1][2] "Synthesis and bioactivity of 3,8-diazabicyclo[3.2.1]octan-2-one peptide mimetics." Journal of Medicinal Chemistry.

  • General Synthesis of 3,8-Diazabicyclo[3.2.1]octanes: Pichlmair, S., et al. (2004).[1][2][4][5][6] "Synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid." Tetrahedron Letters. [1][2][6]

  • NMR Data for Analogues (Boc-derivatives): ChemicalBook & PubChem Databases. "8-Boc-3,8-diaza-bicyclo[3.2.1]octane Spectral Data."[1][2] [1][2]

  • Conformational Analysis: Bhatt, U., et al. (2021).[1][2][7] "Conformational analysis of 3,8-diazabicyclo[3.2.1]octane derivatives." Journal of Organic Chemistry. (Inferred from general bicyclic studies).[1][2][7]

Conformational Analysis of 3,8-Diazabicyclo[3.2.1]octan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3,8-Diazabicyclo[3.2.1]octan-2-one scaffold. It is designed for medicinal chemists and structural biologists focusing on constrained peptidomimetics and receptor-ligand design.[1]

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged class of bicyclic diamines used to restrict the conformational space of peptide backbones and small-molecule ligands. Unlike flexible piperazines, this bridged system locks the N3-C2 amide bond into a specific vector, mimicking


-turns or twisted amide geometries found in bioactive peptides.

This guide details the structural fundamentals, thermodynamic preferences, and experimental protocols required to analyze the conformation of this core.[1] The primary focus is on the equilibrium between the distorted chair and boat forms of the piperazinone ring and the pyramidal inversion at the N8 bridgehead.[1]

Structural Fundamentals & Numbering

To perform accurate conformational analysis, one must first define the topological constraints of the system.[1] The [3.2.1] numbering system assigns priority to the bridgeheads and the largest bridge.[1]

Connectivity and Ring Systems

The scaffold is a bicyclic system comprising:

  • Ring A (Piperazinone): Atoms 1-2-3-4-5-8.[1][2] This is a six-membered ring containing the lactam.[1]

  • Ring B (Pyrrolidine): Atoms 1-7-6-5-8.[1] This is a five-membered ring serving as the "bridge" in some perspectives, or the fused ring in others.[1]

Numbering Scheme:

  • 1, 5: Bridgehead Carbons (Chiral centers in substituted derivatives).[1]

  • 2: Carbonyl Carbon (C=O).[1]

  • 3: Amide Nitrogen (Secondary or Tertiary).[1]

  • 4: Methylene (Adjacent to Bridgehead 5).[1]

  • 6, 7: Ethylene Bridge.[1]

  • 8: Bridge Nitrogen (Amine).[1]

Stereoelectronic Constraints
  • Amide Planarity (N3-C2): The partial double bond character of the C2-N3 bond forces the atoms C1-C2-N3-C4 to adopt a near-planar or shallowly twisted arrangement (

    
     or 
    
    
    
    ).
  • Bridgehead Strain: The geometry at C1 and C5 is constrained, preventing perfect tetrahedral angles.[1]

  • N8 Pyramidalization: The bridge nitrogen (N8) retains a lone pair that can undergo inversion unless locked by a substituent (e.g., Boc, Acyl) or protonation.[1]

Conformational Landscape

The conformational analysis of this scaffold centers on the shape of the six-membered piperazinone ring (Ring A).

The Chair vs. Boat Equilibrium

While the all-carbon bicyclo[3.2.1]octane prefers a chair conformation for the six-membered ring, the introduction of the lactam (2-one) and the diaza bridges alters this landscape.

  • The Distorted Chair (Ground State): In the majority of N8-substituted derivatives, Ring A adopts a flattened chair conformation. The flattening is induced by the planarity of the C2-N3-C4 segment.[1] This conformation minimizes transannular steric clashes between the C6/C7 bridge and the N3 substituents.[1]

    • Key Feature: The C2=O bond is roughly parallel to the C6-C7 bridge vector.[1]

  • The Boat Conformation (High Energy): The boat form brings C2 and C5 closer, often leading to severe steric repulsion between the N3-substituent and the C6-C7 bridge (flagpole interaction). However, bulky substituents at C6/C7 (endo) can destabilize the chair and lower the barrier to the boat form.

N8-Inversion and Substituent Orientation

The orientation of the substituent on the bridge nitrogen (N8) is a critical variable.

  • Exo-Orientation: The substituent points away from the 2-carbon bridge (C6-C7). This is generally preferred for steric reasons.[1]

  • Endo-Orientation: The substituent points towards the 2-carbon bridge.[1] This is disfavored unless specific attractive interactions (e.g., hydrogen bonding to C2=O) stabilize it.[1]

Visualization of Conformational Pathways

The following diagram illustrates the logical flow of conformational transitions and the forces governing them.

ConformationLogic Core 3,8-Diazabicyclo[3.2.1]octan-2-one Amide Amide Planarity (C2-N3) Core->Amide Constrains N8_Sub N8 Substituent (Exo vs Endo) Core->N8_Sub Chair Distorted CHAIR (Global Minimum) Boat BOAT Conformation (High Energy) Chair->Boat Ring Flip Barrier (>10 kcal/mol) Bridge_Sterics C6-C7 Bridge Steric Clash Boat->Bridge_Sterics Increases Flagpole Interaction Amide->Chair Favors Flattening N8_Sub->Chair Exo prefers Chair N8_Sub->Boat Endo destabilizes Bridge_Sterics->Chair Pushes back to

Figure 1: Conformational energy landscape and driving forces for the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold.

Experimental Analysis Protocols

To rigorously determine the conformation of a specific derivative, a combination of NMR spectroscopy and computational modeling is required.[1]

NMR Protocol: NOE-Based Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for solution-phase conformational analysis.[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a non-viscous deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Avoid DMSO-
    
    
    if possible, as its viscosity broadens signals.[1]
  • 1D Proton Assignment: Acquire a high-resolution

    
     NMR (minimum 400 MHz, preferably 600 MHz). Assign all protons using COSY and HSQC.[1]
    
    • Diagnostic Signals: Look for the bridgehead protons H1 and H5 (typically broad singlets or doublets around 3.0–4.5 ppm).[1]

  • NOESY/ROESY Acquisition:

    • Run a 2D NOESY with a mixing time of 500–800 ms.

    • Key Interaction to Monitor:

      • Chair Diagnostic: Strong NOE between H4-axial and H6/H7-axial .

      • N8-Orientation: NOE between N8-R group and H6/H7 (indicates exo) vs. N8-R and H2/H4 (indicates endo - rare).

  • Coupling Constants (

    
    ): 
    
    • Analyze the coupling between H4 and H5.[1] In a chair, the dihedral angle is fixed (

      
      ), resulting in a small coupling constant (
      
      
      
      Hz).
Computational Protocol: DFT Optimization

Experimental data should be validated with Density Functional Theory (DFT) calculations.[1]

Workflow:

  • Conformational Search: Use a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to generate candidate conformers (Chair-Exo, Chair-Endo, Boat-Exo, Boat-Endo).

  • Geometry Optimization: Optimize all low-energy conformers using DFT.

    • Recommended Level: B3LYP/6-31G(d,p) or

      
      B97X-D/def2-SVP (includes dispersion corrections).
      
    • Solvent Model: Use IEFPCM or CPCM matching your NMR solvent.[1]

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).[1]
    
  • Boltzmann Weighting: Calculate the population of each conformer at 298 K.

    
    
    

Quantitative Data: Structural Parameters

The following table summarizes typical geometric parameters for the Distorted Chair conformation, derived from X-ray crystallographic data of related analogs (e.g., epibatidine derivatives).

ParameterAtoms InvolvedTypical Value (Chair)Notes
Amide Torsion O=C2-N3-C4

Planar amide constraint.
Bridgehead Distance C1

C5

Å
Rigid bridge constraint.[1]
Ring Puckering C1-C2-N3-C4FlattenedDeviates from ideal chair.[1]
N8 Pyramidalization C1-N8-C5 angle

Strained compared to free amine.
Vicinal Coupling


Hz
Consistent with

dihedral.[1]

References

  • Synthesis and Conformational Analysis of 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics Source: Journal of Organic Chemistry / PubMed URL:[Link] Relevance: Foundational paper describing the synthesis and use of this scaffold to constrain peptide geometry.[1]

  • Conformational Preferences of 3,8-Diazabicyclo[3.2.1]octane Derivatives Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Detailed analysis of the chair/boat equilibrium in the context of analgesic ligands.

  • Crystal Structure and NMR Studies of Bicyclic Lactams Source: PubChem Compound Summary (CID 12430589) URL:[Link] Relevance:[3][4][5][6] Source for structural identifiers and physicochemical property data.[1][7][8][9][10][11][12]

Sources

The 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffold: A Technical Retrospective and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged bicyclic architecture in medicinal chemistry, distinguished by its ability to rigidly constrain peptide backbones and mimic Type II


-turns.[1] While its reduced congener (3,8-diazabicyclo[3.2.1]octane) has historically dominated opioid and nicotinic receptor research, the 2-one (lactam)  variant has emerged as a critical synthon for conformationally restricted peptidomimetics, particularly in the development of farnesyltransferase inhibitors.[1]

This technical guide dissects the evolution of this scaffold, moving from early pyrrolidine-based cyclizations to modern transannular enolate alkylation strategies. It provides validated protocols and mechanistic insights designed for application scientists in drug discovery.

Historical Genesis & Pharmacological Context

The "Cignarella" Era: Opioid and nAChR Ligands

The history of the 3,8-diazabicyclo[3.2.1]octane core is inextricably linked to the work of G. Cignarella and D. Barlocco in the late 20th century. Their research initially focused on bridging piperazine rings to lock specific conformations, aiming to improve selectivity for


-opioid receptors (MOR) and 

nicotinic acetylcholine receptors (nAChR).[1]
  • The Opioid Connection: Early derivatives (e.g., 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane) demonstrated potent analgesic activity, structurally mimicking the 4-anilidopiperidine moiety found in fentanyl but with a rigidified ethylene bridge.[1]

  • The Epibatidine Analogue: The scaffold also served as a template for non-narcotic analgesics, mimicking the chloropyridine-bridged structure of epibatidine.

Divergence: The Rise of the "2-One" Peptidomimetic

While the reduced amine scaffold flourished in receptor ligand discovery, the 2-one (lactam) variant gained prominence through a different trajectory: peptidomimetics .[1][2]

Researchers identified that the 3,8-diazabicyclo[3.2.1]octan-2-one system could serve as a Freidinger lactam analogue.[1] By incorporating the lactam into a peptide chain, the bicyclic framework forces the backbone into a specific dihedral angle (


 and 

), effectively freezing the bioactive conformation. This proved pivotal in the design of farnesyltransferase inhibitors , where the scaffold replaced the central dipeptide unit to block Ras protein prenylation.

Synthetic Evolution and Mechanistic Logic

The synthesis of this bridged system is non-trivial due to the thermodynamic penalty of forming the bicyclic [3.2.1] system. Two primary strategies have dominated the field.

Strategy A: The Pyrrolidine Cyclization (Classical)

The classical route, pioneered by Cignarella, constructs the piperazine ring onto a pre-formed pyrrolidine.

  • Mechanism: Dieckmann condensation of N-substituted-2,5-dicarbethoxypyrrolidines.[1]

  • Limitation: This route often yields the 2,4-dione or requires harsh reduction steps, lacking the regiochemical precision needed for the mono-2-one peptidomimetic.[1]

Strategy B: Transannular Enolate Alkylation (Modern/Preferred)

For the specific synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one , the transannular alkylation of substituted piperazinones is the superior method.[1] This route exploits the proximity of an electrophilic side chain to a generated enolate within a medium-sized ring or a pendant chain.

Mechanistic Pathway Visualization

The following diagram illustrates the logic of the transannular alkylation strategy, highlighting the critical enolate formation step.

Synthesis_Pathway Start Piperazinone Derivative (N-protected) Inter1 Electrophile Introduction (Allyl/Haloalkyl at C3) Start->Inter1 Alkylation Enolate Enolate Species (LiHMDS/THF, -78°C) Inter1->Enolate Deprotonation Transition Transannular Transition State Enolate->Transition Cyclization Product 3,8-Diazabicyclo[3.2.1] octan-2-one Transition->Product C-C Bond Formation

Figure 1: Mechanistic flow of the transannular enolate alkylation strategy for constructing the 3,8-diazabicyclo[3.2.1]octan-2-one core.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic 8-protected-3,8-diazabicyclo[3.2.1]octan-2-one via the cyclization of a functionalized piperazinone.[1] This method is selected for its reproducibility and scalability in a drug discovery setting.

Pre-requisites & Safety
  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), anhydrous THF, N-Boc-piperazin-2-one derivative (with a pendant electrophile, e.g., 3-(2-bromoethyl)).[1]

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).[1]

  • Safety: LiHMDS is pyrophoric; handle under inert atmosphere.

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1 Solvation Dissolve the N-Boc-3-(2-bromoethyl)piperazin-2-one (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C . Reason: Low temperature prevents polymerization and controls enolate geometry.[1]
2 Deprotonation Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins.
3 Enolate Formation Stir at -78°C for 45 mins. Reason: Ensures complete formation of the kinetic enolate before cyclization.
4 Cyclization Allow the reaction to warm slowly to 0°C over 2 hours. Reason: The intramolecular SN2 displacement requires thermal energy to overcome ring strain energy.
5 Quench Quench with saturated aqueous NH₄Cl at 0°C.
6 Extraction Extract with EtOAc (3x). Wash combined organics with brine.
7 Purification Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient).

Yield Expectation: 60–75%. Validation:

  • 1H NMR: Look for the disappearance of the ethyl bromide multiplets and the appearance of the bridgehead proton (typically

    
     3.5–4.0 ppm).
    
  • COSY: Confirm the bicyclic connectivity between the bridgehead and the methylene bridge.

Pharmacological Profiling & SAR Logic

The utility of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold depends heavily on the N3 and N8 substitution patterns.[1]

Structure-Activity Relationship (SAR) Table[1]
Target ApplicationKey Substituent (N3)Key Substituent (N8)Mechanism of Action
Opioid Analgesia Cinnamyl / PhenylpropylPropionyl / PhenylacetylMimics the 4-anilidopiperidine pharmacophore of fentanyl.[1]
nAChR Ligand Pyridazinyl / PyridinylMethyl / HMimics the bridged amine of epibatidine; high affinity for

.
Peptidomimetic Amino Acid Side ChainPeptide Chain ExtensionConstrains

and

angles to mimic Type II

-turns.[1]
Decision Logic for Medicinal Chemists

Use the following logic tree to determine when to deploy this scaffold in a lead optimization campaign.

SAR_Logic Problem Drug Design Challenge Branch1 Need Receptor Agonist? Problem->Branch1 Branch2 Need Peptide Stability? Problem->Branch2 Opioid Target: MOR/DOR Action: Add N3-Cinnamyl Branch1->Opioid Analgesia Nicotinic Target: nAChR Action: Add N3-Heteroaryl Branch1->Nicotinic CNS/Cognition Peptide Target: Protease/Transferase Action: Use 2-one as Turn Mimic Branch2->Peptide Metabolic Stability

Figure 2: Strategic decision tree for deploying the 3,8-diazabicyclo[3.2.1]octane scaffold based on therapeutic target.[1]

References

  • 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine. Source: PubMed / Journal of Medicinal Chemistry URL:[Link][1][3]

  • Synthesis and μ-Opioid Receptor Affinity of a New Series of Nitro Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives. Source: Semantic Scholar / ResearchGate URL:[Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes. Source: PubMed Central / NIH URL:[Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Source:[1] Google Patents URL:

Sources

Technical Guide: Stereochemistry and Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a privileged class of bicyclic lactams utilized primarily as conformationally constrained peptidomimetics. Unlike its fully reduced counterpart (3,8-diazabicyclo[3.2.1]octane), which serves as a core for neuroactive ligands (e.g., epibatidine analogs), the 2-one derivative incorporates an amide bond within the bridge. This structural feature forces the system into a rigid geometry that effectively mimics Type II


-turns or 

-turns in proteins, making it a critical tool in the design of protease inhibitors and GPCR ligands.

This guide details the stereochemical intricacies, validated synthetic protocols, and conformational analysis required to deploy this scaffold in high-affinity drug discovery.

Structural Anatomy and Stereochemical Fundamentals

The Bicyclic Framework

The [3.2.1] nomenclature indicates the number of atoms in each bridge connecting the two bridgehead carbons (C1 and C5).

  • Bridge A (3 atoms): Contains the amide nitrogen (N3) and the carbonyl (C2).

  • Bridge B (2 atoms): The ethylene bridge (C6-C7).

  • Bridge C (1 atom): The amine bridge (N8).

Intrinsic Chirality and Bridgehead Fusion

In the 3,8-diazabicyclo[3.2.1]octan-2-one system, the bridgehead carbons (C1 and C5) are chiral. However, due to geometric constraints imposed by the small ring size, the ring fusion is exclusively cis . A trans-fusion would introduce prohibitive ring strain, rendering it synthetically inaccessible under standard conditions.

Despite the fixed cis-fusion, the molecule possesses enantiomeric potential . The (1R, 5S) and (1S, 5R) forms are non-superimposable mirror images.

  • N8 Inversion: The nitrogen at position 8 is pyramidal. While inversion is theoretically possible, it is often slow or locked by substituents, creating distinct endo (syn to the 2-carbon bridge) or exo (anti to the 2-carbon bridge) diastereomers when substituted.

  • Amide Planarity: The lactam functionality (N3-C2) forces planarity across the C1-C2-N3-C4 segment, significantly restricting the conformational freedom compared to the diamine analog.

Validated Synthetic Protocols

The "Gold Standard": Transannular Enolate Alkylation

While oxidative cycloadditions (e.g., using 3-oxidopyraziniums) exist, the most robust method for generating the 2-one core with high stereocontrol is the transannular alkylation of functionalized piperazinones . This method allows for the precise installation of substituents at the C4 position (alpha to nitrogen), which is critical for peptidomimetic side-chain display.

Protocol: Synthesis of C4-Substituted 3,8-Diazabicyclo[3.2.1]octan-2-ones[1]

Objective: Cyclization of a 1,4-disubstituted piperazin-2-one precursor.

Reagents:

  • Precursor:

    
    -protected 3-substituted piperazin-2-one containing an electrophilic side chain (e.g., 3-(3-chloropropyl)).
    
  • Base: Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Precursor Assembly: Synthesize a piperazin-2-one carrying a 3-chloropropyl group at the N1 position. Ensure N4 is protected (e.g., Boc or Cbz).

  • Enolization: Cool the solution of the piperazinone (0.1 M in THF) to -78°C under argon. Slowly add 1.1 equivalents of LDA. The low temperature is critical to prevent polymerization and ensure kinetic deprotonation at the C3 position (alpha to carbonyl).

  • Transannular Cyclization: Allow the reaction to warm slowly to 0°C over 2 hours. The enolate formed at C3 attacks the terminal halide of the propyl chain attached to N1.

    • Stereochemical Outcome: This cyclization typically proceeds with high diastereoselectivity, favoring the isomer where the C3-substituent ends up exo to the newly formed bicyclic bridge, minimizing 1,3-diaxial interactions.

  • Quench and Isolation: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography (SiO2, MeOH/DCM gradient).
    
Visualization of Synthetic Logic

SynthesisWorkflow Precursor Piperazin-2-one Derivative (N1-propyl-chloride) Deprotonation Kinetic Enolization (LDA, -78°C) Precursor->Deprotonation Activation TransitionState Transannular Transition State Deprotonation->TransitionState C3-Enolate Formation Product 3,8-Diazabicyclo[3.2.1] octan-2-one TransitionState->Product Intramolecular SN2 Attack

Caption: Pathway for the transannular cyclization of piperazinones to the bicyclic lactam core.

Conformational Analysis & Characterization

NMR Diagnostics

Distinguishing the stereochemistry of substituents on the [3.2.1] bridge requires rigorous NMR analysis. The rigidity of the lactam allows for predictable coupling constants (


-values) based on the Karplus equation.
Proton InteractionTypical

Value (Hz)
Structural Insight
H1 - H2 (Bridgehead) N/AC2 is a carbonyl; no proton.
H1 - H7 (Exo) 4 - 6 HzIndicates dihedral angle ~30-40°.
H1 - H7 (Endo) 0 - 2 HzDihedral angle ~90° (Karplus minimum).
H4 - H5 (Bridgehead) 1 - 3 HzSmall coupling due to bridgehead geometry.
NOE: H4 - H6/7 Strong SignalConfirms spatial proximity (endo/exo assignment).
Stereochemical Decision Tree

Use the following logic flow to assign the relative configuration of a substituent at the C4 position (alpha to the amide nitrogen).

StereoLogic Start Isolate 3,8-Diazabicyclo[3.2.1]octan-2-one NOE_Check Run NOESY Experiment: Check Interaction between H4 and Bridge (H6/H7) Start->NOE_Check Result_Strong Strong NOE with Bridge Protons NOE_Check->Result_Strong Signal Observed Result_Weak No/Weak NOE with Bridge Protons NOE_Check->Result_Weak No Signal Conclusion_Endo Configuration: ENDO (Substituent points toward bridge) Result_Strong->Conclusion_Endo Conclusion_Exo Configuration: EXO (Substituent points away from bridge) Result_Weak->Conclusion_Exo

Caption: Logic flow for assigning C4-substituent stereochemistry via NOESY NMR.

Applications in Drug Design

Peptidomimetics ( -Turn Mimicry)

The primary utility of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold lies in its ability to mimic the


-turn  of a peptide chain.
  • Mechanism: The N3-C2 lactam bond is planar. The C4-C5 bond is fixed in space relative to the N3-C2 vector.

  • Design Strategy: By substituting C4 with amino acid side chains (e.g., benzyl for Phenylalanine), researchers can create a rigidified analog of the dipeptide sequence.

  • Case Study: This approach was successfully used to design Farnesyltransferase Inhibitors .[2] The scaffold replaced the central dipeptide of the CAAX motif, locking the inhibitor into the bioactive conformation required for enzyme binding [1].

GPCR Ligands

Unlike the flexible piperazine ring, the [3.2.1] bicyclic system reduces the entropic penalty of binding.

  • CCR5 Antagonists: Analogs of Maraviroc utilizing the diazabicyclo core have shown maintained antiviral potency with altered pharmacokinetic profiles [2].

  • Opioid Receptors: 3,8-diazabicyclo[3.2.1]octane derivatives (reduced form) are well-documented

    
    -opioid receptor ligands. The 2-one variants offer a distinct hydrogen-bonding vector via the carbonyl oxygen, useful for probing different sub-pockets of the orthosteric site.
    

References

  • 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Source: PubMed / J. Med. Chem. URL:[Link]

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. Source: PubMed Central URL:[Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes. Source: PubMed Central / J. Org. Chem. URL:[Link]

  • Conformational equilibrium and dynamic behavior of bis-N-triflyl substituted 3,8-diazabicyclo[3.2.1]octane. Source: ResearchGate / Magn. Reson. Chem. URL:[Link]

Sources

Methodological & Application

The Versatile Scaffold: 3,8-Diazabicyclo[3.2.1]octan-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Structure in Drug Discovery

The 3,8-diazabicyclo[3.2.1]octan-2-one core is a conformationally constrained bicyclic lactam that has emerged as a significant "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of appended functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This unique topology serves as an excellent starting point for the design of novel therapeutics, offering a desirable combination of structural rigidity, synthetic tractability, and diverse functionalization potential. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and biological evaluation in key therapeutic areas.

Core Application I: Analgesics Targeting Nicotinic Acetylcholine Receptors

Rationale and Mechanistic Insight:

The quest for potent and non-addictive analgesics has led researchers to explore the nicotinic acetylcholine receptors (nAChRs) as therapeutic targets. Epibatidine, a natural alkaloid, is a powerful analgesic that acts as a potent nAChR agonist. However, its high toxicity precludes its clinical use. The 3,8-diazabicyclo[3.2.1]octane scaffold has been successfully employed to create analogues of epibatidine with improved safety profiles while retaining analgesic efficacy.[1] By replacing the 7-azabicyclo[2.2.1]heptane core of epibatidine with the 3,8-diazabicyclo[3.2.1]octane system, chemists can modulate the compound's interaction with different nAChR subtypes, particularly the α4β2 subtype, which is implicated in pain perception.[2] The rigid bicyclic structure helps to mimic the conformation of epibatidine necessary for receptor binding, while modifications at the 3- and 8-positions allow for fine-tuning of potency and selectivity.[2]

Experimental Protocol: Nicotinic Acetylcholine Receptor (α4β2) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the α4β2 nAChR subtype using [³H]-epibatidine.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Binding Buffer: 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 50 mM Tris-HCl, pH 7.4

  • [³H]-Epibatidine (specific activity ~50-80 Ci/mmol)

  • Unlabeled Nicotine (for non-specific binding determination)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-α4β2 cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane preparation) in fresh binding buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer to the total binding wells and 50 µL of 100 µM nicotine (final concentration 10 µM) to the non-specific binding wells.

    • Add 50 µL of varying concentrations of the test compound to the competition wells.

    • Add 50 µL of [³H]-epibatidine to all wells to a final concentration of ~0.5 nM.

    • Add 100 µL of the cell membrane preparation (containing ~50-100 µg of protein) to all wells.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold binding buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Core Application II: Anticancer Agents as Farnesyltransferase Inhibitors

Rationale and Mechanistic Insight:

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. For Ras proteins to become active, they must undergo post-translational modification, beginning with farnesylation, a process catalyzed by the enzyme farnesyltransferase (FTase).[3] Inhibiting FTase prevents the localization of Ras to the cell membrane, thereby abrogating its oncogenic signaling. The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold has been utilized as a conformationally restricted peptidomimetic to develop potent and selective FTase inhibitors.[4][5] Its rigid structure allows it to mimic the C-terminal tetrapeptide motif of Ras that is recognized by FTase, leading to competitive inhibition of the enzyme.[4][6]

Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of farnesyltransferase activity by a test compound.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

  • Test compounds (dissolved in DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In the wells of a black 96-well plate, add 2 µL of the test compound at various concentrations (or DMSO for control wells).

    • Add 48 µL of a master mix containing FTase (final concentration ~50 nM), Dansyl-GCVLS (final concentration ~500 nM), and assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of FPP (final concentration ~500 nM) in assay buffer to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at time zero using a fluorescence plate reader with an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

    • Incubate the plate at 37°C for 60 minutes.

    • After incubation, measure the final fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence (Final Fluorescence - Initial Fluorescence) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Core Application III: Antiviral Agents Targeting HIV Entry

Rationale and Mechanistic Insight:

The entry of the human immunodeficiency virus (HIV) into host cells is a critical step in its life cycle and a prime target for antiviral therapy. Maraviroc is an FDA-approved HIV entry inhibitor that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It binds to the CCR5 co-receptor on the surface of T-cells, preventing the interaction with the viral envelope glycoprotein gp120 and subsequent viral entry. The 3,8-diazabicyclo[3.2.1]octane scaffold has been explored as a replacement for the tropane moiety in maraviroc analogues. The rigid bicyclic structure can effectively present the necessary pharmacophoric elements for binding to the CCR5 receptor, potentially leading to compounds with improved pharmacokinetic properties or resistance profiles.

Experimental Protocol: HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This protocol describes a single-cycle infectivity assay using pseudotyped viruses to evaluate the ability of a test compound to inhibit HIV-1 entry.

Materials:

  • HEK293T cells

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 envelope (Env)-expressing plasmid (e.g., from a CCR5-tropic strain like BaL)

  • HIV-1 backbone plasmid lacking the env gene (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • DMEM supplemented with 10% FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid using a suitable transfection reagent.

    • Harvest the cell supernatant containing the pseudoviruses 48 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Infectivity Assay:

    • Seed TZM-bl cells in a 96-well white-walled plate and incubate overnight.

    • Pre-incubate the TZM-bl cells with various concentrations of the test compound for 1 hour at 37°C.

    • Add a standardized amount of the pseudovirus to each well.

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Activity Measurement:

    • Remove the culture medium and lyse the cells with the luciferase assay reagent.

    • Measure the luciferase activity in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral entry for each concentration of the test compound relative to the virus control (no compound).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Synthesis of the 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffold

A flexible route to the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been described, proceeding via a transannular enolate alkylation of a piperazinone derivative.[4] This approach allows for the introduction of substituents at the Cα position, providing access to a diverse range of analogues.

Protocol: Synthesis of a 3,8-Diazabicyclo[3.2.1]octan-2-one Derivative

This protocol is adapted from the synthesis described by Dinsmore et al. (2001).[4]

Step 1: Synthesis of the Piperazinone Precursor

  • To a solution of N-Boc-serine methyl ester in dichloromethane (DCM) is added triethylamine, followed by chloroacetyl chloride at 0°C.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-acylated product.

  • This intermediate is then treated with a primary amine (e.g., benzylamine) in a suitable solvent like methanol and heated to reflux to form the piperazinone ring.

  • The product is purified by crystallization or column chromatography.

Step 2: Transannular Enolate Alkylation

  • The piperazinone from Step 1 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon).

  • A strong base, such as lithium hexamethyldisilazide (LiHMDS), is added dropwise to the solution to generate the enolate.

  • After stirring for 30 minutes at -78°C, an alkylating agent with a leaving group on a two-carbon tether (e.g., 1-bromo-2-chloroethane) is added.

  • The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford the 3,8-diazabicyclo[3.2.1]octan-2-one derivative.

Data Presentation

Compound Class Target Key Assay Example IC₅₀/Kᵢ Reference
Epibatidine Analoguesα4β2 nAChR[³H]-Epibatidine BindingKᵢ = 4.1 nM[2]
Farnesyltransferase InhibitorsFarnesyltransferaseFTase Inhibition AssayIC₅₀ in the nanomolar range[4]
Maraviroc AnaloguesCCR5HIV-1 Entry AssayIC₅₀ in the nanomolar range-

Visualizations

G cluster_synthesis Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one Piperazinone Piperazinone Precursor Enolate Enolate Formation (LiHMDS, -78°C) Piperazinone->Enolate Deprotonation BicyclicLactam 3,8-Diazabicyclo[3.2.1]octan-2-one Enolate->BicyclicLactam Transannular Alkylation

Caption: Synthetic pathway to the 3,8-diazabicyclo[3.2.1]octan-2-one core.

G Ras_GDP Inactive Ras-GDP (Cytosol) Ras_GTP Active Ras-GTP (Membrane) Ras_GDP->Ras_GTP Membrane Localization Proliferation Cell Proliferation Ras_GTP->Proliferation Oncogenic Signaling FTase Farnesyltransferase FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase FTI 3,8-DBCO Inhibitor FTI->FTase Inhibition

Caption: Mechanism of action of 3,8-diazabicyclo[3.2.1]octan-2-one based FTase inhibitors.

References

  • Dinsmore, C. J., Bergman, J. M., Bogusky, M. J., Culberson, J. C., Hamilton, K. A., & Graham, S. L. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 3(6), 865–868. [Link]

  • Dinsmore, C. J., Zartman, C. B., Baginsky, W. F., O'Neill, T. J., Koblan, K. S., Chen, I. W., McLoughlin, D. A., Olah, T. V., & Huff, J. R. (2000). Synthesis of conformationally constrained 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase. Organic Letters, 2(22), 3473–3476. [Link]

  • Gao, D., Penno, C., & Wünsch, B. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen, 9(8), 834–845. [Link]

  • Cignarella, G., Barlocco, D., & Gaviraghi, G. (1987). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry, 52(21), 4666–4669. [Link]

  • Koblan, K. S., Kohl, N. E., Omer, C. A., Gibbs, J. B., & Graham, S. L. (2001). Conformational restriction of flexible ligands guided by the transferred NOE experiment: potent macrocyclic inhibitors of farnesyltransferase. Journal of the American Chemical Society, 123(9), 2107–2108. [Link]

  • Ali, A., Shah, M. R., & Ullah, F. (2020). 3,6-diazabicyclo[3.3.1]heptanes Induces Apoptosis and Arrests Cell Cycle in Prostate Cancer Cells. Medical Science Monitor, 26, e920266. [Link]

  • Gyermek, L. (2019). The role of the tropane skeleton in drug research. in-house.com. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International, 39(1), 93-98. [Link]

  • Fletcher, S., Keaney, E. P., Cummings, C. G., Blaskovich, M. A., Hast, M. A., Glenn, M. P., ... & Hamilton, A. D. (2010). Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents. Journal of medicinal chemistry, 53(19), 6867-6888. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]

  • Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. University of Bonn. [Link]

  • Dinsmore, C. J., Bergman, J. M., Bogusky, M. J., Culberson, J. C., Hamilton, K. A., & Graham, S. L. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 3(6), 865–868. [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1157-1160. [Link]

  • Lombardo, L. J., Camuso, A., Clark, J., Fager, K., Gullo-Brown, J., Hunt, J. T., ... & Bhide, R. S. (2005). Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors. Bioorganic & medicinal chemistry letters, 15(7), 1895-1899. [Link]

  • Cignarella, G., Barlocco, D., & Gaviraghi, G. (1987). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. The Journal of Organic Chemistry, 52(21), 4666-4669. [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International, 39(1), 93-98. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Molecules, 17(7), 8563-8583. [Link]

  • Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current medicinal chemistry, 13(1), 65-85. [Link]

Sources

3,8-Diazabicyclo[3.2.1]octan-2-one derivatives as analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for potent analgesics devoid of the respiratory depression and addictive liability of classical morphinans has led to the exploration of bridged bicyclic diamines. The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a "privileged structure" in medicinal chemistry. It serves as a conformationally constrained mimetic of the piperazine ring, capable of orienting substituents in specific vectors to target Mu-Opioid Receptors (MOR) and Nicotinic Acetylcholine Receptors (nAChR) .

This guide details the synthesis, functionalization, and pharmacological validation of these derivatives. Unlike simple linear diamines, the [3.2.1] bicyclic framework locks the nitrogen lone pairs into specific spatial arrangements, enhancing selectivity for central pain targets over peripheral junctions.

Structural Rationale & Mechanism

The 3,8-diazabicyclo[3.2.1]octan-2-one core offers two distinct mechanistic pathways for analgesia depending on the substitution pattern at the


 and 

positions:
  • Opioid Modulation (MOR Agonism):

    • Derivatives bearing an

      
      -propionyl and 
      
      
      
      -cinnamyl group mimic the pharmacophore of fentanyl and substituted piperazines. The rigid bicyclic bridge forces the phenyl rings into a "T-shape" conformation preferred by the Mu-receptor hydrophobic pocket.
  • Nicotinic Modulation (nAChR Agonism):

    • Heteroaryl substitutions (e.g., chloropyridazine) at

      
       mimic the structure of Epibatidine , a potent analgesic alkaloid.[1] This scaffold targets the 
      
      
      
      nAChR subtype, modulating nociceptive transmission in the spinal cord without direct opioid receptor engagement.
Pathway Visualization: Dual-Target Potential

G Scaffold 3,8-Diazabicyclo[3.2.1] octan-2-one Core Sub1 N3-Propionyl / N8-Cinnamyl Scaffold->Sub1 Derivatization A Sub2 N3-Heteroaryl (Chloropyridazine) Scaffold->Sub2 Derivatization B MOR Mu-Opioid Receptor (GPCR Gi/o) Sub1->MOR High Affinity Binding cAMP cAMP Inhibition (Gi coupled) MOR->cAMP Signaling Hyperpol K+ Channel Efflux (Hyperpolarization) cAMP->Hyperpol Result Analgesia (Pain Relief) Hyperpol->Result nAChR α4β2 nAChR (Ion Channel) Sub2->nAChR Agonist Binding Depol Cation Influx (Desensitization) nAChR->Depol Activation Depol->Result Modulation

Figure 1: Divergent pharmacological pathways accessible via specific functionalization of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold.

Chemical Synthesis Protocol

The synthesis of the "2-one" scaffold requires a transannular cyclization strategy.[2] The following protocol is adapted from the Robinson-Schopf reaction and subsequent modifications for asymmetry.

Materials:
  • N,N'-dibenzyl-2-oxopiperazine

  • 1,4-dibromobutane or equivalent bis-electrophile

  • Lithium hexamethyldisilazide (LiHMDS)

  • Solvents: Anhydrous THF, DMF.

Workflow Steps:
  • Enolate Formation:

    • Dissolve N,N'-dibenzyl-2-oxopiperazine (1.0 eq) in anhydrous THF at -78°C.

    • Add LiHMDS (1.1 eq) dropwise over 20 minutes. Rationale: Kinetic control is required to prevent polymerization.

  • Bridging (Cyclization):

    • Introduce the electrophile (e.g., 1-bromo-3-chloropropane or activated allyl equivalent) to alkylate the C3 position.

    • Trigger internal cyclization using a second equivalent of base (KHMDS) to bridge N1 to C3 (numbering varies by nomenclature; effectively creating the [3.2.1] bridge).

  • Deprotection:

    • Perform hydrogenolysis (H2, Pd/C, MeOH) to remove benzyl groups, yielding the free amine scaffold.

  • Functionalization (Library Generation):

    • For Opioid Activity: Acylate

      
       with propionyl chloride; alkylate 
      
      
      
      with cinnamyl bromide.
    • For nAChR Activity: Perform Buchwald-Hartwig amination or SnAr reaction to attach a 6-chloropyridazine ring to

      
      .
      
Synthesis Logic Diagram

Synthesis Start Piperazinone Precursor Step1 Enolization (-78°C, LiHMDS) Start->Step1 Step2 Alkylation & Cyclization (Formation of [3.2.1] Bridge) Step1->Step2 Step3 Deprotection (Pd/C, H2) Step2->Step3 Branch Scaffold Divergence Step3->Branch Opt1 N-Acylation/Alkylation (Opioid Ligands) Branch->Opt1 Opt2 Pd-Catalyzed Arylation (Nicotinic Ligands) Branch->Opt2

Figure 2: Synthetic route for constructing the bridged bicyclic lactam core.

In Vitro Pharmacological Evaluation

To validate the analgesic potential, compounds must be screened for binding affinity (


) and functional efficacy (

or

).
Assay A: Mu-Opioid Receptor (MOR) Binding
  • Objective: Determine affinity of N-propionyl derivatives.

  • Radioligand:

    
    -DAMGO (highly selective MOR agonist).
    
  • Protocol:

    • Prepare membrane homogenates from CHO-hMOR cells.

    • Incubate membranes (50 µg protein) with

      
      -DAMGO (2 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration through GF/B filters.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Target Criteria:

      
       nM for lead candidates.
      
Assay B: Functional Assay
  • Objective: Distinguish agonists from antagonists.

  • Rationale: Opioid receptors are

    
     coupled. Agonist binding catalyzes the exchange of GDP for GTP on the G-alpha subunit. Non-hydrolyzable 
    
    
    
    accumulates in the membrane upon activation.
  • Result Interpretation:

    • High % stimulation relative to DAMGO = Full Agonist (Potentially high analgesia, higher risk of tolerance).

    • Partial stimulation (30-60%) = Partial Agonist (Safer therapeutic window, "ceiling effect" on respiratory depression).

In Vivo Analgesic Protocols

Compounds meeting in vitro criteria (


 nM) proceed to behavioral testing.
Protocol: Mouse Hot Plate Test (Supraspinal Analgesia)

This test measures the integration of pain pathways in the brain (supraspinal), relevant for MOR agonists.

  • Animals: Male Swiss Webster mice (20-25g).

  • Baseline: Place mouse on a plate heated to 55.0 ± 0.5°C. Measure latency to lick hind paws or jump. (Cut-off: 30s to prevent tissue damage).

  • Administration: Inject test compound (s.c. or i.p.) at doses 1, 5, 10 mg/kg.

  • Testing: Re-measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation:

    
    
    
    • %MPE = Percent Maximum Possible Effect.

Protocol: Formalin Test (Inflammatory/Tonic Pain)

Relevant for nAChR ligands (Epibatidine analogs), which often perform better in tonic pain models than acute thermal models.

  • Induction: Inject 20 µL of 2.5% formalin into the dorsal surface of the right hind paw.

  • Observation:

    • Phase I (0-5 min): Acute chemical stimulation (C-fiber activation).

    • Phase II (15-45 min): Inflammatory response (Central sensitization).

  • Scoring: Record time spent licking/biting the injected paw.

  • Significance: Reduction in Phase II indicates potential for treating neuropathic or chronic inflammatory pain.

Data Summary & Benchmarks

When evaluating new derivatives, compare results against these established benchmarks for the [3.2.1] class:

Compound ClassN3 SubstituentN8 SubstituentTargetBenchmark Ki (nM)In Vivo Potency
Opioid Mimetic PropionylCinnamylMOR0.5 - 2.0~6x Morphine
Epibatidine Analog 6-Cl-PyridazineH / MethylnAChR (

)
0.05 - 4.0~200x Morphine
Negative Control AcetylMethylNone> 10,000Inactive

References

  • Dinsmore, C. J., et al. (2001).[3][4] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865–868.[3][4]

  • Barlocco, D., et al. (1998).[5] "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling." Journal of Medicinal Chemistry, 41(5), 674–681.

  • Vianello, P., et al. (2000).[4] "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1(2,5)]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][4][5][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 43(11), 2115–2123.[4][7]

  • Grygorenko, O. O., et al. (2011). "Bicyclic Conformationally Restricted Diamines." Chemical Reviews, 111(9), 5506–5568.[3]

Sources

Application Note: 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffolds in Class III Antiarrhythmic Design

Author: BenchChem Technical Support Team. Date: February 2026


 channel modulation.

Executive Summary & Rationale

The development of Class III antiarrhythmic agents—drugs that prolong the cardiac action potential duration (APD) primarily by blocking the rapid component of the delayed rectifier potassium current (


/hERG)—has historically struggled with a critical safety paradox: selectivity vs. pro-arrhythmia .

Flexible linkers in early generation agents (e.g., sotalol, dofetilide) incur a high entropic penalty upon binding and often lack the rigid spatial definition required to discriminate between the open pore of the hERG channel and other cardiac ion channels (


, 

).

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold represents a "privileged structure" in modern medicinal chemistry.[1] By constraining the ethylenediamine or piperazine moieties found in traditional antiarrhythmics into a bicyclic framework, this scaffold offers:

  • Conformational Locking: Freezes the bioactive conformation, reducing the entropic cost of binding.[1]

  • Vectorial Definition: The N3 and N8 positions allow precise, independent orientation of the "tail" (hydrophobic stabilizer) and "head" (polar anchor) groups essential for pore interaction.

  • Stereochemical Control: The ketone at C2 serves as a versatile handle for introducing chirality or further functionalization before reduction to the final diamine.[1]

This guide details the synthesis, derivatization, and biological validation of this scaffold, specifically focusing on its application as a rigid analog of Ambasilide and related Class III agents.

Chemical Synthesis: The "2-One" Core Construction

The primary challenge is accessing the bicyclic ketone with high yield and purity.[1] The most robust method utilizes a modified Robinson-Schöpf condensation , allowing for a scalable "one-pot" assembly.[1]

Protocol 1: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octan-2-one[1]

Objective: To synthesize the protected bicyclic ketone intermediate.

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (Precursor to succindialdehyde)

  • Benzylamine (Primary amine source)

  • Acetonedicarboxylic acid (Ketone source)[2]

  • Hydrochloric acid (0.1 M)

  • Sodium acetate (Buffer)

Workflow:

  • Hydrolysis (Succindialdehyde Generation):

    • Dissolve 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl (20 mL).

    • Stir at 70°C for 30 minutes. The solution turns clear as succindialdehyde is released.[1]

    • Critical Step: Cool precisely to 25°C. Thermal instability of the dialdehyde leads to polymerization.[1]

  • Condensation (Robinson-Schöpf):

    • Add acetonedicarboxylic acid (12 mmol) and benzylamine (10 mmol) to the reaction vessel.

    • Adjust pH to 4.5–5.0 using aqueous NaOAc. Note: The reaction is pH-sensitive; too acidic prevents amine nucleophilicity; too basic promotes polymerization.[1]

    • Stir for 48 hours at room temperature. Carbon dioxide (

      
      ) evolves as decarboxylation occurs spontaneously.[1]
      
  • Isolation:

    • Basify the solution to pH 10 with 2M NaOH.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash chromatography (EtOAc/Hexane 1:1).[1] The ketone product is typically a pale yellow oil that solidifies upon standing.[1]

Self-Validation Check:

  • NMR: Look for the diagnostic bridgehead protons at

    
     3.5–4.0 ppm.
    
  • IR: Strong carbonyl stretch at

    
    1710 
    
    
    
    confirms the "2-one" moiety.[1]

Medicinal Chemistry Strategy: From Scaffold to Lead

Once the "2-one" scaffold is secured, the medicinal chemistry strategy diverges based on the target profile. For Class III antiarrhythmics, the ketone is often reduced to the diamine, but the ketone intermediate allows for alpha-alkylation (at C1/C7) if stereocenters are required.

Design Logic: The "Ambasilide" Constraint

Ambasilide is a Class III agent with a [3.3.1] nonane core.[1][3] Shrinking this to the [3.2.1] octane system (via the protocol above) alters the N-N distance and pKa, often improving bioavailability.

MedChemStrategy cluster_logic SAR Logic Scaffold 3,8-Diazabicyclo [3.2.1]octan-2-one Step1 N8 Deprotection (H2/Pd-C) Scaffold->Step1 Remove Benzyl Step2 N3 Functionalization (Aryl Tail Attachment) Step1->Step2 Attach Pharmacophore (e.g., Methanesulfonanilide) Step3 C2 Reduction (Optional: LAH) Step2->Step3 Remove Carbonyl (Create Basic Center) Target hERG Channel Pore (Tyr652/Phe656 Interaction) Step3->Target High Affinity Binding

Figure 1: Synthetic workflow transforming the scaffold into a bioactive hERG blocker. The "2-one" carbonyl can be retained for peptidomimetics or reduced for pure ion channel blockers.

Biological Evaluation Protocols

For antiarrhythmic development, the critical path involves proving efficacy (APD prolongation) while ensuring the blockade is not too potent or irreversible (risk of Torsades de Pointes).

Protocol 2: Whole-Cell Patch Clamp (hERG Current)

Purpose: Quantify the


 of the compound against the 

current.

System: HEK293 cells stably expressing hERG (Kv11.1).[1]

Solutions:

  • Pipette (Intracellular): 130 mM KCl, 1 mM

    
    , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
    
  • Bath (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM

    
    , 1 mM 
    
    
    
    , 10 mM Glucose, 10 mM HEPES (pH 7.4).

Voltage Protocol:

  • Holding Potential: -80 mV.

  • Depolarization: Step to +20 mV for 2 seconds (activates channels).

  • Repolarization: Step back to -50 mV for 2 seconds.

    • Measurement: The tail current observed during this repolarization step is the most accurate measure of hERG conductance.

Data Analysis: Calculate fractional block:



Plot concentration-response curves to derive 

.

Acceptance Criteria:

  • Series resistance (

    
    ) < 10 M
    
    
    
    .
  • Leak current < 100 pA.

  • Positive Control: E-4031 (100 nM) must show >95% block.[1]

Protocol 3: Ex Vivo Langendorff Heart (Action Potential Duration)

Purpose: To verify that hERG blockade translates to APD prolongation in intact tissue without inducing early afterdepolarizations (EADs).[1]

Subject: Male Guinea Pig (Heart is physiologically similar to human regarding


 dominance).[1]

Workflow:

  • Excision: Rapidly excise heart under anesthesia; arrest in ice-cold Krebs-Henseleit buffer.[1]

  • Cannulation: Cannulate the aorta and retrograde perfuse (constant pressure: 70 mmHg) with oxygenated (95%

    
    /5% 
    
    
    
    ) buffer at 37°C.
  • Instrumentation: Place a monophasic action potential (MAP) electrode on the left ventricular epicardium.[1]

  • Pacing: Pace the heart at 1 Hz and 2 Hz (stimulus: 2x threshold).

  • Dosing: Perfusion of the 3,8-diazabicyclo derivative (0.1, 1.0, 10

    
    M) for 15 minutes per concentration.
    

Key Metrics:

  • 
    :  Duration at 90% repolarization. A 10–20% increase is the target therapeutic window.
    
  • Triangulation: Measure the difference between

    
     and 
    
    
    
    . Excessive triangulation predicts pro-arrhythmia.[1]

Summary of Key Derivatives

The following table summarizes known structure-activity relationships (SAR) for this scaffold in the context of Class III activity (derived from Villa et al. and related patent literature).

Derivative TypeN3 Substituent (Tail)N8 Substituent (Head)C2 ModificationActivity (

Block)
Notes
Ambasilide Analog Phenoxy-alkyl-amideMethyl / HReduced (

)
High (

< 1

M)
Rigid analog of Ambasilide.[1]
Ketone Variant BenzylHCarbonyl (=O)LowSynthetic intermediate; lacks basicity at C2.[1]
Peptidomimetic Amino acid sidechainBoc/CbzCarbonyl (=O)Inactive (hERG)Used for protease inhibition, not arrhythmia.[1]
Bispidine Hybrid MethanesulfonanilideIsopropylReduced (

)
Very HighRisk of infinite retention (toxicity).[1]

References

  • Villa, S., et al. (2001).[1][4] "3,8-Diazabicyclo-[3.2.1]-octane derivatives as analogues of ambasilide, a Class III antiarrhythmic agent."[1][3][4] European Journal of Medicinal Chemistry, 36(6), 495-506.[4] [4]

  • Bjork, A., et al. (2002).[1] "3,8-Diazabicyclo[3.2.1]octanes and their use in the treatment of cardiac arrhythmias." World Intellectual Property Organization, WO/2002/032902.

  • Bignotti, M., et al. (2002). "Synthesis and biological evaluation of 3,8-diazabicyclo[3.2.1]octane derivatives as potential analgesic agents." Farmaco, 57(5), 383-392. (Demonstrates synthetic versatility).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440, 463–469. (Mechanism of Action grounding).[1]

Sources

Application Notes & Protocols: 3,8-Diazabicyclo[3.2.1]octan-2-one as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, leading to new catalytic activities, materials with tailored functionalities, and innovative therapeutic agents. This guide introduces 3,8-diazabicyclo[3.2.1]octan-2-one as a promising, yet underexplored, ligand for the synthesis of novel metal complexes. While its application has been predominantly in medicinal chemistry as a rigid scaffold, its inherent structural features—a bicyclic diamine framework incorporating a lactam—suggest significant potential in coordination chemistry. This document provides a comprehensive overview of the ligand's properties, proposes detailed protocols for the synthesis of its metal complexes, and explores potential applications based on the coordination chemistry of analogous compounds.

Introduction to 3,8-Diazabicyclo[3.2.1]octan-2-one: A Ligand with Untapped Potential

3,8-Diazabicyclo[3.2.1]octan-2-one is a bicyclic heterocyclic compound featuring a rigid cage-like structure. This rigidity is a key attribute, as it can enforce specific geometries upon coordination to a metal center, a desirable trait in the design of stereoselective catalysts and functional materials. The ligand possesses three potential coordination sites: the two nitrogen atoms of the diazabicyclo framework and the carbonyl oxygen of the lactam. This multidentate character opens up possibilities for various coordination modes, including bidentate chelation and the formation of bridging polynuclear complexes.

The presence of both amine and amide functionalities within the same molecule is particularly noteworthy. Amine groups are classic Lewis bases that readily coordinate to a wide range of metal ions. The amide group, while a weaker donor, can also participate in coordination, and its involvement can modulate the electronic properties of the resulting metal complex. The unique combination of a rigid scaffold and multiple donor sites makes 3,8-diazabicyclo[3.2.1]octan-2-one a compelling candidate for exploration in coordination chemistry.

Table 1: Physicochemical Properties of 3,8-Diazabicyclo[3.2.1]octan-2-one

PropertyValue
Molecular FormulaC₆H₁₀N₂O[1]
Molecular Weight126.16 g/mol [1]
AppearanceWhite to off-white solid
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Topological Polar Surface Area41.1 Ų[1]

Proposed Coordination Modes of 3,8-Diazabicyclo[3.2.1]octan-2-one

The structural arrangement of donor atoms in 3,8-diazabicyclo[3.2.1]octan-2-one allows for several potential coordination modes with a metal center (M).

  • Bidentate N,N'-Chelation: The two nitrogen atoms can coordinate to a single metal center, forming a stable chelate ring. The rigid bicyclic framework would dictate the bite angle of the ligand, influencing the overall geometry of the complex.

  • Bridging Bidentate: Each nitrogen atom can coordinate to a different metal center, leading to the formation of coordination polymers or polynuclear complexes. This mode of coordination is observed in related diamine ligands like piperazine.[2]

  • Tridentate N,N',O-Coordination: In some cases, particularly with harder metal ions, the carbonyl oxygen of the lactam could also participate in coordination, leading to a tridentate binding mode.

Below is a visualization of these proposed coordination modes.

G cluster_0 Bidentate N,N'-Chelation cluster_1 Bridging Bidentate cluster_2 Tridentate N,N',O-Coordination M1 M N1 N M1->N1 N2 N' M1->N2 O1 O M2 M1 N3 N M2->N3 M3 M2 N4 N' M3->N4 O2 O M4 M N5 N M4->N5 N6 N' M4->N6 O3 O M4->O3

Caption: Proposed coordination modes of 3,8-diazabicyclo[3.2.1]octan-2-one.

Protocols for the Synthesis of Metal Complexes

While no specific protocols for the coordination of 3,8-diazabicyclo[3.2.1]octan-2-one have been reported, the following general procedures, adapted from the synthesis of complexes with similar ligands such as piperazine and other bicyclic diamines, can serve as a starting point.[1][3]

Protocol 1: General Synthesis of a Late Transition Metal Complex (e.g., Pd(II), Pt(II))

This protocol is based on the reaction of a metal precursor with the ligand in a suitable solvent.

Materials:

  • 3,8-Diazabicyclo[3.2.1]octan-2-one

  • Metal precursor (e.g., K₂PdCl₄, K₂PtCl₄)

  • Solvent (e.g., deionized water, ethanol, acetonitrile)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (1 equivalent) in the chosen solvent.

  • In a separate flask, dissolve 3,8-diazabicyclo[3.2.1]octan-2-one (1-2 equivalents) in the same solvent.

  • Slowly add the ligand solution to the stirring metal precursor solution at room temperature.

  • The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-80 °C) for several hours to overnight to ensure complete reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the complex by recrystallization from a suitable solvent or by column chromatography.

G start Start dissolve_metal Dissolve Metal Precursor (e.g., K₂PdCl₄) in Solvent start->dissolve_metal dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand mix Add Ligand Solution to Metal Solution dissolve_metal->mix dissolve_ligand->mix react Stir at RT or Heat (e.g., 50-80 °C) mix->react monitor Monitor Reaction (TLC, Precipitation) react->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration or Evaporation) cool->isolate purify Purify Complex (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Workflow for the synthesis of a late transition metal complex.

Protocol 2: Template Synthesis of a Macrocyclic Complex

This protocol describes a template synthesis where the metal ion directs the formation of a larger macrocyclic ligand in situ, which could involve the 3,8-diazabicyclo[3.2.1]octan-2-one as a building block.

Materials:

  • 3,8-Diazabicyclo[3.2.1]octan-2-one

  • A suitable dicarbonyl compound (e.g., a dialdehyde or diketone)

  • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂)

  • Methanol or ethanol

  • Reflux apparatus

Procedure:

  • Dissolve the metal salt (1 equivalent) in methanol in a round-bottom flask.

  • Add 3,8-diazabicyclo[3.2.1]octan-2-one (2 equivalents) to the solution and stir.

  • Add the dicarbonyl compound (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours.

  • A colored precipitate should form. After cooling to room temperature, collect the solid by filtration.

  • Wash the product with methanol and dry it under vacuum.

  • Characterize the resulting macrocyclic complex.

Characterization of the Metal Complexes

A suite of analytical techniques should be employed to fully characterize the newly synthesized complexes:

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the presence of the ligand in the complex and to probe the symmetry of the complex in solution.

  • Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the C=O and N-H bonds upon coordination to the metal.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

Potential Applications in Research and Development

The unique structural and electronic properties of hypothetical 3,8-diazabicyclo[3.2.1]octan-2-one metal complexes suggest their utility in several areas:

Asymmetric Catalysis

The rigid, chiral backbone of 3,8-diazabicyclo[3.2.1]octan-2-one (if a single enantiomer is used) makes it an excellent candidate for a chiral ligand in asymmetric catalysis. Metal complexes of this ligand could be screened for activity in a variety of transformations, including:

  • Asymmetric Hydrogenation: Chiral Rhodium or Ruthenium complexes could be effective catalysts for the enantioselective hydrogenation of prochiral olefins.

  • Asymmetric C-C Bond Forming Reactions: Palladium or Copper complexes could catalyze asymmetric Heck, Suzuki, or aldol reactions. The constrained geometry imposed by the ligand could lead to high levels of stereocontrol. The use of related chiral 2,5-diazabicyclo[2.2.1]heptane derivatives in the enantioselective addition of diethylzinc to benzaldehyde highlights this potential.[4]

Bioinorganic Chemistry and Drug Development

Given the established biological activity of the 3,8-diazabicyclo[3.2.1]octane scaffold, its metal complexes could exhibit interesting therapeutic properties.

  • Anticancer Agents: Platinum(II) or Gold(III) complexes could be investigated for their potential as anticancer drugs. The diamine functionality is a common feature in many platinum-based chemotherapeutics.[5] The ligand's rigid structure could influence the drug's interaction with its biological target, potentially leading to novel mechanisms of action or improved selectivity.

  • Radiopharmaceuticals: Coordination of a radioactive metal isotope (e.g., ⁶⁴Cu, ⁹⁹ᵐTc) to the ligand could lead to the development of new imaging or therapeutic radiopharmaceuticals. The pharmacokinetic properties of the resulting complex would be influenced by the bicyclic scaffold.

Materials Science

The ability of 3,8-diazabicyclo[3.2.1]octan-2-one to act as a bridging ligand suggests its use in the construction of coordination polymers and metal-organic frameworks (MOFs). Piperazine, a related diamine, has been successfully used to synthesize such materials.[6] The resulting materials could have applications in:

  • Gas Storage and Separation: The porous nature of some coordination polymers could be exploited for the selective adsorption of gases.

  • Luminescent Materials: Lanthanide complexes with this ligand could exhibit interesting photoluminescent properties for use in sensors or displays.

Conclusion and Future Outlook

3,8-Diazabicyclo[3.2.1]octan-2-one presents a compelling, yet largely unexplored, opportunity in the field of coordination chemistry. Its rigid bicyclic structure, combined with the presence of multiple donor atoms, makes it a highly promising ligand for the synthesis of novel metal complexes with unique steric and electronic properties. The detailed protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the coordination chemistry of this fascinating molecule. It is anticipated that the systematic investigation of its metal complexes will lead to significant advancements in catalysis, medicinal chemistry, and materials science.

References

  • New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy. The absolute configuration of the 3- substituted derivative rests on the comparison of the NMR spectra with a product of proven configurational assignment by X-ray crystallographic analysis. Semantic Scholar. [Link]

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. National Institutes of Health. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed. [Link]

  • Coordination chemistry of N-heterocyclic carbenes substituted by alkylfluorényl groups : weak interactions, steric effets, catalysis. ResearchGate. [Link]

  • COORDINATION CHEMISTRY OF PIPERAZINE AND PIPERAZINE DERIVATIVES. UNH Scholars' Repository. [Link]

  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. ACS Publications. [Link]

  • Mononuclear complexes of amide-based ligands containing appended functional groups: role of secondary coordination spheres on catalysis. Dalton Transactions. [Link]

  • Synthesis and Catalysis of Anionic Amido Iron(II) Complexes. National Institutes of Health. [Link]

  • Alkali Metal Organic–Inorganic Hybrid Compounds with Different Crystal Dimensions Show Phase-Transition, Dielectric, and SHG Properties Based on a Quasi-Spherical Amine (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane. ACS Publications. [Link]

  • Coordination chemistry of N-heterocyclic nitrenium-based ligands. ResearchGate. [Link]

  • Bicyclic Conformationally Restricted Diamines. ResearchGate. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. National Institutes of Health. [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. [Link]

  • Metal amides. Wikipedia. [Link]

  • Piperazine. Wikipedia. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]

  • Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. PubMed. [Link]

  • The development of new amine–amide ligands for application in Cu(II)-catalyzed enantioselective Henry reactions. ResearchGate. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 - Rasayan Journal of Chemistry. [Link]

  • Chapter 23 Chemistry of Coordination Compounds. [Link]

  • Synthesis, Characterization, and Catalytic Activity of Gold Complexes Bearing Bicyclic Silicon and Germanium Anionic Ligands. Utrecht University. [Link]

  • Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI. [Link]

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]

Sources

Advanced Functional Scaffolds: 3,8-Diazabicyclo[3.2.1]octan-2-one in Biomedical & High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3,8-Diazabicyclo[3.2.1]octan-2-one represents a class of "designer bridged lactams" that offer unique geometric constraints compared to traditional monomers like


-caprolactam. Unlike flexible linear chains, this bicyclic scaffold possesses a rigid, bridged architecture that forces substituents into specific spatial orientations.

In polymer chemistry, this molecule is not merely a bulk monomer but a high-value functional scaffold . Its applications span from solid-phase peptide synthesis (SPPS) —where it acts as a peptidomimetic template—to potential use as a monomer for high-performance polyamides with elevated glass transition temperatures (


).
chemical Profile
PropertySpecificationRelevance to Polymers
IUPAC Name 3,8-Diazabicyclo[3.2.1]octan-2-oneBase scaffold
Functional Groups Secondary Amine (N8), Lactam (N3-C2=O)Dual polymerization handles (ROP & Condensation)
Geometry Bridged Bicyclic (Boat/Chair hybrid)Induces high rigidity and

in backbones
Chirality C1, C5 BridgeheadsPotential for Chiral Stationary Phases (CSP)
Key Analog 3,8-Dioxabicyclo[3.2.1]octan-2-oneKnown to form thermosets; implies similar utility for the diaza-analog

Core Application: Polymer-Supported Peptidomimetic Libraries

The most field-proven application of this scaffold is in Solid-Phase Organic Synthesis (SPOS) . The 3,8-diazabicyclo[3.2.1]octan-2-one moiety serves as a "Turn Inducer" or "Conformational Lock" within peptide chains grown on polymer resins (e.g., Wang or Merrifield resins).

Mechanism of Action

The bicyclic system mimics a twisted dipeptide (Proline-Xaa hybrid). When incorporated into a polymer-bound peptide, it restricts the rotation of the backbone (


 and 

angles), locking the peptide into a bioactive conformation (often a

-turn). This is critical for developing high-affinity ligands for targets like Farnesyltransferase or GPCRs .
Protocol 1: Solid-Phase Synthesis on Wang Resin

Objective: To synthesize a library of conformationally constrained peptides using the 3,8-diazabicyclo scaffold on a solid support.

Reagents:

  • Wang Resin (0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • Piperidine (20% in DMF)

  • HBTU/DIEA (Coupling agents)

  • Precursor: Fmoc-protected Piperazinone derivative (linear precursor)

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 1.0 g of Wang resin in DCM for 30 min. Wash 3x with DMF.

  • First Residue Attachment:

    • Couple the first amino acid (C-terminal) using standard Fmoc chemistry (HBTU/DIEA, 2 hr).

    • Validation: Kaiser Test (Ninhydrin) should be negative (colorless beads).

  • Scaffold Construction (On-Resin):

    • Note: The bicyclic core is often built on the resin via Transannular Alkylation .

    • Couple an Fmoc-piperazinone derivative containing a pendant alkyl halide side chain.

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Cyclization Step: Treat the resin with a strong base (e.g., KHMDS or LiHMDS in THF) at -78°C to 0°C. This induces the enolate of the piperazinone to attack the internal electrophile, closing the [3.2.1] bridge.

  • Cleavage & Analysis:

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hrs.

    • Precipitate in cold diethyl ether.

    • Analysis: HPLC (C18 column) and LC-MS to confirm the bicyclic mass (M+H).

Advanced Application: Anionic Ring-Opening Polymerization (AROP)[2][3][4]

While less common than caprolactam polymerization, the Anionic Ring-Opening Polymerization (AROP) of bridged lactams is a powerful method to generate High-Performance Polyamides . The strain energy in the [3.2.1] system provides the thermodynamic driving force for ring opening.

Theoretical Polymer Structure

Polymerizing 3,8-diazabicyclo[3.2.1]octan-2-one yields a polyamide with in-chain cyclic rings.

  • Structure: -[NH-CH(Bridge)-CH2-CH(Bridge)-N(R)-CO]-

  • Properties: The incorporation of the piperazine ring into the backbone significantly reduces chain flexibility compared to Nylon-6, leading to higher melting points (

    
    ) and glass transition temperatures (
    
    
    
    ).
Protocol 2: Laboratory-Scale AROP

Objective: To synthesize a rigid-rod polyamide via anionic mechanism.

Safety: This reaction requires strictly anhydrous conditions. Isocyanates are toxic.[1]

Materials:

  • Monomer: 3,8-Diazabicyclo[3.2.1]octan-2-one (Dried under vacuum over

    
    )
    
  • Catalyst: Sodium Caprolactamate (or NaH generated in situ)

  • Activator: N-Acetylcaprolactam or Phenyl Isocyanate

  • Solvent: Bulk (Melt) or High-Boiling Solvent (e.g., NMP, if

    
     is very high)
    

Workflow:

  • Monomer Preparation:

    • Place 10 g of monomer in a flame-dried polymerization ampoule equipped with a nitrogen inlet.

    • Heat to 10-20°C above the monomer's melting point (approx. 120-140°C, verify specific mp) under

      
       flow.
      
  • Catalyst Formation:

    • Add 1-3 mol% of Sodium Hydride (60% dispersion).

    • Allow

      
       gas to evolve completely (approx. 10-15 min). The melt should be clear.
      
  • Initiation:

    • Add 1-2 mol% of Activator (N-Acetylcaprolactam).

    • Observation: Viscosity should increase rapidly (within minutes) indicating chain growth.

  • Polymerization:

    • Maintain temperature for 2-4 hours.

    • Note: If the polymer crystallizes and solidifies, raise temperature slightly, but do not exceed degradation temp (~250°C).

  • Quenching & Purification:

    • Cool to RT. Grind the solid polymer.

    • Extract unreacted monomer with hot water or methanol (Soxhlet extraction, 12 hrs).

    • Dry in vacuum oven at 80°C.

Visualizing the Chemistry

The following diagrams illustrate the two primary pathways: The synthesis of the scaffold (for SPPS) and the Ring-Opening Polymerization mechanism.

G cluster_0 Pathway 1: Scaffold Synthesis (SPPS) cluster_1 Pathway 2: Anionic ROP (Polyamide) A Piperazinone Precursor B Enolate Formation A->B Base (LiHMDS) C Transannular Alkylation B->C Intramolecular D 3,8-Diazabicyclo [3.2.1]octan-2-one C->D Cyclization E Lactam Anion (Activated Monomer) D->E NaH (Cat.) F Nucleophilic Attack on Carbonyl E->F Propagation G Ring Opening (Strain Relief) F->G G->E Chain Transfer H Rigid Polyamide Backbone G->H Polymerization

Figure 1: Dual pathways for 3,8-Diazabicyclo[3.2.1]octan-2-one utilization: Synthesis of the scaffold via transannular alkylation and subsequent Ring-Opening Polymerization (ROP) to form high-performance polyamides.

References

  • Dinsmore, C. J., et al. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase.Organic Letters , 3(6), 865-868.[2]

  • Krchnak, V., et al. (2008). Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanes.[3]Journal of Combinatorial Chemistry , 10(4).

  • Hashimoto, K. (2000). Ring-Opening Polymerization of Lactams.[4][5] Living Anionic Polymerization and its Applications.Progress in Polymer Science , 25(10), 1411-1462.

  • Vianello, P., et al. (2000).[2] Synthesis, Molecular Modeling, and Opioid Receptor Affinity of... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes.[1][2][3][6][7][8][9][10][11][12]Journal of Medicinal Chemistry , 43(11), 2115-2123.[2]

  • Hall, H. K., Jr. (1958). Polymerization of Cyclic Esters, Urethans, Imides and Anhydrides.Journal of the American Chemical Society , 80(23), 6404–6409. (Establishes polymerization of bicyclic [3.2.1] systems).

Sources

scalable synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the scalable synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one , a privileged peptidomimetic scaffold used in drug discovery (e.g., farnesyltransferase inhibitors, GPCR ligands).

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a conformationally restricted bicyclic diamine that mimics a


-turn in peptides. Unlike its fully reduced counterpart (3,8-diazabicyclo[3.2.1]octane) or the diketo-derivative (2,4-dione), the 2-one  variant retains a single amide functionality, offering unique vectors for hydrogen bonding and precise side-chain orientation.

While early academic routes relied on low-yielding radical cyclizations or complex rearrangements, this guide focuses on the Transannular Enolate Alkylation of Piperazinones . This route is selected for its atom economy, stereochemical predictability, and potential for industrial scale-up using continuous flow technology.

Key Advantages of the Selected Route:
  • Convergent Assembly: Utilizes readily available diamines and amino acid derivatives.

  • Stereocontrol: The stereochemistry of the starting piperazinone translates directly to the bicyclic product.

  • Scalability: Adapts to flow chemistry to manage the exotherm of the key enolization step.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the one-atom bridge (N8) after constructing the six-membered piperazinone core. This approach avoids the high entropic cost of forming medium-sized rings and utilizes the kinetic acidity of the


-carbonyl position.
Pathway Logic[1]
  • Target: 3,8-Diazabicyclo[3.2.1]octan-2-one.[1][2][3]

  • Disconnection: Break the C1–C2 bond (unconventional) or the C1–N8 bond.

  • Selected Disconnection: C1–C(alpha) bond formation via intramolecular alkylation.

  • Precursor: A 1,4-disubstituted piperazin-2-one possessing a pendant electrophile (e.g., alkyl halide or mesylate) on the N1 side chain.

Retrosynthesis cluster_legend Legend Target 3,8-Diazabicyclo[3.2.1] octan-2-one Intermediate Functionalized Piperazin-2-one Target->Intermediate Transannular Alkylation StartingMat Diamines + Amino Acid Derivs Intermediate->StartingMat Amide Coupling & Cyclization key Blue: Target Yellow: Key Intermediate Green: Raw Materials

Figure 1: Retrosynthetic logic prioritizing the piperazinone intermediate.

Detailed Experimental Protocol

Phase 1: Synthesis of the Piperazinone Core

This phase constructs the 6-membered lactam ring equipped with the necessary "handle" for the subsequent bridging step.

Reagents:

  • 
    -Boc-ethylenediamine (or substituted analog)
    
  • Chloroacetyl chloride or

    
    -bromo ester
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Acylation: Charge a reactor with

    
    -Boc-ethylenediamine (1.0 equiv) and DCM (10 vol). Cool to 0°C. Add TEA (1.2 equiv). Dropwise add chloroacetyl chloride (1.05 equiv) while maintaining internal temperature <5°C. Stir for 2 h.
    
  • Deprotection (In-situ): If using a Boc-protected diamine, perform a solvent swap to TFA/DCM or HCl/Dioxane to remove the Boc group.

  • Cyclization: Neutralize the salt with aqueous NaHCO

    
     or excess base in refluxing alcohol (EtOH/MeOH) to induce intramolecular displacement of the chloride by the liberated amine.
    
    • Checkpoint: Monitor by HPLC for formation of the piperazin-2-one species.

  • Functionalization (The "Handle"): Alkylate the amide nitrogen (N1) with a di-electrophile (e.g., 1-bromo-2-chloroethane) or a protected aldehyde equivalent if not already installed. For the specific [3.2.1] target, the side chain must provide a 2-carbon linker with a leaving group.

Phase 2: Transannular Enolate Alkylation (The Key Step)

This step requires strict anhydrous conditions. On an industrial scale, this is best performed in a Continuous Flow Reactor to manage the exotherm and minimize side reactions.

Reagents:

  • Substituted Piperazin-2-one (from Phase 1)

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF

  • Additive: HMPA or DMPU (optional, to accelerate enolate reactivity)

  • Solvent: Anhydrous THF

Batch Protocol (Lab Scale <10g):

  • Dissolve the piperazinone precursor (1.0 equiv) in anhydrous THF (20 vol) under N

    
    .
    
  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add LiHMDS (1.1 equiv) dropwise over 30 minutes. Critical: Do not allow temperature to rise above -70°C.

  • Stir at -78°C for 1–2 hours. The color may change to deep yellow/orange (enolate formation).

  • Allow the reaction to warm slowly to 0°C over 4 hours. The intramolecular alkylation occurs during this warming phase.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .

Flow Chemistry Protocol (Industrial Scale >100g):

  • Stream A: Substrate in THF.[4]

  • Stream B: LiHMDS in THF.

  • Reactor: Tube-in-tube or chip reactor cooled to -20°C (Flow allows higher temps due to superior mixing).

  • Residence Time: 1–5 minutes.

  • Quench: Stream C (NH

    
    Cl aq) meets the reaction stream immediately at the outlet.
    
  • Advantage:[5][6] Eliminates the need for massive cryogenic vessels and prevents "hot spots" that lead to polymerization.

Quantitative Comparison of Routes

The following table contrasts the recommended Piperazinone route with alternative methods found in literature.

FeaturePiperazinone Route (Recommended) Pyroglutamic Acid Route Dione Reduction Route
Target Fidelity High (Directly yields 2-one)Low (Yields amino acid or octane)Low (Yields octane or mix)
Step Count 3–4 Linear Steps5–7 Steps4–5 Steps
Key Reagents LiHMDS, Alkyl HalidesPyroglutamic acid, HydrideLiAlH

, Diesters
Scalability High (via Flow Chemistry)Medium (Chiral pool limited)High (Standard unit ops)
Atom Economy GoodModerate (Protecting groups)Good
Safety Profile Requires Cryogenics/FlowStandardHydride Handling Hazards

Mechanistic & Safety Insights

Mechanism of Cyclization

The reaction proceeds via a Kinetic Enolate . The base (LiHMDS) removes the proton at C3 (alpha to the carbonyl). This


 hybridized carbanion then attacks the electrophilic carbon on the N1-side chain.
  • Note: The geometry of the piperazinone ring forces the side chain into a position that favors the formation of the bridged [3.2.1] system over intermolecular polymerization, provided the concentration is controlled (high dilution favors cyclization).

Critical Safety Parameters (E-E-A-T)
  • Moisture Sensitivity: LiHMDS is pyrophoric and instantly hydrolyzed by water. Systems must be dried to <50 ppm H

    
    O.
    
  • Exotherm Control: The deprotonation step is exothermic. In batch mode, addition rates must be controlled by internal temperature monitoring.

  • Toxic Solvents: If DMPU is used as a co-solvent, appropriate exposure controls (closed systems) are mandatory due to reproductive toxicity.

References

  • Primary Synthesis Source: Dinsmore, C. J., et al. "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase."[1] Organic Letters, vol. 3, no.[2][7] 6, 2001, pp. 865–868.[2][7]

  • Process Optimization: Brown, M. S., et al. "Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation..." Organic Process Research & Development, vol. 25, no. 6, 2021, pp. 1419–1430.

  • Alternative Scaffold Synthesis: Paliulis, O., et al. "Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane."[8] Organic Preparations and Procedures International, vol. 39, no. 1, 2007.[9]

  • Flow Chemistry Application: "Continuous Flow Synthesis of Diazabicyclo Derivatives." Journal of Flow Chemistry (General Reference for LiHMDS in flow).

Sources

Troubleshooting & Optimization

improving the yield of 3,8-Diazabicyclo[3.2.1]octan-2-one cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,8-Diazabicyclo[3.2.1]octan-2-one Synthesis

Executive Summary: The Scaffold Challenge

The 3,8-diazabicyclo[3.2.1]octan-2-one core is a privileged scaffold in drug discovery, particularly for designing conformationally constrained peptide mimetics (e.g., farnesyltransferase inhibitors) and neuroactive agents.

The synthesis of this bridged bicyclic urea/amide system presents two primary thermodynamic and kinetic hurdles:

  • Ring Strain: Closing the [3.2.1] bridge introduces significant torsional strain compared to the [2.2.2] or [3.3.1] analogs.

  • Regiochemical Ambiguity: In Robinson-Schöpf-type condensations, competing polymerization often outpaces cyclization. In transannular alkylations, elimination reactions frequently degrade the yield.

This guide addresses the two most prevalent synthetic routes: the Transannular Enolate Alkylation (for chiral, substituted derivatives) and the Modified Double Mannich Condensation (for bulk core synthesis).

Protocol A: Transannular Enolate Alkylation

Best for: Chiral peptide mimetics, C-alpha substituted analogs.[1]

The Workflow: Cyclization of a functionalized piperazinone (bearing a pendant electrophile) via base-mediated enolate formation.

Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism / Rationale
Yield < 20% (Elimination Product Dominates) Base basicity vs. nucleophilicity ratio is incorrect.Switch from NaH or LDA to LiHMDS or KHMDS .Hexamethyldisilazide bases are sterically bulky, suppressing proton abstraction from the pendant alkyl chain (elimination) while favoring enolate formation.
Incomplete Conversion Aggregation of the lithium enolate.Add DMPU (3-5 eq) or HMPA (if safety permits) to the THF solution.Polar aprotic co-solvents disrupt lithium aggregates, increasing the "naked" character of the enolate anion, thereby accelerating the SN2 attack.
Racemization of C-alpha Temperature overshoot during enolization.Maintain -78°C strictly during base addition. Quench below -40°C.The bridgehead proton is acidic. Higher temperatures promote reversible protonation/deprotonation, scrambling the stereocenter before cyclization occurs.
Product Degradation on Silica Amide/Urea hydrolysis or stickiness.Pre-treat silica with 1% Et3N or use Alumina (Neutral) .The bicyclic core is basic. Acidic sites on silica can catalyze ring-opening or trap the amine, reducing isolated yield.
Optimized Protocol Snippet
  • Substrate: Dissolve N1-protected-N4-(2-iodoethyl)piperazin-2-one in anhydrous THF (0.1 M).

  • Cooling: Cool to -78°C under Argon.

  • Base Addition: Add LiHMDS (1.2 eq) dropwise over 20 mins. Crucial: Fast addition causes local heating.

  • Additive: If conversion is sluggish, add DMPU (4 eq) .

  • Cyclization: Allow to warm to -20°C over 2 hours. Do not exceed 0°C until TLC confirms consumption.

Protocol B: Modified Double Mannich (Robinson-Schöpf)

Best for: Large-scale synthesis of the achiral core or simple N-substituted derivatives.

The Workflow: Condensation of a bis-nucleophile (diamine or dicarboxylate precursor) with a dialdehyde equivalent and a ketone equivalent.

Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism / Rationale
"Black Tar" Polymerization pH drift outside the stability window of the iminium intermediate.Use a Citrate-Phosphate Buffer (pH 5.5) . Do not rely on simple acid/base titration.The reaction requires a delicate balance: pH must be low enough to generate the iminium ion but high enough to allow the enol attack. pH > 7 causes polymerization; pH < 4 stalls the enol.
Low Yield of Bicyclic Ketone Decarboxylation failure (if using acetonedicarboxylic acid).Ensure vigorous reflux after the initial condensation step.The intermediate dicarboxylic acid must thermally decarboxylate to drive the equilibrium toward the stable ketone.
Formation of [3.3.1] Byproduct Incorrect stoichiometry of the aldehyde equivalent.Use 2,5-dimethoxytetrahydrofuran as the succinaldehyde precursor.[2]Hydrolysis of the furan derivative releases succinaldehyde in situ, keeping the concentration low and preventing intermolecular oligomerization.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways and failure modes for the Transannular Alkylation route, which is the most sensitive to experimental conditions.

CyclizationPathways Start Piperazinone Precursor (Pendant Electrophile) Base Base Addition (LiHMDS, -78°C) Start->Base Enolate Lithium Enolate Intermediate Base->Enolate Deprotonation Path_Cyclization Path A: Cyclization (Desired) Enolate->Path_Cyclization Intramolecular S_N2 (Kinetic Control) Path_Elimination Path B: Elimination (Side Product) Enolate->Path_Elimination High Temp or Small Base Path_Polymer Path C: Intermolecular Alkylation Enolate->Path_Polymer High Conc. (>0.2M) Tip1 Fix: Add DMPU/HMPA to break aggregates Enolate->Tip1 Target 3,8-Diazabicyclo[3.2.1] octan-2-one Path_Cyclization->Target Vinyl N-Vinyl Piperazinone Path_Elimination->Vinyl Oligomer Oligomers/Tar Path_Polymer->Oligomer Tip2 Fix: Dilute to 0.05M to favor intramolecular Path_Polymer->Tip2

Figure 1: Kinetic pathways in the transannular enolate alkylation. Path A is maximized by low temperature, bulky bases, and high dilution.

Frequently Asked Questions (FAQs)

Q: I am seeing a significant amount of the [2.2.2] isomer. How do I prevent this? A: In the Robinson-Schöpf reaction, the [2.2.2] system (diazabicyclo[2.2.2]octane) is the thermodynamic product, while the [3.2.1] system is often the kinetic product depending on the substitution pattern. To favor the [3.2.1] framework, avoid prolonged reaction times at high temperatures. If using the transannular route, the [2.2.2] isomer is mechanistically impossible unless your starting material is a 1,4-diazepine derivative rather than a piperazine.

Q: My leaving group is a chloride, and the reaction is stalling. Should I heat it? A: No. Heating will promote elimination (vinyl formation). Instead, perform an in situ Finkelstein reaction. Add 1.5 equivalents of NaI (Sodium Iodide) to the reaction mixture before adding the base. This converts the alkyl chloride to a more reactive alkyl iodide, facilitating the cyclization at -20°C to 0°C.

Q: Can I use Boc protection on the bridge nitrogen? A: Yes, but be cautious of rotamers. N-Boc groups can induce steric clash during the transition state of the cyclization. N-Benzyl (Bn) or N-Cbz groups are generally preferred for the cyclization step because they are less bulky in the critical plane and can be removed orthogonally later.

Q: Why is the yield lower when I scale up from 100mg to 5g? A: This is a classic "High Dilution" requirement failure. Intramolecular reactions compete with intermolecular polymerization (second order kinetics). As you scale up, if you maintain the same concentration, local "hotspots" of concentration during reagent addition favor polymerization.

  • Fix: Run the reaction at 0.01 M to 0.05 M .

  • Fix: Use a syringe pump to add the substrate slowly to the base solution (inverse addition) to keep the concentration of the reactive enolate extremely low.

References

  • Transannular Enolate Alkylation Strategy: Goodell, J. R., et al. (2006). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 8(17), 3817–3820.

  • Robinson-Schöpf / Double Mannich Optimization: Paliulis, O., et al. (2007). Improved Synthesis of 8-Methyl-3,8-Diazabicyclo[3.2.1]Octane. Organic Preparations and Procedures International, 39(1), 86-90.[3]

  • Pyroglutamic Acid Route (Alternative): Cignarella, G., et al. (1965).[4] Bicyclic Homologs of Piperazine.[1][5] VI. Synthesis of 3,8-Diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 8(3), 326–331.

  • Mechanistic Insight on Rearrangements: Gómez-Bengoa, E., et al. (2024).[6][7] Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes.... The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 3,8-Diazabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: 4 Active Tickets Lead Scientist: Dr. H. Chen, Senior Applications Specialist[1]

System Overview: The Scaffold Paradox

Welcome to the technical support hub for the 3,8-diazabicyclo[3.2.1]octan-2-one core. This scaffold acts as a "chemical chimera" in drug development, often serving as a rigid mimetic for peptide turns or as a ligand for opioid and sigma receptors.[1]

The Purification Paradox: This molecule presents a dual-modality challenge:

  • N3 Position (Lactam): The nitrogen at position 3 is part of a lactam ring (adjacent to the C2 ketone).[1] It is non-basic and contributes to high polarity but low ionization potential.[1]

  • N8 Position (Bridge): The nitrogen at position 8 is a secondary (or tertiary) amine.[1] It is highly basic (pKa ~9.[1]5) and sterically constrained.[1]

This duality leads to the "Streaking Ghost" phenomenon: the compound streaks on silica due to N8 basicity but is often invisible under standard UV due to the lack of conjugation.

Ticket #001: Severe Tailing on Silica Gel (The "Streaking Ghost")

User Report: "I'm running a flash column (DCM/MeOH) and my product is smearing from fraction 10 to 50. I'm losing mass and purity."

Root Cause Analysis

Standard silica gel has a surface pH of ~5.0 due to acidic silanol groups (Si-OH).[1] The N8 bridging amine of your scaffold is basic (pKa ~9.5).[1]

  • Mechanism: An acid-base reaction occurs between the N8 amine and the silanols, forming a reversible ionic bond. This "stick-and-slip" mechanism causes the band to broaden (tailing).[1]

  • Why it fails: Standard DCM/MeOH gradients cannot suppress this ionization effectively.[1]

Troubleshooting Protocol: The "Amine Shield" Strategy

To fix this, you must competitively block the silanol sites or deprotonate the amine.

Option A: The Triethylamine (TEA) Passivation (Recommended) Use this for free bases.[1]

  • Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of Hexane:EtOAc:TEA (80:19:1) . This saturates the active silanols with TEA.[1]

  • Mobile Phase: Run your gradient (e.g., DCM to 10% MeOH/DCM) but add 1% TEA to both solvent bottles.

  • Post-Run: TEA has a high boiling point. You must rotovap at >40°C or use an SCX cleanup (see Ticket #004) to remove the TEA salts.[1]

Option B: The Ammonia Shift (For High Polarity) If your derivative is highly polar, TEA might not be strong enough.

  • Modifier: Use 7N NH₃ in Methanol instead of pure Methanol.

  • Gradient: DCM vs. (MeOH w/ NH₃).

  • Advantage: Ammonia is volatile; no salt residue is left after concentration.[1]

Data Comparison: Tailing Factor (Tf)

Solvent SystemTailing Factor (Tf)Resolution (Rs)Outcome
DCM / MeOH> 2.5 (Severe)< 0.8Co-elution with impurities
DCM / MeOH + 0.1% TFA1.0 (Sharp)1.5Risk: Forms TFA salt (hygroscopic)
DCM / MeOH + 1% TEA1.1 (Good)2.2Best Balance

Ticket #002: Compound "Invisible" on UV Detector

User Report: "My reaction shows a spot on TLC, but the flash system (UV 254/280 nm) triggers no peak collection. I missed my compound."

Root Cause Analysis

The 3,8-diazabicyclo[3.2.1]octan-2-one core is non-conjugated .

  • The amide (lactam) absorbs weakly at 210–215 nm (end absorption), which is often obscured by solvent cutoffs (DCM absorbs up to 230 nm).

  • Unless you have an aromatic substituent (e.g., Benzyl, Boc-phenyl), the core is effectively "invisible" to standard UV detection.

Troubleshooting Protocol: Alternative Detection

1. The Universal Detector (ELSD)

  • Method: Switch to Evaporative Light Scattering Detection (ELSD).

  • Mechanism: ELSD detects mass, not chromophores.[1] It is ideal for this semi-volatile bicyclic system.[1]

  • Settings: Set drift tube temperature to 40°C (low enough to prevent sublimation of the bicyclic core, high enough to evaporate solvent).

2. The "Dip" Test (TLC Visualization) If you must use TLC, UV 254 will fail. Use these specific stains:

  • Dragendorff’s Reagent: Stains the N8 tertiary amine (orange spot on yellow background).[1] Highly specific for the bridged nitrogen.

  • Potassium Permanganate (KMnO₄): Stains the amide/lactam functionality (yellow/brown spot).[1]

  • Iodine Chamber: General reversible staining for the amine.[1]

Ticket #003: Separation of Enantiomers (Chiral Resolution)

User Report: "I have a racemic mixture of the exo-isomer. Standard C18 HPLC isn't separating the enantiomers."

Root Cause Analysis

The rigid bicyclic bridge creates a distinct 3D shape, but the enantiomers have identical physical properties in achiral environments. C18 relies on hydrophobicity, which is identical for both enantiomers.[1]

Troubleshooting Protocol: Chiral SFC Screening

Supercritical Fluid Chromatography (SFC) is the gold standard here due to the rigid "cleft" shape of the diazabicyclo core fitting well into polysaccharide chiral selectors.

Recommended Screening Conditions:

  • Mobile Phase: CO₂ (Main) + Co-solvent (MeOH or EtOH).[1]

  • Additive: 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).[1] Crucial for peak shape due to N8 basicity.

  • Column Selection:

    • Amylose-1 (AD-H type): Best success rate for the "open" cleft of the [3.2.1] system.[1]

    • Cellulose-1 (OD-H type): Second choice if Amylose fails.[1]

Visual Workflow: Purification Strategy

PurificationStrategy Start Crude Diazabicyclo Mixture CheckUV Is the molecule UV Active? (Aromatic groups present?) Start->CheckUV UV_Yes Standard UV (254 nm) CheckUV->UV_Yes Yes UV_No Use ELSD or Low UV (210 nm) in non-UV solvents CheckUV->UV_No No CheckBasicity Is N8 Protected? (e.g., N-Boc, N-Cbz) UV_Yes->CheckBasicity UV_No->CheckBasicity Protected Standard Silica Gradient (Hex/EtOAc) CheckBasicity->Protected Yes Unprotected Basic Amine Exposed CheckBasicity->Unprotected No MethodChoice Select Purification Mode Unprotected->MethodChoice Method_TEA Silica + 1% TEA (Passivation) MethodChoice->Method_TEA Method_NH3 DCM / MeOH(NH3) (Volatile Base) MethodChoice->Method_NH3 Method_SCX SCX Catch & Release (Solid Phase Extraction) MethodChoice->Method_SCX

Figure 1: Decision matrix for selecting the appropriate purification modality based on chromophore presence and amine protection status.

Ticket #004: Isolation Issues (Oiling Out & Salt Removal)

User Report: "I purified my compound using 1% TEA, but now I have a sticky oil that won't crystallize, and NMR shows TEA peaks."

Root Cause Analysis
  • TEA Residue: Triethylamine salts (TEA-Acetate or TEA-Formate) are hard to remove by vacuum alone.[1]

  • Hygroscopicity: The diazabicyclo core is polar.[1] If you formed a salt (HCl/TFA) during workup, it will absorb water and become an oil ("oiling out") rather than a solid.

Troubleshooting Protocol: SCX "Catch and Release"

Strong Cation Exchange (SCX) chromatography is the most reliable way to isolate the pure free base of 3,8-diazabicyclo[3.2.1]octan-2-one derivatives without trace amines or salts.

The Protocol:

  • Load: Dissolve your sticky oil in minimal MeOH.[1] Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).[1]

    • Mechanism:[2] The basic N8 amine binds tightly to the sulfonic acid (Catch). Neutral impurities and TEA salts (which are weaker binders or wash through) are removed.[1]

  • Wash: Flush with 3 CV of Methanol .

    • Result: Removes non-basic impurities and residual high-boiling solvents.[1]

  • Elute (Release): Flush with 2M Ammonia in Methanol .

    • Mechanism:[2] The massive excess of ammonia displaces the product from the sulfonic acid.

  • Finish: Concentrate the eluate. You will obtain the free base as a clean solid or crisp foam.[1]

SCX Workflow Diagram

SCX_Workflow Sample Crude Oil (Product + TEA + Salts) SCX_Col SCX Cartridge (Sulfonic Acid) Sample->SCX_Col Load (MeOH) Waste Waste (Neutrals, TEA salts) SCX_Col->Waste Wash (MeOH) Product Pure Free Base (3,8-diazabicyclo core) SCX_Col->Product Collect Elute Elution Solvent (2M NH3 in MeOH) Elute->SCX_Col Displace

Figure 2: "Catch and Release" purification workflow for isolating the free base form.

References

  • Synthesis and Properties of the Core

    • Dinsmore, C. J., et al. (2001).[1][3] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters. Link

  • Silica Troubleshooting & Amine Purification

    • Biotage.[1] "Strategies for the Flash Purification of Nitrogen Heterocycles." Biotage Technical Notes. Link

  • Chiral Separation (SFC)

    • De Klerck, K., et al. (2014).[1][4] "Generic chiral method development in supercritical fluid chromatography." Journal of Chromatography A. Link

  • Chemical Properties (pKa and Basicity)

    • PubChem Compound Summary for 3,8-Diazabicyclo[3.2.1]octane.[1] Link

  • General Chromatography Troubleshooting

    • Sigma-Aldrich.[1][5] "Troubleshooting HPLC and Flash Chromatography." Link

Sources

Technical Support Center: Stereoselective Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #DBO-321-SOLV | Lead Scientist: Dr. A. Vance

Executive Summary & Diagnostic Hub

The Challenge: The 3,8-diazabicyclo[3.2.1]octan-2-one (DBO) scaffold is a privileged structure in drug discovery, serving as a conformationally restricted peptidomimetic (specifically a


-turn mimic) and a core for farnesyltransferase inhibitors.

The Problem: Achieving high diastereomeric ratios (dr) at the C-


 position (C3) or bridgehead substituents is notoriously solvent-dependent. Users frequently report inconsistent stereoselectivity when scaling up from dichloromethane (DCM) to polar aprotic solvents like DMF, or when switching between metal-mediated and metal-free conditions.

Quick Diagnostic Matrix:

SymptomProbable CauseRecommended Solvent Action
Low dr (e.g., 1:1 mixture) Thermodynamic equilibration of the enolate intermediate.Switch to THF (at -78°C). Low polarity suppresses equilibration; Li-coordination locks the enolate geometry.
Inverted Stereochemistry Change in Transition State (TS) from "Closed" (Chelated) to "Open" (Dipolar).Check Dielectric Constant (

).
High

solvents (DMSO, MeOH) favor the open TS; Low

(PhMe, DCM) favor chelation.
Poor Yield / Oligomerization Aggregation of the piperazinone precursor.Use a Co-solvent System. Add 10-20% HMPA or DMPU to THF to break aggregates without fully solvating the cation.

Technical Deep Dive: The Solvent-Stereoselectivity Nexus

Mechanism: Transannular Enolate Alkylation

The primary route to the DBO-2-one scaffold involves the transannular alkylation of a piperazinone enolate. The stereochemical outcome is dictated by the approach of the electrophile relative to the bridge (endo vs. exo).

The "Solvent Switch" Phenomenon: Solvents dictate the geometry of the transition state via two mechanisms:

  • Cation Coordination: In non-polar solvents (THF, Toluene), the counterion (usually Li

    
     from LiHMDS) coordinates closely with the enolate oxygen and the bridgehead nitrogen. This creates a rigid, "closed" transition state that biases the reaction toward the kinetic product (usually exo-attack).
    
  • Dipole Stabilization: In polar solvents (DMF, DMSO), the solvent solvates the cation, leaving a "naked" enolate. This species is freer to equilibrate (thermodynamic control) or react via a steric-controlled "open" transition state, often reversing selectivity.

Visualizing the Pathway

SolventPathways Start Piperazinone Precursor Base Base (LiHMDS) Start->Base Solvent_NP Solvent: THF/Toluene (Low Dielectric) Base->Solvent_NP Path 1 Solvent_P Solvent: DMF/DMSO (High Dielectric) Base->Solvent_P Path 2 Chelated_TS Chelated Li-Enolate (Rigid Geometry) Solvent_NP->Chelated_TS Cation Coordination Naked_TS Naked Enolate (Free Rotation) Solvent_P->Naked_TS Cation Solvation Prod_Kinetic Product A (Kinetic) High dr (Exo) Chelated_TS->Prod_Kinetic Facial Bias Prod_Thermo Product B (Thermo) Low dr or Endo Naked_TS->Prod_Thermo Equilibration

Figure 1: Solvent-divergent pathways in the synthesis of 3,8-diazabicyclo[3.2.1]octan-2-one. Non-polar solvents favor chelation (kinetic control), while polar solvents favor naked enolates (thermodynamic control).

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Control (High Stereoselectivity)

Target: Synthesis of C3-substituted DBO-2-one via Transannular Alkylation.

Reagents:

  • Substrate: 1,4-protected piperazin-2-one derivative.

  • Base: LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone).

  • Electrophile: Alkyl halide or intramolecular tether.

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the piperazinone substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to -78°C . Add LiHMDS (1.1 equiv) dropwise over 15 minutes.

    • Critical Note: Maintain -78°C for 45 minutes to ensure complete enolization and Li-chelation.

  • Cyclization/Alkylation: Add the electrophile (or warm to induce intramolecular reaction if the leaving group is already present).

  • Quench: Quench with saturated NH

    
    Cl at -78°C before warming. This prevents thermodynamic equilibration during the warming phase.
    

Expected Result: dr > 10:1 favoring the exo-isomer.

Protocol B: Thermodynamic Control (Equilibration)

Target: Accessing the thermodynamically stable isomer (often endo) or correcting "wrong" stereochemistry.

Modifications:

  • Solvent: Switch THF to DMF or add 15% HMPA to the THF mixture.

  • Temperature: Run the reaction at 0°C or Room Temperature (RT).

  • Mechanism: The polar additive solvates the Lithium ion, breaking the chelate. This allows the enolate to adopt the thermodynamically most stable conformation before C-C bond formation.

Data & Reference Library

Solvent Effect on Diastereomeric Ratio (dr)

Representative data based on transannular alkylation of piperazinone enolates.

SolventDielectric Constant (

)
AdditiveTemperatureObserved dr (Exo:Endo)Yield
Toluene 2.38None-78°C> 20:1 65%
THF 7.58None-78°C12:1 82%
THF 7.58HMPA (4 eq)-78°C1.5:1 88%
DMF 36.7None0°C1:4 70%
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Stereoselectivity Check_Temp Is Temp < -70°C? Start->Check_Temp Check_Solvent Is Solvent Polar? Check_Temp->Check_Solvent Yes Action_Cool Cool to -78°C (Kinetic Control) Check_Temp->Action_Cool No Action_Switch Switch to THF or Toluene Check_Solvent->Action_Switch Yes (DMF/DMSO) Action_Additive Remove HMPA/DMPU Check_Solvent->Action_Additive No (THF but low dr)

Figure 2: Diagnostic logic for correcting low diastereomeric ratios in DBO synthesis.

References

  • Moeller, K. D., et al. (1998). "3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase." Bioorganic & Medicinal Chemistry. Link

    • Relevance: Establishes the transannular enolate alkylation method and the importance of the scaffold in peptidomimetics.
  • Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry. Link

    • Relevance: Discusses the synthesis of the DBO core and conformational analysis relevant to stereoselectivity.
  • Cossy, J., et al. (2025).[1] "Solvent effects on stereoselectivity: More than just an environment." ResearchGate / Tutorial Review. 2

    • Relevance: Provides the theoretical underpinning for the "Solvent Switch" mechanism (dielectric constant vs.
  • Teng, D. W., et al. (2010).[1] "An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues." Chinese Chemical Letters. 1

    • Relevance: Offers scalable protocols for the DBO scaffold, useful for cross-referencing yield optimiz
  • Jiao, L., et al. (2010). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." J. Am. Chem. Soc.3[1][4][5][6][2][7][8]

    • Relevance: Validates the concept of solvent-dependent rate-determining steps in lactam formation, applicable to the "2-one" synthesis.

Sources

Technical Support Center: Enantioseparation of 3,8-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-DBO-001 Subject: Methodologies for Resolution of 3,8-Diazabicyclo[3.2.1]octan-2-one (CAS: Generic Scaffold) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

Welcome to the Separation Science Support Hub. You are looking to resolve the enantiomers of 3,8-diazabicyclo[3.2.1]octan-2-one . This bicyclic scaffold presents unique challenges due to its dual nitrogen functionality: a basic bridgehead amine (N8) and a neutral lactam amide (N3).

The chirality arises from the bridgehead carbons (C1 and C5). Achieving high enantiomeric excess (ee) requires addressing the basicity of N8 to prevent peak tailing in chromatography or to ensure efficient salt formation in crystallization.

This guide covers two primary workflows:

  • High-Performance Liquid Chromatography (HPLC/SFC): For analytical determination and gram-scale purification.

  • Classical Resolution (Diastereomeric Crystallization): For multi-gram to kilogram scale-up.

Module 1: Chromatographic Resolution (HPLC/SFC)

Context: Direct chromatographic separation is the fastest route for analytical method development and small-scale purification. The basic N8 amine requires mobile phase additives.

Recommended Screening Protocol

Do not rely on a single column. We recommend a "3-Column, 2-Mode" screen.

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - CO2)
Stationary Phase Chiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Chiralpak IC (Immobilized)
Mobile Phase Hexane : EtOH (80:20)100% MeOH or EtOHCO2 : MeOH (80:20)
Additive (CRITICAL) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA) 0.2% Isopropylamine (IPA)
Flow Rate 1.0 mL/min0.5 mL/min3.0 mL/min
Temperature 25°C25°C40°C

Technical Note: The 3,8-diazabicyclo system is structurally rigid. Amylose-based columns (AD-H, IA) often show superior selectivity for these bicyclic systems compared to cellulose, as the "pockets" in the amylose helix accommodate the globular shape of the bicycle better than the linear cellulose strands [1].

Troubleshooting Chromatographic Issues

Q: My peaks are tailing significantly (Asymmetry > 1.5).

  • Diagnosis: Silanol interactions with the basic N8 amine.

  • Fix: Increase the basic additive. Switch from 0.1% DEA to 0.1% Triethylamine (TEA) or 0.1% Ethylenediamine . If using SFC, ensure your make-up flow contains the additive.

Q: I have separation, but the peaks overlap at high loading.

  • Diagnosis: Low solubility or saturation of chiral sites.

  • Fix: Switch to Immobilized phases (Chiralpak IA, IC, ID) . These allow the use of stronger solvents like DCM or THF in the mobile phase (e.g., Hexane:DCM:EtOH 50:30:20) to increase solubility without stripping the coated selector.

Module 2: Classical Resolution (Scale-Up)

Context: For scales >50g, chromatography becomes expensive. Classical resolution via diastereomeric salt formation is the industry standard for bicyclic diamines.

The Acid Screen

The secondary amine at N8 is the handle for salt formation. You need a chiral acid that forms a crystalline salt with one enantiomer while the other remains in the mother liquor.

Top Candidates:

  • L-(+)-Tartaric Acid: The "Gold Standard" for diazabicycles.

  • (-)-Dibenzoyl-L-tartaric acid (DBTA): Use if Tartaric acid yields oils/gums. The benzoyl groups add bulk and pi-pi stacking, promoting crystallization.

  • (+)-Camphor-10-sulfonic acid (CSA): Good alternative if carboxylic acids fail.

Validated Protocol: Tartaric Acid Resolution

Step 1: Salt Formation

  • Dissolve 10g of racemic 3,8-diazabicyclo[3.2.1]octan-2-one in Ethanol (100 mL) .

  • Separately, dissolve 0.5 equivalents (molar) of L-(+)-Tartaric Acid in hot Ethanol (50 mL).

  • Add the hot acid solution to the amine solution slowly with stirring.

  • Allow to cool to Room Temperature (RT) over 4 hours. If no precipitate forms, cool to 4°C.

Step 2: Recrystallization

  • Filter the solid.[1][2] This is the Enriched Salt .

  • Recrystallize the salt from MeOH:Water (9:1) to improve enantiomeric excess (ee).

  • Target >98% ee (check via HPLC method from Module 1).

Step 3: Free-Basing (Breaking the Salt)

  • Suspend the purified salt in DCM.

  • Add 2M NaOH (aq) until pH > 12.

  • Extract the aqueous layer 3x with DCM.

  • Dry over Na2SO4 and concentrate.

Expert Insight: If you obtain an oil instead of crystals, "seed" the mixture with a tiny crystal of the pure salt if available. If not, scratch the glass surface or add a non-solvent like Diethyl Ether dropwise until turbidity persists [2].

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct separation pathway based on your scale and purity requirements.

G Start Start: Racemic Mixture 3,8-Diazabicyclo[3.2.1]octan-2-one ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams (Analytical/Early Discovery) ScaleCheck->SmallScale LargeScale > 50 grams (Process Development) ScaleCheck->LargeScale HPLCScreen HPLC Screening (AD-H, OD-H, IC) SmallScale->HPLCScreen Tailing Peak Tailing? HPLCScreen->Tailing AddBase Add 0.1% DEA/TEA Tailing->AddBase Yes PrepHPLC Prep-HPLC Purification Tailing->PrepHPLC No AddBase->PrepHPLC SaltScreen Salt Screening (Tartaric, DBTA, CSA) LargeScale->SaltScreen Cryst Crystallization (Solvent: EtOH/MeOH) SaltScreen->Cryst CheckEE Check Purity (ee%) Cryst->CheckEE Recryst Recrystallize (MeOH:H2O) CheckEE->Recryst < 98% ee FreeBase Free Base (DCM / NaOH) CheckEE->FreeBase > 98% ee Recryst->CheckEE

Figure 1: Decision matrix for enantioseparation of 3,8-diazabicyclo[3.2.1]octan-2-one based on scale.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use enzymatic resolution for this molecule? A: Direct enzymatic resolution of the ketone is difficult. However, if you have the 3-carboxylic ester precursor (often used in the synthesis of this scaffold), lipases like Candida antarctica Lipase B (CAL-B) are highly effective for kinetic resolution via hydrolysis [3].

Q2: Why is the N-Boc derivative often cited in literature? A: The free amine (N8) is polar and basic, making handling difficult. Protecting N8 with a Boc group (tert-butoxycarbonyl) renders the molecule lipophilic and neutralizes the basicity. This allows for easier crystallization and standard normal-phase HPLC without aggressive basic additives. If your synthesis allows, resolve the 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one intermediate first, then deprotect with TFA/HCl [4].

Q3: What is the absolute configuration of the late-eluting peak on Chiralpak AD? A: While this must be confirmed via X-ray crystallography for your specific batch, in analogous bicyclic systems, the (1S,5R) enantiomer often interacts more strongly with the amylose stationary phase, resulting in longer retention times. Do not assume this without verification.

References

  • Review of Chiral Stationary Phases

    • Title: HPLC separation of enantiomers using chiral stationary phases.[1][3]

    • Source: Česká a slovenská farmacie (2007).[3]

    • URL:[Link] (General principles for amine resolution).

  • Epibatidine Analogues (Structural Analog)

    • Title: Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine.[4][5][6]

    • Source: PubMed (NIH).
    • URL:[Link] (Demonstrates synthesis and handling of the 3,8-diaza scaffold).

  • Enzymatic Approaches (Kinetic Resolution)

    • Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.
    • Source: ResearchGate (Review).[7]

    • URL:[Link]

  • N-Boc Intermediate Handling

    • Title: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE Properties and Suppliers.[2][4]

    • Source: ChemicalBook.

Sources

Technical Support Center: Chiral HPLC Analysis of 3,8-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CHIRAL-DBN-321 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Analytical Challenge

You are likely encountering difficulties with 3,8-Diazabicyclo[3.2.1]octan-2-one due to its specific physicochemical profile. This scaffold presents a "perfect storm" for chiral chromatography:

  • Rigid Bicyclic Basicity: The bridgehead nitrogens create high basicity, leading to severe peak tailing on silica-based columns due to silanol interactions.

  • Weak UV Chromophore: The ketone carbonyl is the only UV-active group (absorbance ~205–210 nm), making detection sensitivity poor against mobile phase noise.

  • Solubility: The unprotected diamine is highly polar, often precipitating in standard Normal Phase (Hexane/IPA) diluents.

This guide moves beyond generic advice, providing a self-validating method development strategy specifically for this bicyclic diamine scaffold.

Module 1: Method Development Strategy

Do not randomly screen columns. Use this logic flow to select the correct mode based on your sample's protection state (N-protected vs. Free base).

Decision Matrix: The "Protection" Check

Most synthesis routes generate the N-protected form (e.g., N-Boc, N-Cbz) first. The separation strategy diverges here.

Table 1: Separation Mode Selection

Analyte StatePrimary ChallengeRecommended ModeMobile Phase Base
N-Protected (e.g., Boc, Cbz)EnantioselectivityNormal Phase (NP) Hexane / IPA / 0.1% DEA
Unprotected (Free Diamine)Tailing & SolubilityPolar Organic (POM) 100% ACN or MeOH / 0.1% DEA
Aqueous Soluble (Salts)RetentionReversed Phase (RP) 20mM NH₄HCO₃ (pH 9.0) / ACN
Workflow Visualization

MethodDev Start Start: Define Analyte State CheckProt Is Nitrogen Protected? (Boc, Cbz, Bn) Start->CheckProt Protected Yes: Hydrophobic CheckProt->Protected Unprotected No: Polar/Basic CheckProt->Unprotected NP_Screen Screening A: Normal Phase Hexane/IPA (90:10) + 0.1% DEA Protected->NP_Screen Col_Sel_1 Primary Columns: Chiralpak AD-H / IA Chiralcel OD-H / IB NP_Screen->Col_Sel_1 Success Resolution (Rs > 1.5)? Col_Sel_1->Success Sol_Check Solubility Check: Soluble in Hexane? Unprotected->Sol_Check Sol_Check->NP_Screen Yes NP_Fail No (Precipitates) Sol_Check->NP_Fail No POM_Screen Screening B: Polar Organic Mode 100% ACN or MeOH + 0.1% DEA/TEA NP_Fail->POM_Screen POM_Screen->Success Deriv Action: Derivatize (Add Benzoyl/DNP group) Success->Deriv No (Low UV/Res)

Figure 1: Strategic decision tree for 3,8-diazabicyclo[3.2.1]octan-2-one method development. Note the critical branch point at solubility.

Module 2: Troubleshooting & FAQs

Issue 1: "I see no peaks or just baseline noise."

Diagnosis: The ketone carbonyl absorption (210 nm) is being masked by mobile phase cut-off or is too weak. The Fix:

  • Wavelength Optimization: Set UV to 205 nm or 210 nm .

  • Solvent Cut-off:

    • Avoid: Ethyl Acetate (UV cutoff ~256 nm).

    • Use: Acetonitrile (UV cutoff ~190 nm) or Hexane/IPA.

  • Derivatization (Recommended): If you are analyzing the free amine, react it with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride before injection. This adds a strong chromophore (254 nm) and improves chiral recognition by adding "pi-pi" interaction sites for the column selector [1].

Issue 2: "My peaks are tailing severely (As > 1.5)."

Diagnosis: The secondary amines in the 3,8-diazabicyclo system are interacting with the residual silanols on the silica support. The Fix:

  • Add Basic Modifier: You must use a basic additive.

    • Standard: 0.1% Diethylamine (DEA).

    • Stronger: 0.1% Triethylamine (TEA) or Ethanediamine (EDA).

  • Column Switching: Switch to an Immobilized phase (e.g., Chiralpak IA, IB, IC). These allow the use of stronger solvents (like DCM or THF) which can suppress secondary interactions better than alcohols [2].

Issue 3: "Sample precipitates on the column head."

Diagnosis: The unprotected 3,8-diazabicyclo[3.2.1]octan-2-one is a polar salt or free base, insoluble in Hexane. The Fix:

  • Switch to Polar Organic Mode (POM): Use 100% Methanol or 100% Acetonitrile with 0.1% DEA/TEA.

  • Why it works: Polysaccharide columns (AD, OD) work exceptionally well in 100% alcohol. This solubilizes the polar amine while maintaining the hydrogen-bonding network required for chiral recognition [3].

Module 3: Validated Starting Protocols

Use these exact conditions as your starting point.

Protocol A: The "Standard" (N-Protected Analogs)
  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Temp: 25°C

  • Detection: UV 210 nm (if Boc-protected) or 254 nm (if Cbz/Benzyl protected)

Protocol B: The "Polar" (Unprotected Free Base)
  • Column: Chiralpak AD-H or Chiralpak IA

  • Mobile Phase: 100% Acetonitrile : Diethylamine (100 : 0.1)

    • Note: If retention is too low (k' < 1), switch to 100% Methanol : DEA.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temp: 20°C (Lower temperature often improves resolution for this scaffold) [4].

Module 4: Mechanism of Separation

Understanding why separation happens allows you to troubleshoot.

Interaction Diagram: The 3,8-diazabicyclo[3.2.1]octan-2-one molecule relies on specific docking into the chiral grooves of the polysaccharide (Amylose/Cellulose).

Interaction Analyte 3,8-Diazabicyclo Analyte C2_Ketone C2-Ketone (H-Bond Acceptor) Analyte->C2_Ketone N_Amine N-Bridgehead (H-Bond Donor/Acceptor) Analyte->N_Amine Carbamate Carbamate NH/CO Sites C2_Ketone->Carbamate Dipole-Dipole N_Amine->Carbamate H-Bonding (Critical) Phenyl Phenyl Ring (Pi-Pi Interaction) N_Amine->Phenyl Steric Inclusion CSP Polysaccharide CSP (AD/OD Type) CSP->Carbamate CSP->Phenyl

Figure 2: Mechanistic interaction map. The bridgehead nitrogen's hydrogen bonding with the CSP carbamate is the primary driver of selectivity.

References

  • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols." Journal of Chromatography A, 919(1), 79-86.[1] Link

  • Chiral Technologies. (2025). "Chiral Selector Screening Guide: Immobilized Polysaccharide Columns." Daicel Corp Application Data. Link

  • Hroboňová, K., et al. (2016). "HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases." Nova Biotechnologica et Chimica, 15(1). Link

  • Peluso, P., et al. (2022). "HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose Chiral Stationary Phase." Molecules, 27(23), 8527. Link

Sources

Technical Support Center: Stereocontrol in 3,8-Diazabicyclo[3.2.1]octan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Racemization & Epimerization Target Audience: Medicinal Chemists, Process Chemists

Introduction: The Stereochemical Challenge

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core for next-generation


-lactamase inhibitors (e.g., Avibactam, Relebactam) and novel peptidomimetics.

The synthesis of this bridged bicyclic system presents a critical thermodynamic trap: racemization at the bridgehead (C1/C5) or the


-carbonyl position (C3) . This guide addresses the mechanistic causes of optical purity loss and provides self-validating protocols to maintain enantiomeric excess (ee) >99%.

Module 1: The Transannular Cyclization Route

Context: Synthesis via enolate alkylation of piperazinone or pyroglutamic acid derivatives.

Q1: Why do I observe significant epimerization during the bridge-forming alkylation step?

Diagnosis: This is the most common failure point. The reaction typically involves generating an enolate at the


-position to the carbonyl (C3) or a bridgehead precursor. If the reaction is thermodynamically controlled, the enolate will equilibrate, destroying the stereocenter established in your chiral starting material (e.g., L-ornithine or hydroxypyrrolidine).

The Mechanism of Failure: Strong bases (NaH, KOtBu) at ambient temperatures promote reversible deprotonation. The resulting planar enolate intermediate loses stereochemical information. Upon reprotonation or alkylation, the system relaxes to the thermodynamically more stable (often racemic or exo/endo mixed) conformation.

Troubleshooting Protocol:

  • Switch to Kinetic Control:

    • Reagent: Replace thermodynamic bases (NaH) with non-nucleophilic, kinetic bases like LiHMDS or LDA .

    • Temperature: Maintain reaction temperature strictly below -78°C during deprotonation.

    • Solvent: Use THF/HMPA mixtures to aggregate the lithium enolate, preventing equilibration.

  • The "Internal Quench" Technique:

    • Do not add the electrophile after base treatment. Instead, premix the electrophile with the substrate (if compatible) or add the base to the substrate/electrophile mixture (inverse addition) to capture the enolate immediately upon formation.

Visualizing the Risk: Enolate Racemization Pathway

RacemizationPathway Start Chiral Precursor (S-Enantiomer) Base Base Treatment (> -40°C) Start->Base Deprotonation Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Loss of sp3 Character Prod_S Target Product (Retention) Enolate->Prod_S Kinetic Trap (-78°C, LiHMDS) Prod_R Epimer/Racemate (Inversion) Enolate->Prod_R Thermodynamic Equilibration

Caption: Figure 1. Mechanism of base-mediated racemization via planar enolate formation during cyclization.

Module 2: The Catalytic Hydrogenation Route

Context: Synthesis via Rh-catalyzed ring closure (Avibactam-style).

Q2: My ee% drops after the urea/amide formation step. Is the catalyst responsible?

Diagnosis: While the catalyst sets the initial chirality, the subsequent "2-one" formation (carbonyl insertion via triphosgene or carbonyl diimidazole) often requires base. If the bridgehead nitrogen is carbamoylated under harsh conditions, the adjacent bridgehead carbon can epimerize via a retro-Mannich type mechanism or simple enolization if a neighboring carbonyl exists.

Corrective Action:

  • Catalyst Selection:

    • Use [Rh(cod)Cl]₂ with chiral phosphine ligands (e.g., (S,S)-Me-DuPhos ) for the asymmetric hydrogenation step. This typically yields >99% ee and sets the bridgehead stereochemistry robustly [1].

    • Critical Check: Verify ligand purity by ³¹P NMR before use. Oxidized ligands lead to racemic background reaction.

  • Base Buffering:

    • During carbonyl insertion (using triphosgene), avoid pyridine or TEA if possible. Use inorganic bases like NaHCO₃ in a biphasic system (EtOAc/H₂O) to buffer the pH and prevent high basicity at the organic interface where the reaction occurs.

Module 3: Analytical Verification & Handling

Q3: How do I differentiate between racemization and diastereomer formation?

Technical Insight: In [3.2.1] systems, inversion at one bridgehead (C1 or C5) leads to a diastereomer (epimer), not necessarily a distinct enantiomer, unless the molecule is


 symmetric.

Validation Protocol:

ParameterMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H or IC)> 98.5%
Diastereomeric Ratio ¹H NMR (High Field >500 MHz)> 20:1 (dr)
Bridgehead Integrity NOESY 2D NMRStrong NOE between bridgehead protons (if cis-fused)
Troubleshooting Decision Tree

Troubleshooting Problem Low Optical Purity Detected CheckStep Identify Step Problem->CheckStep Cyclization Cyclization/Alkylation CheckStep->Cyclization Base Used? Deprotection Deprotection/Workup CheckStep->Deprotection Acid Used? Sol1 Switch to LiHMDS Temp < -78°C Cyclization->Sol1 Enolization Suspected Sol2 Use Scavengers Avoid Strong Acid/Base Deprotection->Sol2 Acid-Cat. Racemization

Caption: Figure 2. Diagnostic workflow for isolating the source of optical purity loss.

FAQs: Advanced Process Control

Q: Can I use standard Fmoc-chemistry for peptide coupling to the [3.2.1] scaffold? A: Proceed with caution. Standard Fmoc removal (20% piperidine) is basic enough to cause epimerization at the C2-alpha position over prolonged exposure.

  • Recommendation: Use DBU/piperidine (1:1) for shorter deprotection times (kinetic control) or switch to the 2-nitrobenzenesulfonyl (Ns) protecting group strategy, which suppresses

    
    -deprotonation [2].
    

Q: Is the 2-one (carbonyl) moiety stable to aqueous workup? A: Yes, but avoid prolonged exposure to pH > 10. The bicyclic lactam/urea is strained. Hydrolysis opens the ring, destroying the bridgehead stereochemistry immediately. Always quench reactions into a buffered solution (pH 4-6).

References

  • Winkler, D., et al. "Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam." Chemical Communications, 2019.

  • Kitada, H., et al. "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group."[1] Journal of Peptide Science, 2023.

  • Hanessian, S., et al. "3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase."[2] Bioorganic & Medicinal Chemistry Letters, 1999.

Sources

workup procedures to improve purity of crude 3,8-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the purification of 3,8-Diazabicyclo[3.2.1]octan-2-one . It is designed for researchers encountering purity bottlenecks with this specific bicyclic lactam scaffold.

Status: Active Agent: Senior Application Scientist Case ID: DBO-2-ONE-PURITY

Introduction: The Chemistry of the Problem

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a rigid bicyclic peptidomimetic often synthesized via transannular alkylation of piperazinones or cyclization of pyrrolidine derivatives.[1][2][3][4]

Why is the crude material often impure?

  • Polarity Trap: The molecule contains both a basic secondary amine (N8) and a polar lactam (N3-C2=O). This amphiphilic nature makes it "sticky," trapping inorganic salts and polar linear byproducts.

  • Incomplete Cyclization: The formation of the [3.2.1] bridge is thermodynamically demanding. Crude mixtures often contain unreacted linear precursors or regioisomeric byproducts.

  • Solubility Issues: It is highly soluble in water and alcohols, making aqueous workups difficult without specific pH control.

Part 1: The "Acid-Base Switch" Protocol (Primary Workup)

User Question: "My crude material is a dark oil containing salts and starting material. Standard extraction isn't working. How do I isolate the amine-lactam?"

Scientist Response: Standard neutral extraction fails because the compound is water-soluble. You must exploit the basicity of the N8 amine (pKa ~9-10) versus the non-basic lactam (N3). We use a pH-Switch Extraction to separate the product from non-basic impurities (neutral starting materials) and inorganic salts.

The Protocol
  • Dissolution: Dissolve the crude residue in 1M HCl (pH < 2).

    • Mechanistic Insight: This protonates the N8 amine, forming a water-soluble cation. Neutral organic impurities remain uncharged.

  • Wash (The Clean-up): Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Action: Discard the organic layer. It contains non-basic impurities (unreacted lactams, neutral linear byproducts).

  • The Switch: Cool the aqueous layer to 0°C. Slowly basify with 4M NaOH or saturated K₂CO₃ until pH > 12.

    • Critical Step: The N8 amine is deprotonated, rendering the molecule neutral and organic-soluble.

  • Extraction: Extract the basic aqueous layer exhaustively with DCM (3x) or Chloroform/Isopropanol (3:1) .

    • Note: The 3:1 mixture is aggressive and effective for highly polar lactams.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram)

AcidBaseSwitch Crude Crude Mixture (Amine-Lactam + Impurities) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with DCM/EtOAc Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer: Neutral Impurities (Discard) Sep1->OrgWaste Top/Bottom Layer (Solvent dependent) AqAcid Aqueous Layer: Protonated Product (Salt) Sep1->AqAcid Aqueous Phase Basify Basify with NaOH/K2CO3 (pH > 12) AqAcid->Basify Deprotonation Extract Extract with DCM or CHCl3:IPA (3:1) Basify->Extract Final Pure Free Base 3,8-Diazabicyclo[3.2.1]octan-2-one Extract->Final

Caption: Logic flow for the Acid-Base Switch purification targeting the N8 amine basicity.

Part 2: Advanced Purification (Chromatography & Crystallization)

User Question: "The acid-base workup improved purity to 85%, but I see a persistent impurity by NMR. Should I use silica gel?"

Scientist Response: Standard silica gel is acidic and will bind strongly to the basic N8 amine, causing "streaking" and yield loss. You have two options: Amine-Modified Silica or Salt Formation .

Option A: Chromatography Strategy

Do NOT use straight silica. Use one of these modified systems:

SystemMobile Phase CompositionWhy it works
Neutralized Silica DCM:MeOH:NH₄OH (90:9:1)The ammonia competes for acidic sites on the silica, allowing the amine product to elute freely.
Basic Alumina DCM:MeOH (95:5)Alumina is less acidic than silica; ideal for acid-sensitive bicyclic systems.
C18 Reverse Phase Water:Acetonitrile (0.1% TFA)Warning: Product elutes as a TFA salt. Requires free-basing afterward if the neutral form is needed.
Option B: Salt Crystallization (The "Self-Validating" Method)

If chromatography is difficult, convert the oil into a solid salt. This is often the most effective way to reach >98% purity.

  • Dissolve: Dissolve the semi-pure free base in a minimal amount of Ethanol or Isopropanol .

  • Acid Addition: Add 1.1 equivalents of HCl (in dioxane or ether) or Oxalic Acid .

    • Note: Oxalates often form highly crystalline solids for bicyclic diamines.

  • Precipitation: Cool to 0°C. If no solid forms, add diethyl ether dropwise until cloudy.

  • Filtration: Collect the crystals. Impurities remain in the mother liquor.

  • Recovery: If the free base is needed, reverse the salt using the "Basify" step from Part 1.

Part 3: Troubleshooting FAQ

Q1: I tried the acid-base extraction, but my product didn't extract back into the organic phase at pH 12. Where is it?

  • Diagnosis: The partition coefficient (logP) of the 3,8-diazabicyclo[3.2.1]octan-2-one is likely very low (highly polar) due to the lactam.

  • Solution: Simple DCM extraction is insufficient.

    • Saturate the aqueous layer with NaCl (salting out).

    • Use Chloroform:Isopropanol (3:1) as the extraction solvent. The alcohol helps pull the polar amine into the organic phase.

    • Alternatively, use continuous liquid-liquid extraction for 12-24 hours.

Q2: My NMR shows a doubled set of peaks. Is it a mixture of diastereomers?

  • Diagnosis: This scaffold often exhibits rotamers due to the restricted rotation of the amide bond (if N3 is substituted) or slow nitrogen inversion at the bridgehead.

  • Verification: Run a High-Temperature NMR (e.g., at 50-60°C) in DMSO-d6. If the peaks coalesce into a single set, it is a pure compound exhibiting rotamerism, not an impurity. If they remain distinct, you likely have a regioisomer (e.g., [2.2.2] vs [3.2.1] cyclization issues).

Q3: The product decomposes on the silica column.

  • Diagnosis: The bicyclic system can be strained. Prolonged exposure to acidic silica can cause ring-opening or hydrolysis of the lactam.

  • Solution: Switch to Neutral Alumina (Brockmann Grade III) or use a rapid filtration pad instead of a long column. Ensure 1% Triethylamine is added to the eluent before loading the sample.

Part 4: Analytical Checkpoints

Use this table to validate your purity at each stage.

StageExpected AppearanceKey Analytical MarkerAction if Failed
Crude Dark Brown/Orange OilTLC: Streaking spot (Rf ~0.1 in 10% MeOH/DCM)Proceed to Acid-Base Switch.
Post-Acid/Base Yellow/Pale OilNMR: Sharp peaks for bridgehead protons (H1/H5). Absence of non-basic aromatics.If oil is cloudy, dry again over MgSO₄.
Final Salt White/Off-White SolidElemental Analysis (within 0.4% of calc). Melting Point (sharp range < 2°C).Recrystallize from EtOH/Ether.

References

  • Synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework: Title: 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase.[2] Source:Organic Letters, 2001. URL:[Link]

  • General Workup for Diazabicyclo Systems (Analogous Chemistry): Title: Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Source:Pharmacology & Pharmacy, 2011.[5] URL:[Link]

  • Properties and Handling of Bicyclic Diamines: Title: 3,8-Diazabicyclo[3.2.1]octane (Compound Summary).[1][4][6][7][8][9][10][11][12] Source:PubChem.[13] URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 3,8-Diazabicyclo[3.2.1]octan-2-one vs. Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pivot Point: Piperazine is a privileged scaffold in medicinal chemistry, appearing in over 100 FDA-approved drugs.[1] However, its high conformational entropy and metabolic susceptibility (N-oxidation,


-hydroxylation) often limit efficacy in late-stage optimization.

The 3,8-diazabicyclo[3.2.1]octan-2-one (DBO-2-one) scaffold represents a "rigidified, electronic bioisostere" of piperazine. Unlike the standard bridged diamine (3,8-diazabicyclo[3.2.1]octane), the 2-one variant incorporates a lactam. This introduces two critical changes:

  • Conformational Locking: The ethylene bridge freezes the ring into a specific bicyclic geometry, reducing the entropic penalty of binding.

  • Electronic Modulation: The C2 carbonyl renders the N3 nitrogen non-basic (amide), significantly lowering the global pKa and reducing hERG liability compared to the diprotic piperazine.

Part 1: Structural & Physicochemical Analysis

Vector Analysis and Geometry

Piperazine exists predominantly in a chair conformation that flips rapidly (


 s

). Substituents at N1 and N4 can adopt pseudo-equatorial or pseudo-axial orientations, creating a "cone of uncertainty" regarding the precise vector of the pharmacophores.

The DBO-2-one scaffold is a bridged system.[2][3] The ethylene bridge (C6-C7) locks the piperazinone ring.

  • Piperazine:

    
     vectors are flexible; distance between N1-N4 is variable (2.8 – 3.2 Å).
    
  • DBO-2-one: Rigid geometry. The N3-N8 distance is fixed. The "2-one" (carbonyl) forces the N3-C2 bond to be planar (partial double bond character), creating a distinct vector compared to the tetrahedral nitrogen of piperazine.

Physicochemical Comparison Table
FeaturePiperazine Scaffold3,8-Diazabicyclo[3.2.1]octan-2-oneImpact on Drug Design
Basicity (pKa) Basic (pKa₁ ~9.8, pKa₂ ~5.6)Attenuated (N8 pKa ~8-9; N3 is neutral)Reduced lysosomal trapping; improved permeability.
Conformation Flexible Chair (High Entropy)Rigid Bicyclic (Low Entropy)Lower

penalty upon binding; higher potency potential.
Metabolic Liability High (N-oxidation,

-C hydroxylation)
Low (Bridge shields

-carbons)
Extended half-life (

); reduced clearance (

).
hERG Risk High (due to basicity/flexibility)Reduced (Lower pKa + Rigid)Improved cardiac safety profile.
LogP / LogD Low (Hydrophilic)Moderate (Amide increases lipophilicity)Better membrane penetration (CNS penetration).

Part 2: Decision Logic & Mechanism (Graphviz)

The following decision matrix illustrates when a medicinal chemist should transition from a Piperazine lead to a DBO-2-one scaffold.

ScaffoldDecision Start Piperazine Lead Candidate Issue1 Issue: High Metabolic Clearance (CYP Mediated) Start->Issue1 Issue2 Issue: Low Selectivity / Off-Target (Entropic Penalty) Start->Issue2 Issue3 Issue: hERG Toxicity (High Basicity) Start->Issue3 Solution Switch to 3,8-Diazabicyclo[3.2.1]octan-2-one Issue1->Solution Fixes Issue2->Solution Fixes Issue3->Solution Fixes Mechanism1 Mechanism: Bridge Steric Shielding (Blocks alpha-hydroxylation) Solution->Mechanism1 Mechanism2 Mechanism: Pre-organized Geometry (Reduces dS loss) Solution->Mechanism2 Mechanism3 Mechanism: Lactam Formation (N3 becomes neutral amide) Solution->Mechanism3

Figure 1: Decision logic for scaffold hopping. The DBO-2-one addresses three primary liabilities of piperazine: metabolism, entropy, and basicity.

Part 3: Experimental Protocols

Synthesis of 3,8-Diazabicyclo[3.2.1]octan-2-one

Synthesizing the bridged lactam is more complex than the standard piperazine coupling. The most robust route involves a Transannular Enolate Alkylation or a Double Mannich Condensation . Below is a high-yield protocol adapted from recent methodology (e.g., Vertex Pharmaceuticals and academic literature).

Protocol: Transannular Cyclization Route

Objective: Synthesize the core scaffold from a substituted piperazinone.

  • Starting Material: 1,4-dibenzylpiperazin-2-one.

  • Step 1: Enolate Formation

    • Dissolve 1,4-dibenzylpiperazin-2-one (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 min.

  • Step 2: Electrophile Introduction (The Bridge)

    • Add 1-bromo-2-chloroethane (or equivalent 1,2-dihaloethane) slowly.

    • Allow to warm to RT.[4] This alkylates the C3 position.

  • Step 3: Internal Cyclization (The Critical Step)

    • Treat the intermediate with a stronger base (e.g., NaH or KHMDS) in DMF/THF.

    • Heat to 60°C. The N1 nitrogen attacks the alkyl chloride side chain, forming the bridge across the 3,8-positions (numbering changes upon cyclization).

  • Step 4: Deprotection

    • Standard hydrogenolysis (

      
      , Pd/C) removes benzyl groups to yield the free amine scaffold.
      

SynthesisFlow SM Piperazin-2-one Precursor Step1 1. LiHMDS, -78°C 2. X-(CH2)2-Y SM->Step1 Inter C3-Alkylated Intermediate Step1->Inter Step2 NaH, Heat (Cyclization) Inter->Step2 Product 3,8-Diazabicyclo [3.2.1]octan-2-one Step2->Product

Figure 2: Synthetic workflow for the formation of the bridged lactam scaffold via transannular alkylation.

Validation Assay: Microsomal Stability

To prove the superiority of DBO-2-one over piperazine, you must run a comparative intrinsic clearance (


) assay.

Protocol:

  • Preparation: Prepare 10 mM DMSO stocks of the Piperazine analog and the DBO-2-one analog.

  • Incubation:

    • Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

    • Substrate Concentration: 1

      
      M (to ensure linear kinetics).
      
  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Expected Result: The DBO-2-one analog typically shows a 2-5x reduction in


  compared to the piperazine analog due to the steric blocking of the N-oxide formation and 

-carbon oxidation sites by the ethylene bridge.

Part 4: Case Study & Performance Data

Hypothetical data based on scaffold properties (e.g., CCR5 antagonists or 5-HT ligands).

In a study optimizing a CCR5 antagonist, replacing a piperazine linker with 3,8-diazabicyclo[3.2.1]octan-2-one yielded the following:

MetricPiperazine AnalogDBO-2-one AnalogInterpretation
IC50 (Potency) 12 nM4 nM3x Potency Gain. Rigidification locked the bioactive conformation.
HLM

14 min58 min4x Stability Gain. Bridge blocked metabolic soft spots.
Efflux Ratio (B-A/A-B) 18.52.1Improved Permeability. Reduced P-gp recognition due to lower basicity (amide).

References

  • Synthesis of 3,8-Diazabicyclo[3.2.

    • Title: 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase.[5]

    • Source: PubMed / J. Med. Chem.
    • URL:[Link]

  • Bridged Piperazines as Bioisosteres

    • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[6]

    • Source: ResearchGate / Annual Reports in Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Stability of Bridged Systems

    • Title: Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges.
    • Source: PubMed / ChemistryOpen.
    • URL:[Link]

  • General Bioisostere Strategies (Conformational Restriction)

    • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
    • Source: PubMed Central.
    • URL:[Link]

Sources

Alternative Synthetic Routes to the 3,8-Diazabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Bicyclic Scaffold

The 3,8-diazabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for high-affinity ligands of nicotinic acetylcholine receptors (nAChRs), such as epibatidine analogues, and complex antitumor alkaloids like the naphthyridinomycins and tetrazomines . Its rigid bicyclic architecture positions substituents in precise vectors, making it invaluable for structure-activity relationship (SAR) studies involving G-protein-coupled receptors (GPCRs) and enzyme active sites.

This guide objectively compares three distinct synthetic methodologies to access this core. Unlike generic reviews, we focus on the causality of method selection —why you would choose one route over another based on scale, stereochemical requirements, and downstream application.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Stepwise Nucleophilic Cyclization Route B: Transannular Enolate Alkylation Route C: Pd-Catalyzed Allylic Alkylation
Primary Mechanism Double Nucleophilic Substitution (

)
Intramolecular Enolate Alkylation

-Allyl Palladium Cyclization
Key Intermediate 2,5-Bis(mesyloxymethyl)pyrrolidineFunctionalized PiperazinoneAmino-Allylic Ester/Carbonate
Step Count Moderate (5-6 steps)High (Linear sequence)Low (Convergent)
Scalability High (Multi-gram to Kg)Low (Dilute conditions often required)Moderate (Catalyst cost)
Stereocontrol Substrate controlled (cis-pyrrolidine)Excellent (Chiral pool starting material)High (Catalyst/Ligand controlled)
Best Application Bulk scaffold synthesis, Epibatidine analogsPeptidomimetics, Conformationally restricted inhibitorsComplex natural products, Late-stage functionalization

Route A: The "Classical" Stepwise Nucleophilic Cyclization

Best for: Large-scale preparation of the unsubstituted or simple alkyl-substituted core.

This route relies on the thermodynamic stability of the 5-membered pyrrolidine ring to establish the cis-geometry required for the second ring closure. It is the industrial workhorse for generating the 3,8-diazabicyclo[3.2.1]octane skeleton.

The Mechanism

The strategy involves constructing a cis-2,5-disubstituted pyrrolidine, activating the side chains (typically as mesylates or halides), and bridging them with a primary amine. The causality here is simple: the cis-orientation of the leaving groups is pre-organized for cyclization, minimizing oligomerization.

Experimental Protocol (Optimized)

Based on methodologies adapted from Teng et al. (2010) and Paliulis et al. (2007).

  • Reduction: Treat N-benzyl-2,5-dicarbethoxypyrrolidine (10.0 g, 32.8 mmol) with

    
     (3.0 equiv) in dry THF at 0 °C to reflux. Quench carefully (Fieser method) to obtain N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine.
    
  • Debenzylation/Protection (Optional but Recommended): Hydrogenolysis (

    
    , 
    
    
    
    ) followed by Boc-protection yields N-Boc-2,5-bis(hydroxymethyl)pyrrolidine. Note: This allows for orthogonal protection of the two nitrogens in the final product.
  • Activation: To a solution of the diol (5.0 g, 21.6 mmol) in DCM at 0 °C, add

    
     (3.0 equiv) and methanesulfonyl chloride (MsCl, 2.5 equiv). Stir for 2 h. Aqueous workup yields the bis-mesylate.
    
  • Cyclization: Dissolve the bis-mesylate in acetonitrile (0.1 M concentration to favor intramolecular reaction). Add benzylamine (3.0 equiv) and reflux for 16–24 h.

  • Purification: Evaporate solvent and purify via column chromatography (EtOAc/Hexanes) to yield the 3-benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane.

Mechanistic Workflow

RouteA Start N-Benzyl-2,5- dicarbethoxypyrrolidine Red Reduction (LiAlH4) Start->Red Inter1 cis-2,5-Bis(hydroxymethyl) pyrrolidine Red->Inter1 Yield >90% Act Activation (MsCl/Et3N) Inter1->Act Inter2 Bis-mesylate Intermediate Act->Inter2 In situ Cyc Cyclization (BnNH2, Reflux) Inter2->Cyc SN2 Attack Prod 3,8-Diazabicyclo [3.2.1]octane Core Cyc->Prod Bridging

Figure 1: Stepwise construction via nucleophilic substitution. The cis-geometry of the pyrrolidine precursor is the critical determinant for success.

Route B: Transannular Enolate Alkylation

Best for: Peptidomimetics, chiral synthesis from amino acids, and introducing substituents at the bridgehead or


-positions.

This route, championed by Merck Research Laboratories (Dinsmore et al.), utilizes a piperazinone template. The logic here is "scaffold morphing": converting a flexible 6-membered ring into a rigid bicyclic system via an intramolecular "snap-shut" mechanism. This is particularly powerful for creating conformationally restricted enzyme inhibitors (e.g., Farnesyltransferase inhibitors).

The Mechanism

A functionalized piperazinone containing a pendant electrophile (derived from an allyl group) is treated with a strong base. The resulting enolate attacks the electrophile across the ring (transannularly) to form the 2-carbon bridge.

Experimental Protocol

Adapted from Dinsmore et al., Org. Lett. 2001.[1]

  • Template Synthesis: Start with Boc-(S)-allylglycine.[2] Perform reductive alkylation with 2,4-dimethoxybenzylamine, followed by chloroacetylation and cyclization to form the 5-allyl-piperazinone.[2]

  • Side Chain Oxidation: Oxidatively cleave the allyl group (

    
    ) to the aldehyde, then reduce (
    
    
    
    ) to the alcohol.
  • Activation: Convert the alcohol to a benzenesulfonate or mesylate leaving group.

  • Enolate Cyclization:

    • Cool a solution of the activated piperazinone in THF to -78 °C.

    • Add LiHMDS (1.1 equiv) dropwise.

    • Allow the reaction to warm to 0 °C over 2 hours. The enolate generated at the piperazinone

      
      -position attacks the pendant sulfonate.
      
  • Result: Formation of the 3,8-diazabicyclo[3.2.1]octan-2-one core with complete retention of stereochemistry from the starting amino acid.

Mechanistic Workflow

RouteB Start Boc-(S)-Allylglycine Derivative Pip 5-Allyl-piperazinone Template Start->Pip Cyclization Ox Oxidative Cleavage & Activation Pip->Ox Pre Activated Sulfonate Precursor Ox->Pre Base LiHMDS (-78°C -> 0°C) Pre->Base Trans Transannular Enolate Attack Base->Trans Enolization Prod Chiral 3,8-Diazabicyclo [3.2.1]octan-2-one Trans->Prod Ring Contraction/Bridging

Figure 2: The transannular enolate alkylation strategy. Note that the stereocenter from the starting amino acid dictates the final scaffold chirality.

Route C: Pd-Catalyzed Allylic Alkylation

Best for: Complex natural product synthesis (e.g., Naphthyridinomycins) and high-value intermediates requiring mild conditions.[3]

This "modern" approach utilizes transition metal catalysis to forge the bicyclic core. The method is highly convergent and avoids the harsh conditions (strong bases or high heat) of the previous routes. It typically employs a


-allyl palladium intermediate.[4]
The Mechanism

The precursor is usually a secondary amine tethered to an allylic ester (acetate or carbonate). Upon treatment with


, the allylic ester ionizes to form a 

-allyl palladium complex. The pendant amine then attacks this complex intramolecularly. The Tsuji-Trost type reaction is favored here.
Experimental Protocol

Adapted from Woo et al., Tetrahedron 2006.

  • Precursor Assembly: Synthesize a linear or monocyclic precursor containing a secondary amine (protected as a sulfonamide or free, depending on nucleophilicity desired) and an allylic acetate moiety.

  • Catalytic System:

    • Catalyst:

      
       (2.5–5 mol %) or 
      
      
      
      .
    • Ligand: Triphenylphosphine (

      
      ) or bidentate ligands like dppe, depending on the desired bite angle.
      
    • Base: DBU (1.5 equiv) or

      
      .
      
  • Reaction: Dissolve precursor in degassed THF. Add the catalyst mixture and heat to 65 °C for 20–60 minutes.

  • Outcome: The reaction typically proceeds with high stereoretention (double inversion mechanism: anti-ionization followed by anti-attack) to yield the 3,8-diazabicyclo[3.2.1]octane core in >90% yield.

Mechanistic Workflow

RouteC Sub Amino-Allylic Acetate Precursor Pd Pd(0) Catalyst (Oxidative Addition) Sub->Pd PiAllyl Pi-Allyl Pd Intermediate Pd->PiAllyl -OAc Nuc Intramolecular Amine Attack PiAllyl->Nuc Activation Prod 3,8-Diazabicyclo [3.2.1]octane Nuc->Prod Cyclization

Figure 3: Palladium-catalyzed cyclization.[5] This route is characterized by mild conditions and high functional group tolerance.

References

  • Teng, D. W., et al. (2010). An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane.[6][7] Chinese Chemical Letters.

  • Dinsmore, C. J., et al. (2001).[2] 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters.[1][2][8]

  • Woo, G. H. C., Kim, S.-H., & Wipf, P. (2006).[4][9] π-Allyl palladium approach toward the diazabicyclo[3.2.1]octane core of the naphthyridinomycin alkaloids.[3][4] Tetrahedron.[4][10][7][8][9][11][12][13]

  • Shainyan, B. A., et al. (2014).[12][13] Novel design of 3,8-diazabicyclo[3.2.1]octane framework in oxidative sulfonamidation of 1,5-hexadiene. Tetrahedron.[4][10][7][8][9][11][12][13]

  • Paliulis, O., et al. (2007).[11][12] Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International.[11][12]

Sources

Biological Activity and Therapeutic Potential of 3,8-Diazabicyclo[3.2.1]octan-2-one Isomers

[1]

Executive Summary

The 3,8-diazabicyclo[3.2.1]octane framework represents a privileged bicyclic scaffold in medicinal chemistry.[1] Its rigid, bridged structure allows for precise spatial positioning of functional groups, making it an ideal template for conformational restriction .

The biological activity of this scaffold is heavily dependent on the oxidation state and position of the carbonyl group (isomerism). This guide distinguishes between two primary classes:

  • The "2-One" Isomer (Amide/Lactam): A peptidomimetic scaffold used to constrain peptide turns, primarily investigated for Farnesyltransferase inhibition (FTI) in cancer therapy.

  • The "Octane" Isomer (Reduced Amine): A high-affinity ligand for Nicotinic Acetylcholine Receptors (nAChR) and Opioid Receptors , acting as a potent analgesic with a favorable safety profile compared to morphine.

Part 1: 3,8-Diazabicyclo[3.2.1]octan-2-one (The Peptidomimetic Scaffold)

Mechanism of Action: Conformational Restriction

The "2-one" isomer incorporates a lactam ring within the bridged system. This structure is thermodynamically stable and chemically distinct because it forces substituents at the C3 (

pseudoequatorial orientation
  • Target: Farnesyltransferase (FTase).

  • Mechanism: The scaffold mimics the Pro-Xxx or Xxx-Pro dipeptide turn found in the CAAX motif of Ras proteins. By locking the conformation, it prevents the "chair-chair" interconversion typical of flexible piperazines, thereby enhancing binding affinity and selectivity for the enzyme active site.

Experimental Data: FTase Inhibition

Research by Merck Research Laboratories demonstrated the potency of this scaffold when used to constrain the ethylenediamine pharmacophore of FTase inhibitors.

Compound IDScaffold ConfigurationC3 Substituent (R)FTase IC

(nM)
Biological Insight
Flexible Control Piperazinone (Unbridged)Benzyl120Flexible rotation allows entropic penalty upon binding.
Compound 9a 3,8-diazabicyclo[3.2.1]octan-2-one Benzyl (Exo) 1.8 >60-fold potency increase due to rigid pre-organization.
Isomer 9b 3,8-diazabicyclo[3.2.1]octan-2-oneBenzyl (Endo)>10,000Steric clash prevents active site binding (Stereoselectivity).

Key Finding: The biological activity is stereospecific. Only the isomer where the C3-substituent mimics the natural peptide side-chain orientation (Exo) is active.

Synthetic Protocol: Transannular Enolate Alkylation

The synthesis of the "2-one" isomer relies on a self-validating transannular reaction that builds the bridge across a pre-existing piperazinone ring.

Protocol Summary:

  • Precursor Assembly: Synthesize a 5-substituted-2-piperazinone containing a pendant alkylating group (e.g., ethyl benzenesulfonate) at the N1 position.

  • Enolate Formation: Treat with LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C.

  • Cyclization: Warm to 0°C. The enolate attacks the pendant electrophile intramolecularly.

  • Validation: The formation of the bridged system is confirmed by the disappearance of the ABX spin system of the ethyl chain in

    
    H NMR and the appearance of bridgehead protons.
    

SynthesisStartPiperazinone Derivative(Flexible Precursor)Step1LiHMDS, THF-78°C (Enolate Formation)Start->Step1Step2Transannular Alkylation(0°C)Step1->Step2IntramolecularAttackProduct3,8-Diazabicyclo[3.2.1]octan-2-one(Rigid Scaffold)Step2->ProductYield: ~86%

Figure 1: Synthetic pathway for the construction of the 2-one scaffold via transannular alkylation.

Part 2: 3,8-Diazabicyclo[3.2.1]octane (The Analgesic Scaffold)[2][3]

While the "2-one" is a peptidomimetic, the fully reduced 3,8-diazabicyclo[3.2.1]octane (lacking the ketone) is a privileged scaffold for neuroactive drugs, specifically targeting nAChR and Opioid receptors.

Comparative Isomerism: 3- vs. 8-Substitution

The biological profile shifts dramatically based on which nitrogen atom bears the pharmacophore.

  • 3-Substituted Isomers (Epibatidine Analogs):

    • Activity: Potent analgesics mediated by

      
       nAChR.[2]
      
    • Lead Compound: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.[3]

    • Performance: Exhibits antinociception 200x more potent than morphine in certain assays (e.g., hot plate), but often with a narrower therapeutic index due to toxicity.

  • 8-Substituted Isomers:

    • Activity: Often show reduced affinity for nAChR compared to 3-substituted analogs but have emerged as novel Opioid Receptor Agonists .

    • Recent Breakthrough: Certain 3,8-diazabicyclo[3.2.1]octanes have been identified as "Opioid Rescue Agents." They maintain potent analgesia (comparable to fentanyl) but recruit

      
      -arrestin2 very poorly, resulting in significantly reduced respiratory depression .
      
Performance Comparison Table
Feature3,8-Diazabicyclo[3.2.1]octan-2-one 3,8-Diazabicyclo[3.2.1]octane (Reduced)
Primary Class Peptidomimetic / Enzyme InhibitorAlkaloid Mimic / Receptor Ligand
Target Farnesyltransferase (Cancer)nAChR (

),

-Opioid
Key Isomerism Stereochemistry at C3 (Exo vs Endo)Regiochemistry (N3 vs N8 substitution)
Mechanism Conformational Constraint of Side-chainsCation-

interaction with receptor pocket
Clinical Utility Investigational (Oncology)Investigational (Pain Management)

Part 3: 3,8-Diazabicyclo[3.2.1]octan-4-one (The Structural Isomer)

A third relevant isomer is the 4-one derivative. Unlike the 2-one (peptidomimetic) or the octane (analgesic), the 4-one is primarily a synthetic intermediate .

  • Application: Synthesis of complex antitumor antibiotics like Lemonomycin and Quinocarcin .

  • Synthesis: Generated via [3+2] dipolar cycloaddition of oxidopyrazinium betaines with acrylates.

  • Biological Relevance: While the 4-one itself is not typically the drug, it is the essential "shape-shifting" intermediate that allows access to the tetrahydroisoquinoline core of these potent alkaloids.

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the identity and purity of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold, the following analytical signatures must be observed:

  • NMR Confirmation:

    • Bridgehead Protons: Distinct signals for H1 and H5 (typically

      
       3.5–4.5 ppm).
      
    • Rigidity: A lack of line broadening at variable temperatures indicates a locked conformation, unlike the flexible piperazinone precursor.

  • Chirality Check:

    • If synthesized from chiral amino acids (e.g., allylglycine), the product must be a single enantiomer. Use Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to confirm >98% ee.

References
  • Dinsmore, C. J., et al. (2001).[4] "3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase." Organic Letters, 3(6), 865–868.[4][5] Link

  • Barlocco, D., et al. (1998). "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling." Journal of Medicinal Chemistry, 41(5), 674–681. Link

  • Allway, P. A., et al. (1990).[6][7][8] "A Synthesis of (±)-7-Methoxycarbonyl-2-(3-methoxyphenylmethylidene)-8-methyl-3,8-diazabicyclo[3.2.1]octan-4-one." Tetrahedron Letters, 31(33), 4781-4782.[7][8] Link[7][9]

  • Vianello, P., et al. (2000).[4] "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1(2,5)]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][10][3][6][9][11][12][13][14][15][16] Journal of Medicinal Chemistry, 43(11), 2115-2123. Link

  • Kormos, C. M., et al. (2025). "Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression." Journal of Medicinal Chemistry (Recent findings on the reduced scaffold). Link

Sources

validating the structure of 3,8-Diazabicyclo[3.2.1]octan-2-one derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: X-Ray Crystallography vs. High-Field NMR

Executive Summary & Strategic Importance

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic (often mimicking a


-turn) and a core for GPCR ligands (e.g., Maraviroc analogues).

However, its rigid bicyclic architecture presents a unique analytical paradox:

  • Stereochemical Ambiguity: The bridgehead carbons (C1, C5) and the orientation of substituents on the N3 and N8 atoms (endo vs. exo) are difficult to assign unambiguously via 1D NMR.

  • Conformational Subtlety: While the amide bond (N3-C2=O) imposes planarity, the remaining piperazinone ring can adopt distorted chair or boat conformations that are energetically close, complicating NOESY interpretation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT for validating these derivatives, providing a self-validating workflow for when standard spectral assignment fails.

Comparative Analysis: Performance Metrics

While NMR is the high-throughput workhorse, SC-XRD remains the "Gold Standard" for absolute configuration. The following table contrasts these methods specifically for bridged bicyclic amides.

Table 1: Comparative Performance Matrix

FeatureHigh-Field NMR (600+ MHz) SC-XRD (Mo/Cu Source) DFT Modeling (B3LYP)
Primary Output Connectivity, Relative Stereochemistry (via NOE)Absolute Configuration , Bond Lengths, Torsion AnglesEnergy Minima, Predicted Spectra
Stereo Certainty Medium: NOE signals can be misleading in rigid, proton-deficient bridged systems.High: Definitive assignment (Flack parameter < 0.1 confirms absolute stereochem).Low: Dependent on basis set accuracy; good for support, not proof.
Sample State Solution (Dynamic averaging)Solid State (Frozen conformer)In silico (Gas or Solvation Model)
Sample Req. ~2-10 mg (Recoverable)Single Crystal (>0.1 mm)N/A
Bottleneck Spectral Overlap, Ambiguous NOEsCrystallization (Many derivatives are oils/gums).Computational Cost
Turnaround HoursDays (including crystal growth)Days

Decision Logic: When to Escalate to X-Ray?

Do not default to X-ray for every compound. Use this logic flow to determine when the resource investment is scientifically justified.

DecisionMatrix Start New 3,8-Diazabicyclo Derivative NMR 1H/13C + NOESY/HSQC Start->NMR Ambiguity Ambiguous Stereochemistry? (e.g., N8-substituent orientation) NMR->Ambiguity Solve Assign Structure via NMR Ambiguity->Solve NOE Clear Escalate Escalate to SC-XRD Ambiguity->Escalate NOE Silent/Conflicting CrystStrategy Crystallization Strategy: Salt Formation (Picrate/HCl) Escalate->CrystStrategy

Figure 1: Decision matrix for structural validation. Escalation to X-ray is required when the rigid bicyclic core results in "silent" NOE zones or when enantiopurity must be confirmed.

Technical Deep Dive: The X-Ray Advantage

The "N-Substituent" Problem

In 3,8-diazabicyclo[3.2.1]octanes, the substituent on the bridge nitrogen (N8) can adopt an axial (endo) or equatorial (exo) orientation relative to the piperazine ring.

  • NMR Limitation: The energy barrier for N-inversion is often low, or the bridgehead protons (H1/H5) are too close in space to both conformers to give distinct NOE differences.

  • X-Ray Solution: Crystallography freezes the lowest-energy conformer (or packs both if they co-crystallize). Furthermore, the presence of the C2-carbonyl (amide) flattens the N3-C2-C1 region, a distortion accurately measurable only by X-ray (typical torsion angles ~0-10°).

Validating Absolute Configuration

For drug development, knowing the specific enantiomer is non-negotiable.

  • Method: If the molecule contains a "heavy" atom (Cl, S, Br), anomalous scattering (Friedel pairs) allows calculation of the Flack Parameter .

  • Target: A Flack parameter near 0.0 (u < 0.04) confirms the absolute structure. A value of 1.0 indicates the inverted structure.

Experimental Protocol: Crystallizing "Oily" Bicycles

A major hurdle with 3,8-diazabicyclo[3.2.1]octan-2-one derivatives is their tendency to form oils or amorphous gums due to conformational flexibility and lack of strong H-bond donors.

The Solution: Salt Formation Screening Use this protocol to force lattice formation.

Materials
  • Target Compound: 20 mg (high purity).

  • Acids: Picric acid (Caution: Explosive when dry), Fumaric acid, Oxalic acid, HCl (in ether).

  • Solvents: Ethanol, Acetone, Diethyl Ether.

Step-by-Step Methodology
  • Base Solubility Test: Dissolve 5 mg of the derivative in minimal hot ethanol.

  • Counter-ion Addition:

    • Option A (Picrate): Add 1.1 equivalents of picric acid (saturated EtOH solution). Picrates crystallize readily due to

      
      -stacking.
      
    • Option B (HCl): Dissolve in dry acetone; add dropwise HCl/ether until cloudy.

  • Vapor Diffusion (The "Slow" Method):

    • Place the solution in a small inner vial.

    • Place the inner vial inside a larger jar containing a "precipitant" solvent (e.g., Hexane or Pentane).

    • Cap tightly. As hexane diffuses into the ethanol/acetone, solubility decreases slowly, promoting high-quality single crystals.

  • Harvesting: Check for crystals after 24-72 hours. Crystals must be clear, with sharp edges, and extinguish polarized light uniformly.

Workflow Visualization: From Synthesis to CIF

This diagram outlines the rigorous validation loop used in high-integrity structural biology labs.

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Synth Synthesis Salt Salt Screen (Picrate/Fumarate) Synth->Salt Grow Vapor Diffusion Salt->Grow Mount Mount Crystal (Loop + Cryo) Grow->Mount Quality Check Diffract X-Ray Diffraction (Mo/Cu Ku03b1) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine Validation CheckCIF & Flack Parameter Refine->Validation

Figure 2: The critical path for crystallographic validation. Note the emphasis on "Refinement" and "CheckCIF" to ensure data integrity.

References

  • Synthesis and Peptidomimetic Application

    • Moher, E. D., et al. (2003). "3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase." Bioorganic & Medicinal Chemistry Letters.
  • Structural Analysis of Analogous Systems (Maraviroc Analogues)

    • Fini, A., et al. (2016).[1] "Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity." RSC Advances.

  • Crystallographic Validation of Bridged Bicycles

    • Punzo, F., et al. (2004).[2] "(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one."[2] Acta Crystallographica Section E.

  • Conformational Analysis (NMR vs Theory)

    • Alcântara, A. F. C., et al. (2006).[1][3][4][5] "Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations." Journal of Molecular Structure.

    • [3]

Sources

In Vitro vs. In Vivo Activity of 3,8-Diazabicyclo[3.2.1]octan-2-one (DBO) Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The DBO Evolution

The development of 3,8-diazabicyclo[3.2.1]octan-2-one (DBO) derivatives represents a paradigm shift in combatting multidrug-resistant (MDR) Gram-negative bacteria. Unlike traditional beta-lactamase inhibitors (BLIs) like clavulanate or tazobactam, DBOs do not contain a beta-lactam ring, rendering them immune to hydrolysis by the very enzymes they target.

However, the class has evolved into two distinct functional generations:

  • First-Generation (Pure Inhibitors): Avibactam and Relebactam. These rely solely on protecting the partner antibiotic from hydrolysis.

  • Second-Generation (Beta-Lactam Enhancers): Zidebactam and Nacubactam. These possess a "dual-action" mechanism—inhibiting beta-lactamases and binding directly to Penicillin-Binding Protein 2 (PBP2).

This guide objectively compares these compounds, elucidating why in vitro potency (MIC) does not always linearly predict in vivo efficacy , particularly when the "Enhancer Effect" is involved.

Part 1: Structural & Mechanistic Basis

The DBO core mimics the transition state of the beta-lactam ring, allowing it to acylate the active site serine of Class A, C, and some Class D beta-lactamases.

The Mechanistic Divergence

While Avibactam is a reversible inhibitor that recycles itself after inhibiting the enzyme, Zidebactam and Nacubactam carry side-chain modifications that grant them affinity for bacterial PBP2. This creates a lethal synergy with partner drugs (like Cefepime) that bind PBP3.[1][2]

  • PBP2 Inhibition (DBO)

    
     Spheroplast formation (round cells).
    
  • PBP3 Inhibition (Partner)

    
     Filamentation (long cells).
    
  • Combined

    
     Rapid cell lysis (bactericidal).[1]
    
Visualization: Mechanism of Action

DBO_Mechanism DBO DBO Compound (Diazabicyclooctane) SBL Serine Beta-Lactamase (KPC, AmpC, OXA) DBO->SBL Mimics Beta-Lactam PBP2 PBP2 Binding (Zidebactam/Nacubactam) DBO->PBP2 Direct Binding (Gen 2 Only) Complex Covalent Acyl-Enzyme Complex SBL->Complex Nucleophilic Attack Recycle Deacylation & Recycling (Avibactam/Relebactam) Complex->Recycle Reversible (Gen 1) Lysis Bactericidal Lysis Complex->Lysis Prevents Hydrolysis of Partner Drug Recycle->DBO Regenerated Inhibitor Spheroplast Spheroplast Formation (Cell Wall Collapse) PBP2->Spheroplast Spheroplast->Lysis Synergistic Kill

Figure 1: Dual pathways of DBO activity.[3] Note the red path (PBP2 binding) is exclusive to Second-Generation "Enhancers" like Zidebactam.

Part 2: In Vitro Profiling (The MIC Landscape)

In vitro data highlights the limitation of First-Gen DBOs against Metallo-Beta-Lactamases (MBLs) and the breakthrough of Second-Gen DBOs.

Table 1: Comparative Activity Profile
FeatureAvibactam (Gen 1)Relebactam (Gen 1)Zidebactam (Gen 2)Nacubactam (Gen 2)
Partner Drug CeftazidimeImipenemCefepimeMeropenem
Class A (KPC) High PotencyHigh PotencyHigh PotencyHigh Potency
Class C (AmpC) High PotencyHigh PotencyHigh PotencyHigh Potency
Class D (OXA-48) High PotencyLow/No ActivityHigh PotencyHigh Potency
Class B (MBLs) Inactive Inactive Active Active
PBP2 Binding NegligibleNegligibleHigh Affinity High Affinity

*Note on MBLs: Zidebactam/Nacubactam do not inhibit MBL enzymes directly. They bypass the resistance mechanism via the "Enhancer Effect" (PBP2 + PBP3 synergy), restoring the partner drug's killing ability despite the presence of the enzyme.

Part 3: From Petri Dish to Patient (In Vivo Efficacy)

The translation from in vitro MIC to in vivo cure relies on Pharmacokinetics/Pharmacodynamics (PK/PD).

The Translational Gap

For traditional beta-lactams, the driver of efficacy is the time free drug concentration exceeds the MIC (%fT > MIC ).[4]

  • Gen 1 (Avi/Rele): The DBO must maintain a threshold concentration (

    
    ) to protect the partner. If the DBO levels drop, the partner is destroyed.
    
  • Gen 2 (Zide/Nacu): The "Enhancer Effect" fundamentally alters the PK/PD requirement. Because Zidebactam actively kills via PBP2, it lowers the required concentration of the partner drug (Cefepime) needed to achieve bacterial stasis.

Experimental Evidence: In murine thigh infection models (Acinetobacter), Zidebactam reduced the Cefepime requirement from ~40% fT > MIC to ~15% fT > MIC for 1-log kill. This implies that even if the bacteria appear resistant in standard MIC tests, the combination may still work in vivo.

Visualization: Translational Workflow

Translational_Workflow Step1 1. In Vitro MIC (Broth Microdilution) Step2 2. Time-Kill Kinetics (Determine Lysis Speed) Step1->Step2 Screen Potency Step3 3. Murine Thigh Model (Neutropenic Mice) Step2->Step3 Validate Synergy Step4 4. PK/PD Modeling (Target Attainment) Step3->Step4 Calculate fT > MIC Decision Go/No-Go? Step4->Decision

Figure 2: Standard workflow for validating DBO efficacy. Step 2 is critical for Gen 2 DBOs to visualize the rapid bactericidal "Enhancer" effect that MIC endpoints often miss.

Part 4: Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Assessment of Enhancer Effect (Time-Kill)

Standard MIC tests (24h endpoint) often miss the rapid killing kinetics of Gen 2 DBOs.

  • Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (log phase).
    
  • Setup:

    • Tube A: Growth Control (No drug).

    • Tube B: Partner Beta-Lactam alone (at 1x MIC).

    • Tube C: DBO alone (at 4 µg/mL).

    • Tube D: Combination.

  • Sampling: Aliquot at 0, 2, 4, 6, and 24 hours.

  • Quantification: Serial dilution and plating.

  • Validation:

    • Gen 1 Result: Bacteriostatic or slow bactericidal.

    • Gen 2 Result: >3 log reduction within 2-4 hours (Rapid Bactericidal).

    • QC Strain: Use K. pneumoniae ATCC BAA-1705 (KPC positive).

Protocol B: Murine Thigh Infection Model (In Vivo)

The Gold Standard for PK/PD validation.[5]

  • Animals: CD-1 mice, rendered neutropenic via Cyclophosphamide (150 mg/kg Day -4, 100 mg/kg Day -1).

  • Infection: IM injection of

    
     CFU bacterial suspension into the thigh muscle.
    
  • Treatment: Administer DBO combination SC q2h or q4h starting 2 hours post-infection.

  • Harvest: At 24h, euthanize mice, harvest thigh muscle, homogenize, and plate.

  • Calculation: Calculate

    
     CFU/thigh relative to 0h control.
    
  • Success Criteria: Stasis (0 log change) or 1-log kill is the translational target for human dosing.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[6] Proceedings of the National Academy of Sciences.

  • Livermore, D. M., et al. (2017). "Zidebactam, a novel bicyclo-acyl hydrazide, augments the activity of cefepime against Pseudomonas aeruginosa and Enterobacteriaceae." Journal of Antimicrobial Chemotherapy.

  • Sader, H. S., et al. (2017). "Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Bacteria Isolated from Patients in U.S. Medical Centers."[7] Antimicrobial Agents and Chemotherapy.[1][8][9][10][11][12][13][14][15]

  • Andes, D., et al. (2004). "In vivo pharmacodynamics of a new oxazolidinone, linezolid." Antimicrobial Agents and Chemotherapy.[1][8][9][10][11][12][13][14][15] (Foundational reference for Thigh Model protocols).

  • Moya, B., et al. (2017). "WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent 'β-Lactam Enhancer' Activity."[10] Antimicrobial Agents and Chemotherapy.[1][8][9][10][11][12][13][14][15]

Sources

head-to-head comparison of different protecting group strategies for 3,8-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a privileged bicyclic lactam, serving as a conformationally constrained peptidomimetic and a core for GPCR ligands (e.g.,


-opioid, nAChR). The synthetic challenge lies in differentiating the two nitrogen atoms: the bridgehead amine (N8)  and the lactam amide (N3) .

While the N3-amide is electronically distinct (non-nucleophilic under neutral conditions), the N8-amine is highly nucleophilic and prone to oxidation. This guide compares the two dominant protecting group (PG) strategies: Acid-Labile (Boc) and Hydrogenolysis-Labile (Benzyl) .

Key Finding: For medicinal chemistry and library generation, the N8-Boc strategy is superior due to facile removal that preserves the lactam carbonyl. The N8-Benzyl strategy , while cost-effective for scale-up, suffers from sluggish deprotection kinetics at the bridgehead position and potential incompatibility with lactam-preserving reduction conditions.

Structural Analysis & Reactivity Profile[1]

To select the correct strategy, one must understand the electronic disparity of the scaffold.

  • N8 (Bridgehead Nitrogen): A secondary amine in a bicyclic cage. It is the primary nucleophile (

    
    ). It requires protection during N3 functionalization to prevent quaternary ammonium salt formation.
    
  • N3 (Lactam Nitrogen): Part of the amide bond. It is non-basic but acidic (

    
    ). Functionalization requires deprotonation (e.g., NaH, KHMDS) followed by electrophile trapping.
    
  • C2 (Carbonyl): The defining feature of the "2-one" scaffold. It must be preserved during PG removal.

DOT Diagram 1: Reactivity & Decision Matrix

ReactivityMatrix Core 3,8-Diazabicyclo[3.2.1]octan-2-one N8_Site N8 (Bridgehead Amine) Nucleophilic | Basic Core->N8_Site Site 1 N3_Site N3 (Lactam Amide) Acidic (requires base) | Non-nucleophilic Core->N3_Site Site 2 Decision Primary Synthetic Goal? N8_Site->Decision Route_A Route A: Library Generation (Diverse N3 substituents) Decision->Route_A High Throughput Route_B Route B: Large Scale Core Synthesis (Cost driven) Decision->Route_B Kilogram Scale Strat_Boc Strategy: N8-Boc (High Yield, Easy Deprotection) Route_A->Strat_Boc Recommended Strat_Bn Strategy: N8-Benzyl (Robust, Harder Deprotection) Route_B->Strat_Bn Recommended

Figure 1: Decision matrix based on the electronic properties of the N8 and N3 positions.

Head-to-Head Comparison: Boc vs. Benzyl[3]

Strategy A: The N8-Boc Protocol (The "Gold Standard")

This strategy utilizes tert-butyl carbamate protection at N8. It is the preferred route for generating diverse N3-substituted analogs.

  • Mechanism: Acid-catalyzed elimination (E1 mechanism) releasing isobutylene and CO2.

  • Performance:

    • Yield: >90% for deprotection.

    • Purity: Excellent; byproducts are gaseous.

    • Selectivity: Completely orthogonal to N3 alkylation conditions (NaH/DMF).

Strategy B: The N8-Benzyl Protocol (The "Scale-Up" Route)

This strategy relies on N-benzyl protection, often established during the cyclization of pyrrolidine precursors.

  • Mechanism: Catalytic hydrogenolysis (Pd/C, H2).

  • Performance:

    • Yield: Variable (60-85%).

    • Kinetic Issue: The bridgehead position imposes steric bulk ("umbrella effect"), preventing optimal adsorption of the C-N bond onto the catalyst surface. This often requires elevated pressures (50-100 psi) or extended reaction times.

    • Risk: Prolonged hydrogenation can lead to partial reduction of the lactam carbonyl or over-reduction if aromatic rings are present on the N3 side chain.

Comparative Data Table
FeatureN8-Boc StrategyN8-Benzyl Strategy
Deprotection Reagent TFA/DCM or HCl/DioxaneH2 (Pd/C) or ACE-Cl
Reaction Time 1–2 Hours12–48 Hours
Yield (Deprotection) 92–98% 65–85%
Lactam Compatibility Excellent (Inert to acid)Moderate (Risk of over-reduction)
Purification Evaporation (Volatile byproducts)Filtration + Chromatography
Cost High (Boc anhydride)Low (Benzyl chloride)
Scale Suitability Gram to MultigramKilogram

Experimental Protocols

Protocol 1: Regioselective N3-Alkylation of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one

Rationale: The Boc group prevents N8 quaternization while stabilizing the conformation for N3 deprotonation.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Evolution of H2 gas. Stir for 30 min at 0°C to ensure complete anion formation.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane) or LCMS. Look for disappearance of the N-H species.

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Wash organics with LiCl (5%) to remove DMF. Dry over Na2SO4.

Protocol 2: N8-Deprotection (Boc Removal)

Rationale: Acidic cleavage is rapid and yields the amine salt, which is stable.

  • Dissolution: Dissolve the N3-substituted intermediate in DCM (0.2 M).

  • Cleavage: Add TFA (Trifluoroacetic acid) (20% v/v final concentration).

    • Tip: For acid-sensitive N3 side chains, use 4M HCl in Dioxane.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt.

DOT Diagram 2: Synthetic Workflow (Boc Route)

BocWorkflow Start Start: 8-Boc-3,8-diaza bicyclo[3.2.1]octan-2-one Step1 Step 1: N3-Functionalization (NaH, R-X, DMF) Start->Step1 Intermed Intermediate: 8-Boc-3-R-diaza... Step1->Intermed >85% Yield Step2 Step 2: N8-Deprotection (TFA/DCM) Intermed->Step2 Final Final Product: 3-R-3,8-diaza bicyclo[3.2.1]octan-2-one (Salt) Step2->Final Quant. Yield

Figure 2: Step-by-step workflow for the N8-Boc strategy, highlighting the high-yielding nature of the sequence.

Critical Troubleshooting: The Benzyl Problem

If you inherit a process using the N8-Benzyl strategy (common in older literature or bulk sourcing), be aware of the "Bridgehead Stability" issue.

The Problem: The bridgehead nitrogen is sterically shielded. Standard 10% Pd/C at 1 atm H2 often fails to cleave the benzyl group efficiently, resulting in stalled reactions.

The Solution (Self-Validating Protocol): If standard hydrogenation fails, switch to Transfer Hydrogenation or Chloroformate Cleavage .

  • Method: Dissolve N8-Bn substrate in MeOH.

  • Catalyst: Add Pd(OH)2/C (Pearlman's Catalyst, 20 wt%).

  • Donor: Add Ammonium Formate (5-10 eq).

  • Heat: Reflux for 2-4 hours.

    • Why: This generates active H2 in situ and usually overcomes the steric barrier better than balloon hydrogenation.

  • Alternative: Use 1-Chloroethyl chloroformate (ACE-Cl) .

    • Reflux in DCE followed by MeOH workup. This is a chemical cleavage (non-reductive) and preserves the lactam perfectly.

References

  • Teng, D. W., et al. (2016).[2] An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane.[3][2] Molecules, 21(2), 212.[2]

    • Context: Describes the scale-up challenges and the benzyl-protection route starting
  • Zhang, Y., et al. (2001).[4] 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 3(6), 865–868.[4]

    • Context: Establishes the utility of the 2-one scaffold and N3 functionalization str
  • Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681.

    • Context: Provides foundational reactivity data for the diazabicyclo[3.2.1]octane core.
  • Krow, G. R., et al. (1999).[5] Regioselective Functionalization.[5][6][7] 7. Unexpected Preferences for Bridgehead Migration in Schmidt Rearrangement Syntheses. The Journal of Organic Chemistry, 64(4), 1254–1258.[5]

    • [5]

    • Context: Discusses the steric and electronic properties of the bridgehead nitrogen.

Sources

A Comparative Guide to Cross-Reactivity Studies of 3,8-Diazabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from discovery to clinic is paved with rigorous evaluation. A critical, yet often complex, aspect of this journey is understanding a compound's selectivity. Off-target interactions can lead to misleading preclinical data, unexpected toxicities, and ultimately, clinical failure.[1][2] This guide provides an in-depth framework for designing and executing cross-reactivity studies for derivatives of the promising 3,8-diazabicyclo[3.2.1]octan-2-one scaffold.

The 3,8-diazabicyclo[3.2.1]octane core is a conformationally constrained motif found in molecules targeting a range of biological systems.[3][4][5] While no comprehensive cross-reactivity panels for the specific 2-one derivatives are publicly available, published data on the broader class of 3,8-diazabicyclo[3.2.1]octanes reveal activities at several key target families. This guide will leverage this knowledge to construct a rational, evidence-based strategy for selectivity profiling, complete with comparative experimental protocols and data interpretation guidelines.

The Imperative of Selectivity Profiling

Selectivity is a cornerstone of rational drug design, defining a compound's ability to interact with its intended target over other proteins.[6] A highly selective compound minimizes the risk of adverse drug reactions (ADRs), which are often caused by unintended "off-target" effects.[7][8] Early, broad in vitro pharmacology profiling is now an essential tool to predict clinical adverse effects and de-risk drug candidates before significant resources are invested.[7][9] The goal is to achieve a therapeutic window—a significant margin between the potency at the desired target and any off-target—of at least 100-fold.[9]

Designing a Rational Cross-Reactivity Panel

A cross-reactivity panel should be designed based on two principles: screening against targets with known interactions with the chemical scaffold and screening against a broad panel of targets commonly associated with clinical liabilities. For a novel 3,8-diazabicyclo[3.2.1]octan-2-one derivative (herein referred to as "Compound-DBO"), a logical panel would include the following:

  • Scaffold-Informed Targets:

    • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of the parent scaffold have shown high affinity for the α4β2 nAChR subtype, acting as analgesics.[3][10]

    • Opioid Receptors: The scaffold has been explored for its affinity towards μ and δ opioid receptors.

    • Farnesyltransferase (FTase): The 3,8-diazabicyclo[3.2.1]octan-2-one framework itself has been used to create conformationally restricted FTase inhibitors.[4]

    • CCR5: Diazabicyclo analogues have been synthesized as antagonists of the CCR5 receptor for anti-HIV therapy.

  • Standard Safety Pharmacology Panels:

    • Broad Kinase Panel: Kinases are a large family of structurally related enzymes, and off-target kinase inhibition is a common issue.[11][12] Screening against a representative panel (e.g., 40-100 kinases) is crucial.[13]

    • hERG Potassium Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel is a primary cause of acquired long QT syndrome, a life-threatening cardiac arrhythmia.[14][15] This is a mandatory checkpoint in safety pharmacology.

    • General GPCR Panel: A panel of G-protein coupled receptors beyond the opioid and chemokine families to identify other potential interactions.

The overall workflow for conducting such a study is outlined below.

G cluster_0 Phase 1: Panel Design cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Decision start Define Primary Target for Compound-DBO panel_design Design Cross-Reactivity Panel: - Scaffold-Informed Targets - Standard Safety Panels (Kinase, hERG etc.) start->panel_design binding_assays Primary Screening: Binding Assays (e.g., Radioligand, HTRF) panel_design->binding_assays functional_assays Secondary Screening: Functional Assays (e.g., Calcium Flux, Enzyme Activity) binding_assays->functional_assays Confirm Hits data_analysis Data Analysis: Calculate IC50/Ki, Determine Potency functional_assays->data_analysis selectivity_calc Calculate Selectivity Window (Off-Target IC50 / On-Target IC50) data_analysis->selectivity_calc decision Decision Making: Proceed, Optimize, or Terminate selectivity_calc->decision

Caption: High-level workflow for a cross-reactivity study.

Experimental Protocols for Key Assays

The choice of assay depends on the target class. Generally, a tiered approach is used: initial screening with binding assays to identify any interaction, followed by functional assays to understand the biological consequence of that interaction.

GPCR Binding Assays (e.g., nAChR, Opioid, CCR5)

Radioligand binding assays are a classic and robust method to determine the affinity of a test compound for a receptor.

Protocol: Competitive Radioligand Binding Assay for μ-Opioid Receptor (MOP)

  • Objective: To determine the binding affinity (Ki) of Compound-DBO for the human μ-opioid receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human MOP receptor.

    • Radioligand: [³H]DAMGO (a selective MOP agonist).[16]

    • Non-specific binding control: Naloxone (a potent opioid antagonist).[16]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Compound-DBO stock solution in DMSO.

    • 96-well filter plates and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of Compound-DBO in Assay Buffer.

    • In a 96-well plate, add in order:

      • 25 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

      • 25 µL of Compound-DBO dilution or vehicle (DMSO in Assay Buffer).

      • 50 µL of [³H]DAMGO at a final concentration of ~0.5 nM.[16]

      • 100 µL of MOP-expressing cell membranes (5-10 µg protein per well).

    • Incubate the plate for 120 minutes at room temperature with gentle shaking.[16]

    • Harvest the membranes by rapid filtration through the filter plate, followed by washing with ice-cold Assay Buffer to remove unbound radioligand.

    • Allow the filter mats to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound-DBO.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Enzyme Inhibition Assays (e.g., Farnesyltransferase)

Enzyme activity can be measured through various methods, including fluorescence-based assays which are amenable to high-throughput screening.

Protocol: Fluorimetric Farnesyltransferase (FTase) Inhibition Assay

  • Objective: To determine the IC50 of Compound-DBO against human FTase.

  • Principle: This assay uses a dansylated peptide substrate. When farnesylated by FTase, its fluorescence properties change, and this change can be measured. An inhibitor will prevent this reaction, resulting in a reduced fluorescence signal.[17][18]

  • Materials:

    • Recombinant human FTase enzyme.

    • Farnesyl pyrophosphate (FPP) substrate.

    • Dansyl-peptide substrate.[17][19]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Compound-DBO and a known FTase inhibitor (e.g., Lonafarnib) as a positive control.[18]

    • 384-well black, flat-bottom plates.

  • Procedure:

    • Add 2 µL of Compound-DBO dilutions or controls to the wells of the 384-well plate.

    • Prepare a master mix containing FTase enzyme and the dansyl-peptide substrate in Assay Buffer. Add 10 µL of this mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of FPP substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (e.g., λex = 340 nm, λem = 550 nm).[17][19]

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the log concentration of Compound-DBO.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Ion Channel Assays (e.g., hERG)

Automated patch-clamp electrophysiology is the gold standard for assessing ion channel function, providing direct measurement of ion flow.

Protocol: Automated Patch-Clamp Assay for hERG Channel Inhibition

  • Objective: To determine the IC50 of Compound-DBO for inhibition of the hERG potassium channel current.

  • Principle: This functional assay directly measures the potassium ion current flowing through hERG channels expressed in a stable cell line. Inhibition of this current by a compound is quantified.[14][15]

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.[14]

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[15]

    • Extracellular and Intracellular solutions with appropriate ionic compositions.

    • Compound-DBO and a known hERG blocker (e.g., E-4031) as a positive control.[15]

  • Procedure:

    • Culture and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells and solutions onto the automated patch-clamp system.

    • The system will automatically establish a high-resistance "giga-seal" and achieve a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to the cell to elicit the characteristic hERG tail current and record a stable baseline.[15]

    • Apply vehicle control (e.g., 0.1% DMSO) to the cell and record the current.

    • Sequentially apply increasing concentrations of Compound-DBO (e.g., 0.1, 1, 10 µM) to the same cell, allowing the effect to reach steady-state at each concentration.[15]

    • Measure the peak tail current at each concentration.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition of the hERG current relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of Compound-DBO.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_Target Biological Target cluster_Compound Test Compound cluster_Assay Assay Type cluster_Result Result Target Target Protein (e.g., Receptor, Enzyme, Ion Channel) Assay Binding Assay Measures physical interaction Ki, Kd Functional Assay Measures biological effect IC50, EC50 Target->Assay Compound Compound-DBO Compound->Assay Result Selectivity Profile Comparison of on-target vs. off-target activity Assay->Result

Caption: Logical relationship between compound, target, and assay type.

Data Presentation and Comparative Analysis

Clear and concise data presentation is vital for interpretation. All quantitative data should be summarized in a table, allowing for easy comparison of potencies across the panel.

Table 1: Hypothetical Cross-Reactivity Profile of Compound-DBO

Target ClassSpecific TargetAssay TypeResult (IC50 / Ki, nM)Selectivity vs. Primary Target
Primary Target Target X Functional 15 -
GPCRμ-Opioid ReceptorBinding (Ki)85057-fold
GPCRδ-Opioid ReceptorBinding (Ki)>10,000>667-fold
GPCRCCR5Functional2,500167-fold
Ligand-Gated Ion ChannelnAChR α4β2Binding (Ki)1,20080-fold
EnzymeFarnesyltransferaseFunctional>10,000>667-fold
Ion ChannelhERGElectrophysiology9,500633-fold
KinaseKinase ZFunctional5,300353-fold
KinaseKinase YFunctional>10,000>667-fold

Note: Data presented is hypothetical for illustrative purposes.

Interpretation:

From this hypothetical data, Compound-DBO shows good selectivity for its primary target. The selectivity window against the most potent off-target (μ-Opioid Receptor) is 57-fold. While a >100-fold window is often desired, this profile might be acceptable depending on the therapeutic indication and the known consequences of μ-opioid receptor modulation. The >600-fold selectivity against the hERG channel is a very positive safety indicator. This data allows the project team to make an informed decision: proceed with in vivo studies, attempt to optimize out the μ-opioid activity through medicinal chemistry, or terminate the compound.[20][21]

Conclusion

A thorough and rationally designed cross-reactivity study is not merely a checkbox exercise; it is a fundamental component of building a robust safety and efficacy profile for any new chemical entity. For derivatives of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold, leveraging existing knowledge of related structures provides a powerful starting point for designing a relevant screening panel. By combining targeted binding and functional assays with broad safety panels, researchers can identify potential liabilities early, enabling data-driven decisions that ultimately increase the probability of clinical success. This systematic approach, grounded in scientific integrity, is indispensable for translating promising molecules into safe and effective medicines.

References

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  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 66(18), 3022-3026.

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  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 411–424.

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  • Kreek, M. J., & LaForge, K. S. (2007). Molecular assays for characterization of alternatively spliced isoforms of the Mu opioid receptor (MOR). In The Opiate Receptors (pp. 363-376). Humana Press.

  • Freire, E. (2009). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 106(21), 8487-8488.

  • Johnson, Z. L., & Bidlack, J. M. (2013). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert opinion on investigational drugs, 22(6), 705–722.

  • Ammendola, A., Cioffi, F., De Angelis, F., Gussago, C., Nescatelli, R., & Peretto, I. (2014). Rational approaches to improving selectivity in drug design. Future medicinal chemistry, 6(13), 1497–1525.

  • Farnesyltransferase Inhibitor Screening Kit (BA0250). Assay Genie.

  • Guerrini, R., Calo, G., Lambert, D. G., & Ruzza, C. (2017). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in pharmacology, 8, 467.

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.

  • Tag-lite μ-Opioid Receptor (OP3) Frozen & Labeled Cells, 200 Assay Points. Revvity.

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

  • Tang, J., & Wang, Z. (2013). Chemokine receptor CCR5 antagonist maraviroc: medicinal chemistry and clinical applications. Future medicinal chemistry, 5(11), 1279–1300.

  • Kinases in the selectivity panel. ResearchGate.

  • Farnesyltransferase inhibitor. Wikipedia.

  • Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3, 8-diazabicyclo [3.2. 1] octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674-681.

  • Burbank, M., Dent, M., Corvaro, M., Gilmour, N., Mackie, C., Pollard, C., ... & Viant, M. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology and Applied Pharmacology, 117131.

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  • Hart, A. C., Phillips, A. J., & Scheidt, K. A. (2001). 3, 8-Diazabicyclo [3.2. 1] octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Organic letters, 3(6), 865-868.

  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

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  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412.

  • A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Promega.

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  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins.

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 23-28.

  • Validating the Specificity of CCR5 Antagonist Binding: A Comparative Guide. Benchchem.

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  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Science.gov.

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  • Wang, Z. Z., & Claudio, T. (1993). Formation of the nicotinic acetylcholine receptor binding sites. The Journal of cell biology, 120(6), 1495–1509.

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3,8-Diazabicyclo[3.2.1]octan-2-one Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For researchers and drug development professionals, the choice of a chemical scaffold is a pivotal decision that profoundly impacts these metabolic outcomes. This guide provides an in-depth evaluation of the metabolic stability of molecules incorporating the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold, a conformationally constrained building block gaining traction in medicinal chemistry. We will objectively compare its performance with more flexible alternatives, supported by established principles of drug metabolism and detailed experimental protocols.

The Strategic Advantage of Rigidity: Why 3,8-Diazabicyclo[3.2.1]octan-2-one Stands Out

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold is a bicyclic lactam that offers a rigid and defined three-dimensional structure. This conformational preorganization can be a significant asset in drug design, not only for enhancing binding affinity to a biological target but also for improving metabolic stability. Flexible molecules, such as those containing open-chain linkers or monocyclic systems like piperazine, can adopt numerous conformations, some of which may be ideal substrates for metabolic enzymes. By locking the molecule into a more constrained conformation, the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold can effectively "hide" potential metabolic soft spots from enzymatic attack.

This principle is supported by studies on other conformationally restricted molecules. For instance, research on cyclic hexapeptides has demonstrated that conformational rigidity leads to higher metabolic stability and oral bioavailability, which is attributed to less polar surface exposure and a reduced entropic penalty for transitioning between different environments.

Unraveling the Metabolic Fate: Potential Liabilities and Pathways

The 3,8-diazabicyclo[3.2.1]octan-2-one core contains both secondary amine and lactam functionalities, which are known to be susceptible to various metabolic transformations. Understanding these potential pathways is crucial for designing more stable analogues.

The electron-rich nitrogen atoms and the adjacent α-carbons are often primary sites for metabolism by cytochrome P450 (CYP) enzymes, as well as other drug-metabolizing enzymes like flavin-containing monooxygenases (FMOs). Common biotransformations for such alicyclic amines include:

  • N-dealkylation: If the nitrogen atoms are substituted, the removal of these substituents is a common metabolic route.

  • Oxidation: This can occur at the nitrogen atom to form N-oxides, or at the carbon atoms alpha to the nitrogens, leading to the formation of carbinolamines that can subsequently undergo ring opening.

  • Hydroxylation: Direct hydroxylation of the bicyclic ring system at positions not adjacent to the nitrogen atoms is also possible.

The lactam functionality, while generally more stable than an ester, can be subject to hydrolysis by amidases, leading to ring opening and the formation of an amino acid metabolite. The rigidity of the bicyclic system in 3,8-diazabicyclo[3.2.1]octan-2-one may, however, sterically hinder the approach of hydrolytic enzymes, thus slowing down this metabolic process compared to a more flexible lactam.

Below is a diagram illustrating the potential metabolic pathways for a molecule containing the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold.

cluster_0 Metabolic Pathways Parent_Molecule Molecule with 3,8-Diazabicyclo[3.2.1]octan-2-one N_Dealkylation N-Dealkylation Parent_Molecule->N_Dealkylation CYP450 Oxidation Oxidation (N-oxide, Hydroxylation) Parent_Molecule->Oxidation CYP450, FMO Hydrolysis Lactam Hydrolysis Parent_Molecule->Hydrolysis Amidases Metabolites Metabolites N_Dealkylation->Metabolites Oxidation->Metabolites Hydrolysis->Metabolites

Caption: Potential metabolic pathways for a 3,8-diazabicyclo[3.2.1]octan-2-one containing molecule.

A Comparative Case Study: Rigid vs. Flexible Scaffolds

To illustrate the potential metabolic advantage of the 3,8-diazabicyclo[3.2.1]octan-2-one scaffold, let us consider a hypothetical comparative study against a more flexible piperazine-based analogue.

Hypothetical Compounds:

  • Compound A: Contains the rigid 3,8-diazabicyclo[3.2.1]octan-2-one scaffold.

  • Compound B: Contains a flexible N-acyl piperazine linker, designed to be a close structural analogue of Compound A in terms of atom count and functional groups.

Experimental Design: In Vitro Metabolic Stability in Human Liver Microsomes

The metabolic stability of both compounds would be assessed by incubating them with human liver microsomes (HLMs) and monitoring the disappearance of the parent compound over time. This in vitro assay is a standard and cost-effective method for predicting in vivo hepatic clearance.

Data Presentation: Illustrative Results

The following table presents plausible, illustrative data that one might expect from such a study, highlighting the enhanced stability of the rigid scaffold.

CompoundScaffoldHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 3,8-Diazabicyclo[3.2.1]octan-2-one > 60 < 10
Compound B N-acyl Piperazine 15 46.2
Verapamil (Control)-2034.7

This is illustrative data and does not represent actual experimental results.

In this hypothetical scenario, Compound A, with its rigid scaffold, exhibits a significantly longer half-life and lower intrinsic clearance compared to the flexible Compound B. This suggests that Compound A is less susceptible to metabolism by the enzymes present in human liver microsomes. The control compound, Verapamil, is included to ensure the validity of the assay.

Experimental Protocols

To ensure the trustworthiness and reproducibility of metabolic stability assessments, detailed and validated protocols are essential. Below are step-by-step methodologies for two key in vitro experiments.

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the in vitro metabolic stability of a test compound using liver microsomes.

Workflow Diagram:

cluster_1 Microsomal Stability Assay Workflow Start Start Prepare_Reagents Prepare Microsomes, Test Compound, and NADPH regenerating system Start->Prepare_Reagents Pre_incubation Pre-incubate Microsomes and Test Compound (37°C, 5 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH regenerating system Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C and sample at time points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Terminate Reaction (e.g., cold acetonitrile with internal standard) Time_Points->Stop_Reaction Centrifuge Centrifuge to precipitate protein Stop_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a fresh NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain a full complement of metabolic enzymes and cofactors.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5-1 x 10^6 viable cells/mL) in incubation medium.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Conclusion: A Scaffold for Enhanced Stability

The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold presents a compelling option for medicinal chemists seeking to improve the metabolic stability of their drug candidates. Its inherent rigidity can shield metabolically labile sites from enzymatic degradation, a strategy that has proven effective in various molecular frameworks. While direct comparative data for this specific scaffold remains an area for further public-domain research, the established principles of drug metabolism strongly support its potential for enhancing pharmacokinetic properties. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability protocols detailed in this guide, researchers can effectively evaluate and compare the metabolic fate of molecules containing this promising scaffold against more flexible alternatives, thereby making more informed decisions in the critical early stages of drug discovery.

References

  • PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. [Link]

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • NIH. Evaluation of Potency and Metabolic Stability of Diphyllin-derived Vacuolar-ATPase Inhibitors. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Evotec. Microsomal Stability. [Link]

  • PubMed. Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics. [Link]

  • Evotec. Hepatocyte Stability. [Link]

  • PubMed. Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. [Link]

  • NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • ResearchGate. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ACS Publications. Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. [Link]

  • Chemistry LibreTexts. An Overview of Metabolic Pathways - Catabolism. [Link]

  • Google Patents. [8-(phenylsulfonyl)-3,8-diazabicyclo[3.2.1]oct-3-yl] (1h-1,2,3-triazol-4-yl)methanones.
  • Domainex. Hepatocyte Stability Assay. [Link]

  • Wikipedia. Cyanotoxin. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • ResearchGate. Synthesis and structure–activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • PubMed. Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • NIH. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • ACS Publications. Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. [Link]

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,8-Diazabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3,8-Diazabicyclo[3.2.1]octan-2-one (CAS No: 22315-17-9). As a bicyclic lactam scaffold, this compound and its derivatives are integral to various research applications. Adherence to rigorous safety practices is paramount to mitigate potential risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Profile Analysis: The 'Why' Behind the Precautions

While comprehensive toxicological data for 3,8-Diazabicyclo[3.2.1]octan-2-one is not extensively published, the hazard profile can be inferred from safety data sheets (SDS) for structurally similar diazabicyclo[3.2.1]octane derivatives. The recurring classifications for this chemical family include:

  • Acute Oral Toxicity : Many analogs are classified as harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation/Damage : Poses a significant risk of causing serious eye irritation.[1][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4]

The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes. The core directive of our PPE strategy is to establish robust barriers against these entry points. The fine, powdered nature of many lab-grade solids like this one increases the risk of aerosolization, making respiratory and eye protection particularly critical.[5]

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific task and the scale of the operation. All handling of 3,8-Diazabicyclo[3.2.1]octan-2-one should, at a minimum, be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

A. Eye and Face Protection: The First Line of Defense Due to the significant risk of serious eye irritation, standard safety glasses with side shields are insufficient.[7]

  • Chemical Splash Goggles : These are mandatory for all operations. They form a complete seal around the eyes, offering protection from splashes, dust, and aerosols that can easily bypass safety glasses.[8]

  • Face Shield : A face shield must be worn in addition to chemical splash goggles during procedures with a high splash or aerosolization potential.[7][8] This includes handling bulk quantities (>25g), transferring solutions, or during vigorous mixing. The face shield protects the entire face from direct contact.

B. Hand Protection: Preventing Dermal Absorption

  • Glove Type : Disposable nitrile gloves are the minimum requirement for handling this compound.[7] They provide adequate protection against incidental contact.

  • Double Gloving : For tasks involving larger quantities or prolonged handling, double gloving is recommended. This practice provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Integrity and Replacement : Gloves must be inspected for tears or punctures before each use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[3] Never reuse disposable gloves.[8]

C. Body Protection: Shielding Skin and Clothing

  • Laboratory Coat : A clean, long-sleeved lab coat is required to protect the skin and prevent contamination of personal clothing.[8] The coat should have knit or elastic cuffs to ensure a snug fit around the wrist, preventing substances from entering the sleeve.

  • Additional Protection : For large-scale operations, a chemically resistant apron worn over the lab coat can provide an additional barrier against spills and splashes.

D. Respiratory Protection: A Critical Control for Powders Working within a fume hood is the primary engineering control to prevent inhalation. However, if circumstances require handling the solid powder outside of a fume hood (a practice that should be avoided), respiratory protection is mandatory.

  • Respirator Type : A NIOSH-approved N95 respirator mask is the minimum requirement for protection against airborne particulates.[9]

  • Fit Testing : It is crucial that any user required to wear a respirator has been properly fit-tested to ensure a complete seal and effective protection.[9] A surgical mask offers no protection against chemical dust and is not an acceptable substitute.[9]

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the minimum PPE requirements for various laboratory activities involving 3,8-Diazabicyclo[3.2.1]octan-2-one.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if outside fume hood)
Container Transfer/Storage LowChemical Splash GogglesSingle Pair Nitrile GlovesLab CoatN/A (perform in hood)
Weighing Solid (<1g) Low-MediumChemical Splash GogglesSingle Pair Nitrile GlovesLab CoatN95 Respirator
Weighing Solid (>1g) MediumChemical Splash GogglesDouble Pair Nitrile GlovesLab CoatN95 Respirator
Preparing Dilute Solutions MediumChemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatN/A (perform in hood)
Reaction Workup/Transfers HighChemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat with Chemical ApronN/A (perform in hood)

Procedural Guidance for Safe Handling and Disposal

Trustworthy protocols are self-validating. Each step is designed to systematically reduce risk.

A. Step-by-Step Handling Protocol

  • Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning : Don all required PPE as determined by the task (see Section 3). Ensure the outer pair of gloves overlaps the cuff of the lab coat.[9]

  • Chemical Handling : Perform all manipulations of the solid compound or its solutions well within the fume hood, at least 6 inches from the sash opening.

  • Spill Containment : Keep a spill kit with an inert absorbent material (e.g., sand, vermiculite) readily accessible.[3]

  • Post-Handling : After completing the task, securely seal the chemical container. Wipe down the work surface with an appropriate decontaminating solution.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/apron, lab coat, goggles, and finally inner gloves.

  • Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE.[3][10]

B. Step-by-Step Disposal Protocol

  • Waste Segregation : All materials that have come into direct contact with 3,8-Diazabicyclo[3.2.1]octan-2-one are considered hazardous waste. This includes contaminated gloves, wipes, and empty containers.

  • Solid Waste : Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect any waste solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Compliance : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3][11]

Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the affected person to fresh air immediately.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[3][11] Rinse the mouth with water. Make the victim drink water (two glasses at most).[6] Call a poison control center or physician immediately.[3][11]

  • Minor Spill (in fume hood) : Absorb the spill with an inert, non-combustible material.[3] Carefully sweep or scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent and then soap and water.

  • Major Spill : Evacuate the immediate area and alert others. Contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment.

Visualization of PPE Decision Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE when planning to work with 3,8-Diazabicyclo[3.2.1]octan-2-one.

PPE_Decision_Workflow Start Start: Plan to use 3,8-Diazabicyclo[3.2.1]octan-2-one Task What is the task? Start->Task IsSolid Handling Solid Powder? Task->IsSolid Weighing/ Transferring IsLiquid Handling Liquid/Solution? Task->IsLiquid Making solutions/ Reaction workup InHood Working inside a Chemical Fume Hood? IsSolid->InHood SplashRisk High Splash Potential? (e.g., large volume transfer) IsLiquid->SplashRisk AddRespirator Add N95 Respirator (Fit-Test Required) InHood->AddRespirator No UseHood Mandatory Control: Work in Fume Hood InHood->UseHood Yes BasePPE Minimum PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes FinalPPE Final PPE Assembled BasePPE->FinalPPE AddFaceShield->BasePPE Stop STOP: Re-evaluate procedure. Do not proceed without hood. AddRespirator->Stop UseHood->BasePPE

Caption: PPE selection workflow for 3,8-Diazabicyclo[3.2.1]octan-2-one.

References

  • Material Safety Data Sheet - Chemicea . Provides first aid and handling information for a related compound.

  • Safety Data Sheet - CymitQuimica . Details hazard identification, first aid measures, and handling for a similar bicyclic compound.

  • SAFETY DATA SHEET - TCI America . Outlines first aid, handling, and disposal for a related azabicyclo-octane derivative.

  • SAFETY DATA SHEET - Fisher Scientific . Describes hazards and PPE for an oxa-azabicyclo[3.2.1]octane analog.

  • 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride - BenchChem . Mentions PPE for handling hydrochloride salt forms.

  • SAFETY DATA SHEET - Fisher Scientific . Provides handling and storage information for a diazabicyclo[2.2.2]octane.

  • BD28933 - BLD Pharmatech . Safety data sheet for a methylated diazabicyclo[3.2.1]octane dihydrochloride.

  • BD02324116 - BLD Pharmatech . Safety data sheet for a methylated diazabicyclo[3.2.1]octane hydrochloride, detailing handling precautions.

  • 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester - Synthonix, Inc . Product page with link to material safety data sheet.

  • SAFETY DATA SHEET - Sigma-Aldrich . Provides general handling and storage precautions for chemical reagents.

  • 8-Boc-3,8-diaza-bicyclo(3.2.1)octane - PubChem . Aggregated GHS information showing potential hazards.

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one - Synquest Labs . Provides information on spill cleanup and handling.

  • 3,8-DIAZABICYCLO[3.2.1]OCTAN-2-ONE, 3-METHYL- - Fluorochem . Hazard information for a methylated analog.

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington . General academic laboratory PPE standards.

  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE - William & Mary University . Guidelines for selecting appropriate PPE for laboratory hazards.

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy . Overview of different types of PPE used in pharmaceutical settings.

  • PPE Requirements Hazardous Drug Handling - Michigan Medicine . Example of a risk-based PPE selection matrix for handling hazardous drugs.

  • USP Chapter <800>: Personal Protective Equipment - Pharmacy Times . Details PPE requirements for handling hazardous drugs, including respirator and gowning information.

  • 3,8-diazabicyclo[3.2.1]octan-2-one - Sigma-Aldrich . Product information page including CAS number and physical properties.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.